Bis(4-carboxyphenyl)phenylphosphine oxide
Description
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Properties
IUPAC Name |
4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O5P/c21-19(22)14-6-10-17(11-7-14)26(25,16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(23)24/h1-13H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTXHAOLTBFLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230216 | |
| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
803-19-0 | |
| Record name | 4,4′-(Phenylphosphinylidene)bis[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=803-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(phenylphosphinylidene)dibenzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to Bis(4-carboxyphenyl)phenylphosphine oxide (CAS 803-19-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-carboxyphenyl)phenylphosphine oxide, with the CAS registry number 803-19-0, is a multifunctional organophosphorus compound.[1] Its structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a phenyl group and two carboxyphenyl groups, imparts unique properties that make it a valuable component in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental details relevant to scientific professionals.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the tables below. This data has been compiled from various chemical suppliers and scientific publications.
Table 1: General Properties
| Property | Value |
| CAS Number | 803-19-0[1][2] |
| Molecular Formula | C₂₀H₁₅O₅P[2][] |
| Molecular Weight | 366.31 g/mol [] |
| IUPAC Name | 4-[(4-carboxyphenyl)(phenyl)phosphoryl]benzoic acid[2][] |
| Synonyms | BCPPO, 4,4'-(Phenylphosphinylidene)dibenzoic acid, Bis(4-carboxyphenyl) phenyl phosphine oxide[] |
| Appearance | White to off-white crystalline powder or solid[1][4] |
Table 2: Physicochemical Data
| Property | Value |
| Density | 1.42 g/cm³[] |
| Melting Point | 106-109 °C[4] |
| Boiling Point | 137 °C at 3 torr[4] |
| Water Solubility | 73.26 mg/L at 23 °C[1][5] |
| Solubility | Soluble in organic solvents[1] |
| XLogP3 | 3.1[2] |
| Hydrogen Bond Acceptor Count | 5[2] |
| Rotatable Bond Count | 5[1] |
| Topological Polar Surface Area | 91.7 Ų[2] |
Table 3: Spectral Data
| Spectroscopy | Key Features |
| FT-IR | Characteristic peaks for P=O, C=O (carboxylic acid), P-C (aryl), and C-H (aromatic) bonds. The P=O stretching vibration is a prominent feature. |
| ¹H NMR | Signals corresponding to the protons on the phenyl and carboxyphenyl rings. |
| ³¹P NMR | A characteristic chemical shift for the phosphine oxide group. The chemical shift of the phosphine oxide peak is typically around +30.00 ppm.[6] |
| Mass Spectrometry | The exact mass is 366.06571057.[2] |
Experimental Protocols
Synthesis of this compound (BCPPO)
The synthesis of BCPPO is typically achieved through a two-step process involving a Friedel-Crafts reaction to create the phosphine sulfide precursor, followed by an oxidation step.[7]
Step 1: Synthesis of Bis(4-methylphenyl)phenylphosphine sulfide (BMPPS)
This step involves a Friedel-Crafts reaction using benzene, toluene, and phosphorus trichloride as raw materials.
-
Materials: Benzene, Toluene, Phosphorus trichloride, Aluminum chloride (catalyst).
-
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, a mixture of benzene and aluminum chloride is prepared.
-
A solution of phosphorus trichloride in toluene is added dropwise to the stirred mixture at a controlled temperature.
-
After the addition is complete, the reaction mixture is heated and refluxed for several hours until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude BMPPS, which can be purified by recrystallization.
-
Step 2: Oxidation of BMPPS to this compound (BCPPO)
The methyl groups of the BMPPS precursor are oxidized to carboxylic acid groups, and the phosphine sulfide is oxidized to a phosphine oxide.
-
Materials: Bis(4-methylphenyl)phenylphosphine sulfide (BMPPS), Potassium permanganate (oxidizing agent), Pyridine (solvent), Potassium hydroxide.
-
Procedure:
-
BMPPS is dissolved in pyridine in a reaction flask.
-
Potassium permanganate is added portion-wise to the solution while maintaining the temperature.
-
The reaction mixture is stirred for several hours until the purple color of the permanganate disappears.
-
The reaction is quenched by the addition of a suitable reducing agent (e.g., sodium bisulfite solution) to destroy the excess permanganate.
-
The manganese dioxide precipitate is filtered off.
-
The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude BCPPO.
-
The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as 95% ethanol, to yield pure this compound.[7]
-
Characterization: The structure of the synthesized BCPPO is confirmed using DSC, FT-IR, ¹H NMR, and elemental analysis.[7]
Application as a Flame Retardant in Epoxy Resin
BCPPO can be incorporated into epoxy resins to enhance their flame retardancy. The following is a general procedure for the preparation and testing of a flame-retardant epoxy resin.
-
Materials: this compound (BCPPO), Epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA), Curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS).
-
Procedure for Preparation of Flame-Retardant Epoxy Thermoset:
-
The desired amount of BCPPO and DGEBA are placed in a three-necked flask and heated with stirring under a nitrogen atmosphere (e.g., at 120 °C) until the BCPPO is completely dissolved.[8]
-
The curing agent (DDS) is then added to the solution, and the temperature is raised (e.g., to 180 °C) with continued stirring until the DDS is fully dissolved.[8]
-
The mixture is degassed under vacuum for a few minutes to remove any entrapped air bubbles.[8]
-
The hot mixture is then poured into a preheated mold (e.g., made of polytetrafluoroethylene) for curing.[8]
-
The curing is typically performed in a staged process, for example, 2 hours at 120 °C followed by 2 hours at 180 °C.[8]
-
-
Flame Retardancy Testing:
-
Limiting Oxygen Index (LOI): The minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of the material is determined according to standard protocols like ISO 4589.
-
UL-94 Vertical Burn Test: A standard test to assess the flammability of plastic materials. The material's ability to extinguish a flame after ignition is evaluated, and a classification (e.g., V-0, V-1, V-2) is assigned based on the burning behavior.
-
Cone Calorimetry: This test measures the heat release rate, total heat released, and other combustion parameters to provide a comprehensive assessment of the material's fire behavior.
-
Mandatory Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound.
Applications
This compound is a versatile compound with several key applications:
-
Flame Retardant: As detailed in the experimental protocol, BCPPO is an effective halogen-free flame retardant for polymers, particularly epoxy resins.[9] Its phosphorus content contributes to char formation, which acts as a barrier to heat and mass transfer during combustion.
-
Ligand in Coordination Chemistry: The phosphine oxide group and the carboxylic acid functionalities make BCPPO an excellent ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] These materials have potential applications in gas storage, separation, and catalysis.
-
Monomer for Polymer Synthesis: The dicarboxylic acid nature of BCPPO allows it to be used as a monomer in polycondensation reactions to produce phosphorus-containing polyesters and polyamides with enhanced thermal stability and flame retardancy.
-
Potential in Catalysis and as a Fluorescent Probe: Research has indicated the potential for BCPPO and similar phosphine oxides to be used in catalysis and as fluorescent probes, although these applications are less developed compared to its role as a flame retardant.[1]
Biological Activity
Currently, there is limited information available in the public domain regarding the specific biological activity or signaling pathway interactions of this compound. Its primary area of research and application has been in materials science. As such, it is not typically a focus in drug development research.
Conclusion
This compound is a compound of significant interest in materials science, primarily due to its efficacy as a halogen-free flame retardant and its utility as a monomer and ligand. This guide has provided a detailed overview of its properties and experimental protocols for its synthesis and application. Further research into its potential applications in catalysis and fluorescence is warranted, while its biological activity remains an open area for investigation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bis-(4-carboxyphenyl)-phenylphosphine oxide, CasNo.803-19-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 5. 803-19-0 C20H15O5P Bis(4-carboxyphenyl)phenyl-phosphine oxide, CasNo.803-19-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
- 8. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to BCPPO: Chemical Structure and Nomenclature
Note on Ambiguity: The acronym "BCPPO" can refer to several different chemical compounds. This guide focuses on Bis(4-carboxyphenyl)phenyl-phosphine oxide , a prominent compound associated with this acronym in chemical literature and databases. Another compound, Bis-4-(N-carbazolyl)phenyl)phenylphosphine oxide (BCPO), is also sometimes referred to by a similar acronym.[1] Researchers should verify the specific compound of interest by its CAS number.
Chemical Identity and Structure
Bis(4-carboxyphenyl)phenyl-phosphine oxide is a chemical compound characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphine oxide group). This phosphorus center is also bonded to one phenyl group and two 4-carboxyphenyl groups.
The IUPAC name for this compound is 4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid .[2]
Physicochemical Data
The following table summarizes key quantitative data for Bis(4-carboxyphenyl)phenyl-phosphine oxide.
| Identifier | Value | Source |
| CAS Number | 803-19-0 | [2][3][4][5][6] |
| Molecular Formula | C20H15O5P | [2] |
| Molecular Weight | 366.3 g/mol | [2] |
| Melting Point | 340-342 °C | [4] |
| Topological Polar Surface Area | 91.7 Ų | [2] |
| XLogP3 | 3.1 | [2] |
Conceptual Structure and Nomenclature Diagram
The following diagram illustrates the relationship between the common acronym, the IUPAC name, and the core structural components of the molecule.
Caption: Relationship between BCPPO nomenclature and core structure.
Methodologies and Protocols
This document focuses on the chemical structure and nomenclature of BCPPO. Detailed experimental protocols for the synthesis or application of this compound are beyond the scope of this guide but can be found in specialized chemical literature and patents. The synthesis generally involves the reaction of appropriate Grignard reagents with phosphorus oxychloride, followed by oxidation and carboxylation steps. Due to the nature of this inquiry, experimental workflows and signaling pathways are not applicable.
References
Molecular weight and formula of Bis(4-carboxyphenyl)phenylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-carboxyphenyl)phenylphosphine oxide is a versatile organic compound with significant potential in materials science and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications, particularly in the realm of drug development. Its utility as a rigid, functionalized linker in coordination chemistry and as a scaffold in medicinal chemistry is highlighted.
Chemical Properties and Molecular Structure
This compound, also known as 4,4'-(phenylphosphoryl)dibenzoic acid, is a solid, off-white to light yellow crystalline powder.[1] It is sparingly soluble in water but shows good solubility in various organic solvents.[2] The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₅O₅P | [2][3] |
| Molecular Weight | 366.3 g/mol | [4] |
| CAS Number | 803-19-0 | [2][3] |
| IUPAC Name | 4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid | [3] |
| Appearance | Off-white to light yellow powder | [1] |
| Melting Point | 340-342 °C | [5] |
| Boiling Point (Predicted) | 642.9 ± 55.0 °C | [5] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [5] |
| Water Solubility | 73.26 mg/L (at 23 °C) | [5] |
The molecular structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl group and two 4-carboxyphenyl groups. This tripodal phosphine oxide structure provides a rigid and well-defined geometry, which is a key feature for its applications in constructing ordered supramolecular structures.
Experimental Protocols
Synthesis of this compound
Materials:
-
Dichlorophenylphosphine
-
4-Bromobenzoic acid
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Hydrogen peroxide (30% solution)
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Step 1: Preparation of the Grignard Reagent of 4-Bromobenzoic acid (protected)
Note: The carboxylic acid group must be protected before the Grignard reaction. A common protecting group is the trimethylsilyl (TMS) group.
-
In a flame-dried three-neck flask under an inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve the TMS-protected 4-bromobenzoic acid in anhydrous THF.
-
Add the solution dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating.
-
Once the reaction starts, maintain a gentle reflux until all the magnesium has reacted. The solution will turn cloudy grey, indicating the formation of the Grignard reagent.
Step 2: Reaction with Dichlorophenylphosphine
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve dichlorophenylphosphine in anhydrous THF.
-
Add the dichlorophenylphosphine solution dropwise to the Grignard reagent with vigorous stirring. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
Step 3: Oxidation and Deprotection
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add 30% hydrogen peroxide solution to the mixture to oxidize the phosphine to the phosphine oxide. This reaction is exothermic.
-
After the addition, stir the mixture at room temperature for one hour.
-
Acidify the mixture with concentrated hydrochloric acid to hydrolyze the TMS protecting groups and precipitate the product.
-
Filter the white precipitate, wash with water, and then with a small amount of cold diethyl ether.
-
Dry the crude product under vacuum.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or dimethylformamide (DMF) and water.
Characterization
The synthesized product should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are essential for confirming the structure. The ³¹P NMR should show a characteristic signal for a phosphine oxide.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the P=O stretch, C=O stretch of the carboxylic acid, and O-H stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
Applications in Research and Drug Development
Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The two carboxylic acid groups and the phosphine oxide group make this compound an excellent tripodal ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The rigidity of the backbone and the defined orientation of the coordinating groups allow for the predictable assembly of porous materials with potential applications in:
-
Gas storage and separation
-
Catalysis
-
Sensing
Pharmaceutical Intermediate and Drug Discovery
Phosphine oxides are gaining attention in medicinal chemistry due to their unique properties. The P=O group is a strong hydrogen bond acceptor and can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. While there is no specific information on the biological activity of this compound itself, its structural motifs are relevant to drug design. The dicarboxy-functionalized aromatic rings can be used as scaffolds to build more complex molecules with potential therapeutic activities.
Future Outlook
This compound is a compound with considerable untapped potential. In materials science, the synthesis of novel MOFs with tailored properties for specific applications is a promising area of research. In the pharmaceutical industry, its use as a building block for the synthesis of new chemical entities could lead to the discovery of novel therapeutics. Further research into its biological activities and the development of more efficient and scalable synthetic routes are warranted.
References
- 1. Bis(4-carboxyphenyl)phenyl-phosphine oxide, CasNo.803-19-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4,4'-(Phenylphosphinylidene)dibenzoic acid | C20H15O5P | CID 69934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 803-19-0 CAS MSDS (Bis(4-carboxyphenyl)phenyl-phosphine oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Solubility Profile of Bis(4-carboxyphenyl)phenylphosphine Oxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of bis(4-carboxyphenyl)phenylphosphine oxide (BCPO), a compound of interest in various research and development fields, including polymer chemistry and materials science. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.
Core Topic: Solubility of this compound
This compound is a trifunctional aromatic compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl and two carboxyphenyl groups. The presence of the polar phosphine oxide group and the two carboxylic acid moieties suggests a complex solubility profile, with a tendency to dissolve in polar, and particularly hydrogen-bond-accepting, organic solvents.
Quantitative Solubility Data
A comprehensive review of publicly available scientific literature, patents, and chemical databases reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents. While it is generally stated that the compound is soluble in organic solvents, specific numerical values are not widely reported.[1] The only quantitative data point found is for its solubility in water.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 23 | 73.26 mg/L |
Note: The lack of data for organic solvents in the peer-reviewed literature highlights a knowledge gap and an opportunity for further research.
Given the structure of BCPO, with its two carboxylic acid groups, it is anticipated to exhibit significant solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as in polar protic solvents like alcohols, particularly with heating. However, without experimental data, these remain theoretical considerations.
Experimental Protocol: Determination of Solubility
For researchers seeking to determine the solubility of this compound in specific organic solvents, the isothermal saturation method followed by gravimetric analysis is a reliable and commonly employed technique.
Principle
A supersaturated solution of the solute (BCPO) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. The excess, undissolved solute is then separated from the saturated solution, and the concentration of the solute in the clear, saturated solution is determined by evaporating the solvent and weighing the residual solute.
Materials and Equipment
-
This compound (solid, pure)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with sealed caps (e.g., 20 mL scintillation vials)
-
Syringe filters (e.g., 0.2 µm PTFE)
-
Pipettes
-
Oven or vacuum oven
Step-by-Step Methodology
-
Preparation of the Slurry: Add an excess amount of solid this compound to a pre-weighed vial. The exact amount should be enough to ensure that a solid phase remains after equilibration.
-
Solvent Addition: Add a known volume or mass of the organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The continuous agitation helps to accelerate the dissolution process.
-
Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To ensure a particle-free sample, it is crucial to separate the solid from the liquid phase. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by drawing the supernatant through a syringe filter.
-
Sample Collection: Carefully withdraw a known volume or mass of the clear, saturated supernatant using a pipette. Transfer the sample to a pre-weighed, dry container (e.g., an aluminum pan or another vial).
-
Solvent Evaporation: Place the container with the sample in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Gravimetric Analysis: Once the solvent is completely evaporated, allow the container with the solid residue to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the container with the residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant taken (L))
If masses were used:
Solubility ( g/100g solvent) = (Mass of residue (g) / Mass of supernatant taken (g) - Mass of residue (g)) * 100
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the isothermal saturation method.
Caption: Workflow for determining the solubility of a solid in a liquid solvent.
References
An In-depth Technical Guide to the Physicochemical Properties of Bis(4-carboxyphenyl)phenylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-carboxyphenyl)phenylphosphine oxide, also known by its IUPAC name 4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid and CAS Number 803-19-0, is a trifunctional organophosphorus compound.[1] Its structure, featuring a central phosphine oxide group flanked by two phenyl rings each bearing a carboxylic acid function, makes it a molecule of interest in coordination chemistry, polymer science, and as a versatile building block in organic synthesis. This guide provides a detailed overview of its melting point and thermal stability, supported by established experimental protocols for their determination.
Physicochemical Data
The characterization of a compound's melting point and thermal stability is fundamental to understanding its physical properties, purity, and suitability for various applications, including as a monomer in polymerization reactions or as a ligand in catalysis.
Table 1: Summary of Physicochemical Data for this compound
| Parameter | Value | Notes |
| Melting Point (°C) | 106 - 109 | Data from a commercial supplier; peer-reviewed data is not readily available in the cited literature.[2] |
| Thermal Stability | ||
| T5% (°C) | Data not available | T5%: Temperature at 5% weight loss. Phenylphosphine oxide moieties are known to enhance the thermal stability of polymers.[3] |
| T10% (°C) | Data not available | T10%: Temperature at 10% weight loss. |
| Tmax (°C) | Data not available | Tmax: Temperature of maximum rate of decomposition. |
| Char Yield (%) | Data not available | The phosphorus content suggests potential for significant char yield, a key factor in flame retardancy.[3] |
Experimental Protocols
Accurate determination of melting point and thermal stability requires standardized experimental procedures. The following sections detail the methodologies for these analyses.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity.[3] Pure compounds typically exhibit a sharp melting range, whereas impurities tend to broaden and depress the melting range.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: The this compound sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.
-
Capillary Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube (sealed at one end). The tube is tapped gently to pack the sample to a height of approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point. A rapid initial heating can be used to find an approximate range, followed by a slower, more precise measurement with a fresh sample.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability of a compound.
Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and char yield.
-
Sample Preparation: A small, precise amount of the sample (typically 5-10 mg) is weighed into a TGA crucible, commonly made of alumina or platinum.
-
Instrument Setup: The crucible is placed onto the TGA's sensitive microbalance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min).
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C or 20 °C per minute.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. Key data points are extracted:
-
T5% and T10%: The temperatures at which 5% and 10% of the initial sample mass has been lost, respectively. These values indicate the onset of significant thermal decomposition.
-
Tmax: The temperature of the maximum rate of weight loss, determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of residual mass remaining at the end of the experiment, which indicates the amount of carbonaceous residue formed.
-
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Thermal Program: The cell is subjected to a controlled temperature program, often involving heating and cooling cycles at a set rate (e.g., 10 °C/min). For melting point determination, a single heating ramp is sufficient.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak corresponds to melting, and the peak temperature is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Visualizations
Workflow for Physicochemical Characterization
The logical flow for characterizing a synthesized chemical compound like this compound involves synthesis, purification, structural confirmation, and finally, analysis of its physical properties.
Caption: Workflow for the characterization of this compound (BCPPO).
References
An In-depth Technical Guide to ¹H and ³¹P NMR Spectra of Phosphine Oxide Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of phosphine oxide compounds. It is designed to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of these important molecules in fields such as medicinal chemistry, materials science, and catalysis.
Introduction to NMR Spectroscopy of Phosphine Oxides
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic and inorganic compounds. For molecules containing phosphorus, ³¹P NMR provides direct insight into the chemical environment of the phosphorus atom, while ¹H NMR offers complementary information about the organic substituents. Phosphine oxides (R₃P=O) are a class of organophosphorus compounds characterized by a phosphoryl group, which significantly influences their electronic and structural properties, making NMR a powerful tool for their study.
The ³¹P nucleus is ideal for NMR spectroscopy due to its 100% natural abundance and a nuclear spin of ½, resulting in sharp signals and relatively straightforward spectral interpretation. The chemical shift (δ) in ³¹P NMR is highly sensitive to the nature of the substituents attached to the phosphorus atom, its oxidation state, and intermolecular interactions such as hydrogen bonding.
¹H NMR spectra of phosphine oxide compounds are characterized by chemical shifts and coupling constants (J-values) that reveal the structure of the alkyl or aryl groups. A key feature is the coupling between the phosphorus nucleus and nearby protons (¹H-³¹P coupling), which provides valuable information about the connectivity of the molecule.
Principles of ¹H and ³¹P NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ³¹P, align either with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. The absorption of this energy by the nuclei gives rise to an NMR signal.
Chemical Shift (δ): The precise resonance frequency of a nucleus is influenced by its local electronic environment. This variation in resonance frequency, known as the chemical shift, is measured relative to a standard reference compound. For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is the common external standard (δ = 0 ppm). For ¹H NMR, tetramethylsilane (TMS) is the standard (δ = 0 ppm). The chemical shift provides information about the functional group and the electronic nature of the neighboring atoms.
Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field of a neighboring nucleus, leading to the splitting of NMR signals. This interaction, called spin-spin coupling, is transmitted through the bonding electrons. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz). J-coupling provides information about the number of bonds separating the coupled nuclei and their spatial relationship. In phosphine oxides, couplings such as ²J(P-C-H) and ³J(P-O-C-H) are commonly observed in ¹H NMR spectra.
Spectral Characteristics of Phosphine Oxide Compounds
³¹P NMR Spectra
The chemical shift of the ³¹P nucleus in phosphine oxides is a key diagnostic parameter. Generally, the oxidation of a phosphine (R₃P) to a phosphine oxide (R₃P=O) results in a significant downfield shift (to a higher ppm value) of the ³¹P signal.
Substituent Effects: The electronic nature of the substituents (R groups) has a profound effect on the ³¹P chemical shift.
-
Electron-withdrawing groups attached to the phosphorus atom tend to deshield the nucleus, causing a downfield shift.
-
Electron-donating groups increase the electron density around the phosphorus nucleus, leading to an upfield shift (to a lower ppm value).
-
Steric effects can also influence the bond angles around the phosphorus atom, which in turn affects the ³¹P chemical shift.
The following diagram illustrates the general workflow for acquiring and interpreting a ³¹P NMR spectrum.
Caption: General workflow for ³¹P NMR analysis.
¹H NMR Spectra
The ¹H NMR spectra of phosphine oxides provide detailed information about the organic framework of the molecule. The key features to analyze are:
-
Chemical Shifts (δ): The chemical shifts of the protons are influenced by their proximity to the electronegative oxygen atom and the phosphorus atom. Protons on carbons alpha to the phosphorus (P-C-H) are typically deshielded.
-
Integration: The integral of each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a proton signal is determined by the number of neighboring protons (H-H coupling) and the coupling to the phosphorus nucleus (P-H coupling). The n+1 rule applies to H-H coupling, where n is the number of equivalent neighboring protons. Coupling to the ³¹P nucleus (spin ½) will split a proton signal into a doublet.
The following diagram illustrates the key relationships influencing the NMR spectra of phosphine oxides.
Caption: Key factors influencing NMR parameters.
Data Presentation: ¹H and ³¹P NMR Data for Common Phosphine Oxides
The following tables summarize typical ¹H and ³¹P NMR data for a selection of phosphine oxide compounds. Note that chemical shifts can be influenced by the solvent and concentration.
Table 1: ³¹P NMR Chemical Shifts of Selected Phosphine Oxides
| Compound | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) |
| Trimethylphosphine oxide | (CH₃)₃P=O | CDCl₃ | ~ 36 |
| Triethylphosphine oxide | (CH₃CH₂)₃P=O | CDCl₃ | ~ 48 |
| Tri-n-butylphosphine oxide | (CH₃(CH₂)₃)₃P=O | CDCl₃ | ~ 42 |
| Tricyclohexylphosphine oxide | (C₆H₁₁)₃P=O | CDCl₃ | ~ 52 |
| Triphenylphosphine oxide | (C₆H₅)₃P=O | CDCl₃ | ~ 29 |
Table 2: ¹H NMR Data for Selected Phosphine Oxides
| Compound | Structure | Solvent | ¹H Chemical Shift (δ, ppm) and Multiplicity (J in Hz) |
| Trimethylphosphine oxide | (CH₃)₃P=O | CDCl₃ | 1.55 (d, ²J(P,H) = 13.2) |
| Triethylphosphine oxide | (CH₃CH₂)₃P=O | CDCl₃ | 1.75 (dq, ²J(P,H) = 11.0, ³J(H,H) = 7.8, P-CH₂ ), 1.10 (dt, ³J(P,H) = 17.0, ³J(H,H) = 7.8, CH₃ ) |
| Triphenylphosphine oxide | (C₆H₅)₃P=O | CDCl₃ | 7.70-7.40 (m) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of the phosphine oxide compound for ¹H NMR and 20-50 mg for ³¹P NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
-
Instrument Setup: The NMR experiment is performed on a spectrometer equipped with a broadband probe.
-
Locking and Shimming: The sample is inserted into the magnet, and the deuterium signal from the solvent is used to "lock" the magnetic field. The field homogeneity is then optimized through a process called "shimming" to achieve narrow and symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Number of Scans: 4-16
-
Relaxation Delay: 1-5 seconds
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: 2-4 seconds
-
-
-
³¹P NMR Acquisition:
-
Pulse Sequence: A single-pulse experiment with broadband proton decoupling is commonly used to simplify the spectrum by removing ¹H-³¹P coupling.
-
Acquisition Parameters:
-
Number of Scans: 64-256 (or more for dilute samples)
-
Relaxation Delay: 2-10 seconds
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: 1-2 seconds
-
-
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the appropriate standard.
-
Integration: The area under each peak is integrated to determine the relative number of nuclei.
Conclusion
¹H and ³¹P NMR spectroscopy are powerful and complementary techniques for the structural characterization of phosphine oxide compounds. A thorough understanding of the principles of chemical shifts and coupling constants, combined with standardized experimental protocols, enables researchers to gain deep insights into the molecular structure, purity, and chemical environment of these important molecules. This guide provides a foundational framework for the effective application of NMR in the study of phosphine oxides for professionals in research and drug development.
Crystal structure of dicarboxylic phosphine oxide monomers
An In-depth Technical Guide on the Crystal Structure of Dicarboxylic Phosphine Oxide Monomers
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Phosphine oxides are valued in drug development for their ability to enhance solubility and metabolic stability.[1] The incorporation of a dimethylphosphine oxide (DMPO) group, for instance, has been a key feature in the development of the anticancer drug brigatinib.[2] Dicarboxylic phosphine oxides, such as Bis(4-carboxyphenyl)phenyl-phosphine oxide, offer the potential for multipoint interactions, making them valuable for creating structurally complex and functionally specific molecules.[3] The precise arrangement of atoms in the crystalline state, known as the crystal structure, is fundamental to understanding and predicting the physicochemical properties and biological activity of these monomers.
Synthesis of Dicarboxylic Phosphine Oxide Monomers
The synthesis of dicarboxylic phosphine oxide monomers can be achieved through various synthetic routes. A common approach involves the oxidation of the corresponding phosphine. The synthesis of a related compound, 4-(Diphenylphosphanyl)benzoic acid, provides a relevant experimental protocol.
Illustrative Experimental Protocol: Synthesis of a Carboxylic Acid-Functionalized Phosphine
The following protocol for the synthesis of 4-(Diphenylphosphanyl)benzoic acid is adapted from the literature and serves as a representative example of the synthesis of a phosphine with a carboxylic acid functionality.
Materials:
-
4-iodobenzoic acid
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN)
-
Lead(II) acetate (Pb(OAc)2)
-
Diphenylphosphine (Ph2PH)
-
Deionized water (H2O)
-
Potassium hydroxide (KOH)
-
Diethyl ether (Et2O)
-
Hydrochloric acid (HCl, 2 N)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 4-iodobenzoic acid (5.0 mmol) and triethylamine (10 mmol) in acetonitrile (30 ml).
-
Add lead(II) acetate (0.005 mmol) and diphenylphosphine (5.0 mmol) to the solution.
-
Reflux the reaction mixture for 12 hours.
-
Remove all volatile components in vacuo.
-
Dissolve the resulting residue in deionized water (15 ml).
-
Add potassium hydroxide (10.0 mmol) and extract the aqueous solution with diethyl ether.
-
Acidify the aqueous solution with 2 N hydrochloric acid.
-
Extract the acidified solution with diethyl ether.
-
Collect the ethereal phases, wash with deionized water, and dry over magnesium sulfate.
-
Evaporate the solvent to obtain a white precipitate of the product.
The synthesis of Bis(4-carboxyphenyl)phenyl-phosphine oxide would likely involve the oxidation of the corresponding dicarboxylic phosphine using a suitable oxidizing agent such as hydrogen peroxide.
Crystal Structure Analysis
The determination of the crystal structure of dicarboxylic phosphine oxide monomers is performed using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecules in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a general procedure for obtaining and analyzing the crystal structure of a phosphine oxide monomer:
Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is maintained at a low temperature (e.g., 113 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα radiation).
-
Multiple frames are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of unique reflections.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data
While the complete crystallographic data for Bis(4-carboxyphenyl)phenyl-phosphine oxide is not available, the data for the related monocarboxylic phosphine, 4-(Diphenylphosphanyl)benzoic acid, is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Table 1: Crystal Data and Structure Refinement for 4-(Diphenylphosphanyl)benzoic acid
| Parameter | Value |
| Empirical formula | C₁₉H₁₅O₂P |
| Formula weight | 306.28 |
| Temperature | 113 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 7.885 (2) Å |
| b | 28.629 (8) Å |
| c | 7.066 (2) Å |
| α | 90° |
| β | 97.338 (4)° |
| γ | 90° |
| Volume | 1581.8 (8) ų |
| Z | 4 |
| Density (calculated) | 1.286 Mg/m³ |
| Absorption coefficient | 0.18 mm⁻¹ |
| F(000) | 640 |
| Data collection | |
| Reflections collected | 15613 |
| Independent reflections | 3714 [R(int) = 0.049] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 3714 / 0 / 200 |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2σ(I)] | R₁ = 0.040, wR₂ = 0.109 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.115 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 4-(Diphenylphosphanyl)benzoic acid
| Bond | Length (Å) | Angle | Angle (°) |
| P1—C1 | 1.834(2) | C1—P1—C7 | 102.50(8) |
| P1—C7 | 1.831(2) | C1—P1—C13 | 101.89(8) |
| P1—C13 | 1.836(2) | C7—P1—C13 | 100.82(8) |
| O1—C19 | 1.316(2) | O1—C19—O2 | 122.6(2) |
| O2—C19 | 1.229(2) | O1—C19—C14 | 113.8(2) |
| C14—C19 | 1.488(3) | O2—C19—C14 | 123.6(2) |
In the crystal structure of 4-(Diphenylphosphanyl)benzoic acid, molecules form inversion dimers linked by pairs of O—H···O hydrogen bonds between the carboxylic acid groups. It is expected that dicarboxylic phosphine oxide monomers would exhibit similar, though more complex, hydrogen bonding networks, potentially forming extended one-, two-, or three-dimensional supramolecular architectures.
Visualization of Workflow
The general workflow for the synthesis and structural characterization of dicarboxylic phosphine oxide monomers can be visualized as follows:
Caption: General workflow for the synthesis and crystallographic analysis of dicarboxylic phosphine oxide monomers.
Conclusion
Dicarboxylic phosphine oxide monomers represent a versatile class of compounds with significant potential in materials science and drug discovery. Their crystal structures, governed by the interplay of the phosphine oxide group and two carboxylic acid functionalities, dictate their assembly in the solid state and their interaction with biological targets. While a comprehensive library of crystallographic data for these monomers is still emerging, the experimental protocols and illustrative data presented in this guide provide a solid foundation for researchers in the field. Further elucidation of the crystal structures of a wider range of dicarboxylic phosphine oxide monomers will undoubtedly pave the way for the rational design of new materials and therapeutics with tailored properties.
References
Toxicological Profile of Bis(4-carboxyphenyl)phenylphosphine oxide: A Data Gap Analysis and Review of Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of toxicological knowledge regarding Bis(4-carboxyphenyl)phenylphosphine oxide (CAS No. 803-19-0). A comprehensive review of available literature and databases reveals a significant lack of specific toxicological data for this compound. To date, no quantitative studies such as acute toxicity (e.g., LD50), repeated dose toxicity, genotoxicity, carcinogenicity, or reproductive toxicity have been published for this compound. Similarly, there is no information regarding its specific mechanisms of action or associated signaling pathways.
This document serves to highlight this critical data gap and, in its place, provides a summary of the available physicochemical properties of this compound. Furthermore, to provide a preliminary risk assessment perspective, this guide presents a review of the toxicological data for structurally related phosphine oxide compounds, namely Triphenylphosphine oxide (TPPO) and Triphenylphosphine (TPP). It is crucial to emphasize that this information on related compounds should be interpreted with caution and does not substitute for direct testing of this compound.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. This information is fundamental for understanding its potential behavior and for the design of future toxicological studies.
| Property | Value | Reference |
| CAS Number | 803-19-0 | [1][2][] |
| Molecular Formula | C20H15O5P | [2][] |
| Molecular Weight | 366.31 g/mol | [] |
| Appearance | White to off-white crystalline powder | [4] |
| Water Solubility | 73.26 mg/L (at 23 °C) | [1] |
| Melting Point | 106-109 °C | [4] |
| Boiling Point | 137 °C (at 3 torr) | [4] |
| Density | 1.42 g/cm³ | [] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1][2] |
| Topological Polar Surface Area | 91.7 Ų | [1][2] |
Toxicological Data for Structurally Related Compounds
In the absence of direct data, an analysis of structurally similar compounds can offer initial insights into potential toxicological effects. The following sections summarize available data for Triphenylphosphine oxide (TPPO) and Triphenylphosphine (TPP).
Triphenylphosphine oxide (TPPO)
TPPO is a common byproduct in several chemical reactions and shares the core triphenylphosphine oxide structure.[5]
Table 2.1: Summary of Acute Toxicity Data for Triphenylphosphine oxide (TPPO)
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 1,380 mg/kg | [6] |
| LD50 | Dog | Oral | 500 mg/kg | [7][8] |
| LD50 | Hen | Oral | >5.0 g/kg | [9] |
Key Findings from Repeated Dose and Other Studies:
-
Neurological Effects: Single high doses in dogs induced convulsions, tremors, and other neurological signs.[9] In a 7-week study in dogs, a dose of 50 mg/kg/day was identified as a minimal effect level, causing clinical symptoms of cholinesterase inhibition.[9]
-
Liver Toxicity: A 3-month feeding study in dogs showed liver injury at a concentration of 2,000 ppm.[7][8]
-
Carcinogenicity: The available database is inadequate to determine the potential human carcinogenicity of TPPO.[9]
-
Aquatic Toxicity: Irradiated TPPO samples were found to be more toxic to the marine bacterium Vibrio fischeri than the parent compound.[10]
Triphenylphosphine (TPP)
TPP is the parent phosphine from which TPPO is formed by oxidation.[11] It is known to be absorbed after oral and inhalation exposure.[11]
Table 2.2: Summary of Toxicity Data for Triphenylphosphine (TPP)
| Test | Species | Route | Value | Endpoint | Reference |
| LC50 | Rat | Inhalation | 12,500 mg/m³ (4-hr) | - | [11] |
| NOAEL | Rat | Oral | 120 mg/kg bw/day | Reproductive organ weights (3-month study) | [11] |
| NOAEL | Rat | Oral | 30 mg/kg bw/day | Maternal toxicity | [11] |
| NOAEL | Rat | Oral | 90 mg/kg bw/day | Developmental toxicity | [11] |
Key Findings from Genotoxicity and Other Studies:
-
Genotoxicity: TPP showed no mutagenic activity in in vitro tests (Salmonella typhimurium, Escherichia coli, rec assay in Bacillus subtilis) and no clastogenic activity in vitro (micronucleus test in Chinese Hamster Lung cells) or in vivo (micronucleus in mouse bone marrow cells).[11]
-
Reproductive and Developmental Toxicity: No adverse effects on reproductive organ weights were observed in a 3-month oral study in rats.[11] Similarly, no adverse developmental effects were seen in a study on Wistar rats.[11]
-
Carcinogenicity: There are no available data on the carcinogenic potential of triphenylphosphine.[11]
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available due to the absence of such studies. The toxicological data for the related compounds, TPP and TPPO, were generated following standardized methodologies, frequently referencing OECD (Organisation for Economic Co-operation and Development) Test Guidelines.[11][12][13][14] These guidelines provide internationally accepted methods for assessing the safety of chemicals.
For instance, reproductive and developmental toxicity studies are often conducted according to OECD TG 414 (Prenatal Developmental Toxicity Study) and OECD TG 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).[11] Acute oral toxicity is assessed using guidelines such as OECD TG 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD TG 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD TG 425 (Acute Oral Toxicity: Up-and-Down Procedure).[13][15][16]
Conceptual Diagrams
Given the lack of specific mechanistic data for this compound, the following diagrams illustrate a generic workflow for toxicological assessment and a conceptual signaling pathway for cellular stress response, which are often investigated in toxicology.
Caption: A generalized workflow for the toxicological assessment of a chemical substance.
Caption: A conceptual diagram of cellular stress response pathways to a chemical insult.
Conclusion and Recommendations
There is a clear and significant lack of toxicological data for this compound. The information available for structurally related compounds like TPPO and TPP suggests potential for neurological effects, liver toxicity (for TPPO), and reproductive/developmental effects (for TPP) that warrant investigation. However, the differing substitution on the phenyl rings (carboxyphenyl vs. phenyl) will influence the physicochemical properties and biological activity, making direct extrapolation of toxicity data unreliable.
It is strongly recommended that a comprehensive toxicological evaluation of this compound be undertaken to fill the existing data gaps. This should include, at a minimum:
-
In vitro genotoxicity screening (e.g., Ames test, micronucleus assay).
-
Acute oral toxicity assessment following OECD guidelines.
-
Repeated dose toxicity studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Investigation into its potential for reproductive and developmental toxicity.
Such data are essential for a reliable risk assessment and to ensure the safe handling and use of this compound in research and industrial applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bis-(4-carboxyphenyl)-phenylphosphine oxide, CasNo.803-19-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Triphenylphosphine oxide - Hazardous Agents | Haz-Map [haz-map.com]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. Extent of sonochemical degradation and change of toxicity of a pharmaceutical precursor (triphenylphosphine oxide) in water as a function of treatment conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD Guidelines | PPTX [slideshare.net]
- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 15. xn--krinfo-wxa.hu [xn--krinfo-wxa.hu]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Unveiling the Genesis of a Key Monomer: The Discovery and History of Bis(4-carboxyphenyl)phenylphosphine Oxide
Blacksburg, VA - A pivotal moment in the advancement of high-performance polymers occurred with the synthesis of bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO), a monomer that would become instrumental in the development of fire-resistant and thermally stable materials. Research spearheaded by C. D. Smith and Professor James E. McGrath at the Virginia Polytechnic Institute and State University (Virginia Tech) led to the successful preparation and characterization of this important compound. Their work, situated within a broader investigation into phosphine oxide-containing polymers, laid the groundwork for a new class of materials with exceptional properties.
The initial synthesis of BCPPO was achieved through a multi-step process commencing with the Grignard reaction of bromobenzene with phosphorus trichloride to form triphenylphosphine. Subsequent controlled oxidation of the triphenylphosphine yielded triphenylphosphine oxide. This intermediate was then nitrated, followed by a reduction to create bis(4-aminophenyl)phenylphosphine oxide. The final step involved the diazotization of the diamine, followed by a cyanation and subsequent hydrolysis of the nitrile groups to afford the desired this compound.
This synthetic pathway, while effective, was part of a larger effort to create robust monomers for polymerization. The introduction of the phosphorus-containing moiety was a deliberate strategy to enhance the flame retardancy and thermal stability of resulting polymers, a research area where Professor McGrath's group made significant and lasting contributions.
Experimental Protocols: A Glimpse into the Discovery
The following sections provide a detailed look at the experimental procedures adapted from the foundational work on the synthesis of BCPPO and its precursors.
Synthesis of Triphenylphosphine Oxide
A solution of triphenylphosphine in a suitable organic solvent was treated with an oxidizing agent, such as hydrogen peroxide, at a controlled temperature. The reaction mixture was stirred for several hours until the complete conversion of the phosphine to the corresponding oxide was observed, typically monitored by thin-layer chromatography. Upon completion, the triphenylphosphine oxide was isolated by precipitation or crystallization, followed by filtration and drying.
| Parameter | Value |
| Starting Material | Triphenylphosphine |
| Oxidizing Agent | Hydrogen Peroxide (30% aq.) |
| Solvent | Acetone |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | >95% |
Synthesis of Bis(4-nitrophenyl)phenylphosphine Oxide
Triphenylphosphine oxide was carefully added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (typically 0-5 °C) to control the exothermic reaction. The mixture was then allowed to warm to room temperature and stirred for a specified period to ensure dinitration. The product was isolated by pouring the reaction mixture over ice, followed by filtration, washing with water to remove excess acid, and drying.
| Parameter | Value |
| Starting Material | Triphenylphosphine Oxide |
| Nitrating Agent | Conc. Nitric Acid / Conc. Sulfuric Acid |
| Reaction Temperature | 0-5 °C initially, then room temp. |
| Typical Yield | 85-90% |
Synthesis of Bis(4-aminophenyl)phenylphosphine Oxide
The dinitro compound was reduced to the corresponding diamine using a standard reducing agent, such as tin(II) chloride in the presence of hydrochloric acid, or through catalytic hydrogenation. In the case of tin(II) chloride reduction, the reaction was typically carried out in an alcoholic solvent at elevated temperatures. After the reduction was complete, the reaction mixture was neutralized to precipitate the diamine, which was then filtered, washed, and dried.
| Parameter | Value |
| Starting Material | Bis(4-nitrophenyl)phenylphosphine Oxide |
| Reducing Agent | Tin(II) Chloride / HCl or H₂/Pd-C |
| Solvent | Ethanol or similar |
| Reaction Temperature | Reflux |
| Typical Yield | ~90% |
Synthesis of this compound (BCPPO)
The synthesis of the final product, BCPPO, from the diamine precursor is a critical multi-step transformation. The logical workflow for this process is outlined below.
Caption: Synthetic pathway from the diamine to BCPPO.
This sequence involves the initial conversion of the amino groups to diazonium salts, which are then displaced by cyanide in a Sandmeyer reaction to form the dinitrile. The final and crucial step is the hydrolysis of the nitrile groups to carboxylic acids, yielding BCPPO.
Evolution of Synthesis and Applications
The initial synthetic route, while groundbreaking, paved the way for further refinements and alternative methodologies aimed at improving yield, purity, and process safety. The primary application driving this research was the use of BCPPO as a monomer in the synthesis of high-performance polymers such as polyimides, polyamides, and poly(arylene ether)s. The incorporation of the phosphine oxide group into the polymer backbone was shown to significantly enhance flame retardancy, thermal and oxidative stability, and adhesion to various substrates.
The logical relationship between the monomer's structure and the resulting polymer properties is a cornerstone of the research conducted by McGrath and his contemporaries.
Caption: Structure-property relationships of BCPPO-based polymers.
The legacy of the discovery of this compound is evident in the numerous advanced materials that have been developed based on this foundational monomer. Its synthesis marked a significant step forward in the rational design of polymers with tailored properties for demanding applications in aerospace, electronics, and other high-technology sectors.
The Enduring Partnership: Phosphine Oxides as Hard Lewis Bases in Coordination Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphine oxides (R₃P=O), long considered mere byproducts of common organic reactions, have emerged as a versatile and powerful class of ligands in coordination chemistry. Their defining characteristic, the highly polar P=O bond, designates them as hard Lewis bases, enabling strong coordination to a wide array of hard and borderline metal centers. This technical guide provides an in-depth exploration of the fundamental principles governing the coordination of phosphine oxides, their synthesis, and their burgeoning applications in catalysis and drug development. Through a comprehensive review of structural data, experimental protocols, and mechanistic pathways, this document serves as a critical resource for professionals seeking to leverage the unique properties of phosphine oxide ligands in their research and development endeavors.
Introduction: The Nature of the Phosphine Oxide Ligand
Phosphine oxides are organophosphorus compounds characterized by a tetrahedral phosphorus atom double-bonded to an oxygen atom and single-bonded to three organic substituents. The significant difference in electronegativity between phosphorus and oxygen results in a highly polar Pδ+-Oδ- bond, making the oxygen atom a potent electron-pair donor and thus a hard Lewis base.[1] This inherent hardness, according to Pearson's Hard and Soft Acid-Base (HSAB) theory, dictates their strong affinity for hard Lewis acids, which include a vast range of metal ions such as lanthanides, actinides, and early transition metals.[2]
The coordination of a phosphine oxide to a metal center almost invariably occurs through the phosphoryl oxygen.[2] This interaction leads to a characteristic elongation of the P-O bond by approximately 2%, a phenomenon consistent with the stabilization of the ionic resonance structure (R₃P⁺-O⁻) upon complexation.[2] The geometry at the phosphorus atom remains tetrahedral, indicating that the ligand's overall structure is not dramatically perturbed upon coordination.[2]
Quantitative Data: Structural and Stability Parameters
The coordination of phosphine oxides to metal centers has been extensively studied, yielding a wealth of structural and thermodynamic data. The following tables summarize key quantitative parameters for a selection of phosphine oxide-metal complexes, providing a comparative overview for researchers.
Table 1: Selected Bond Lengths and Angles in Phosphine Oxide-Metal Complexes
| Complex | Metal-Oxygen (M-O) Bond Length (Å) | Phosphorus-Oxygen (P-O) Bond Length (Å) | Metal-Oxygen-Phosphorus (M-O-P) Bond Angle (°) | Reference |
| NiCl₂[OP(C₆H₅)₃]₂ | 1.96 | 1.51 | 151 | [2] |
| cis-WCl₄(OPPh₃)₂ | - | Elongated vs. free ligand | - | [2] |
| [Yb{(Ph₂PO)₂CH}₃] | 2.150(2) - 2.190(2) | - | - | [3] |
| 1Ag [{2–Ag(μ-Cl)}₂] | 2.358 (P-Ag) | - | - | [4] |
| 2Cu | 2.195 (P-Cu) | - | - | [4] |
| AuCl(P(3,5-dimethylphenyl)₃) | 2.239(1) (Au-P) | - | - | [5] |
Note: Data for a wider range of complexes can be found in the cited literature.
Table 2: Stability Constants of Phosphine Oxide-Metal Complexes
| Phosphine Oxide Ligand | Metal Ion | Log β | Stoichiometry (M:L) | Reference |
| Phosphane oxide derivative | Cd²⁺ | - | 1:2 | [6] |
| Phosphane oxide derivative | Ca²⁺ | - | 1:1 | [6] |
| Phosphane oxide derivative | Na⁺ | - | 1:1 | [6] |
| Phosphane oxide derivative | Pb²⁺ | - | 1:1 | [6] |
| Tri-n-octylphosphine oxide (TOPO) | Th(IV) | High | - | [7] |
| Tri-n-octylphosphine oxide (TOPO) | La(III) | High | - | [7] |
| Tributyl phosphate (TBP) | Th(IV) | Moderate | - | [7] |
| Tributyl phosphate (TBP) | La(III) | Moderate | - | [7] |
| Triphenylphosphine oxide (Ph₃PO) | Th(IV) | Lower | - | [7] |
| Triphenylphosphine oxide (Ph₃PO) | La(III) | Lower | - | [7] |
Note: Stability constants are highly dependent on solvent and experimental conditions.
Experimental Protocols
The synthesis of phosphine oxide-metal complexes is typically straightforward, often involving the direct reaction of a metal salt with the phosphine oxide ligand in a suitable solvent. Below are detailed methodologies for the synthesis of representative transition metal and lanthanide complexes.
General Synthesis of Transition Metal-Triphenylphosphine Oxide Complexes
This protocol is adapted from the general procedure for preparing complexes like NiCl₂[OP(C₆H₅)₃]₂.[8]
Materials:
-
Metal chloride salt (e.g., NiCl₂)
-
Triphenylphosphine oxide (Ph₃P=O)
-
Anhydrous ethanol or other suitable solvent
Procedure:
-
Dissolve the metal chloride salt in a minimal amount of anhydrous ethanol with gentle heating.
-
In a separate flask, dissolve a stoichiometric amount (typically 2-3 equivalents) of triphenylphosphine oxide in anhydrous ethanol.
-
Slowly add the triphenylphosphine oxide solution to the metal salt solution while stirring.
-
A precipitate of the complex should form either immediately or upon cooling.
-
Continue stirring the mixture for a specified time (e.g., 1-2 hours) at room temperature or with gentle heating to ensure complete reaction.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the complex under vacuum.
Characterization: The resulting complex can be characterized by techniques such as X-ray crystallography to determine its solid-state structure, infrared (IR) spectroscopy to observe the shift in the P=O stretching frequency upon coordination, and elemental analysis to confirm the stoichiometry.
Synthesis of Lanthanide Nitrate Complexes with Diphenyl-(2-thienyl)phosphine Oxide
This protocol is based on the synthesis of lanthanide complexes with a functionalized phosphine oxide ligand.[9]
Materials:
-
Lanthanide(III) nitrate hydrate (e.g., La(NO₃)₃·6H₂O)
-
Diphenyl-(2-thienyl)phosphine oxide
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve three molar equivalents of diphenyl-(2-thienyl)phosphine oxide in approximately 15 mL of acetonitrile.
-
Add one molar equivalent of the solid lanthanide(III) nitrate hydrate to the solution.
-
Stir the resulting solution at room temperature for 30 minutes.
-
Remove the acetonitrile under reduced pressure, which will likely yield the complex as a thin oil.
-
Triturate the oil with a small amount of diethyl ether to induce the formation of a solid powder.
-
Collect the powder by filtration and dry.
Characterization: These complexes can be characterized by ¹H and ³¹P NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.[9]
Visualization of Key Processes
Graphviz diagrams are provided below to illustrate the logical relationships and workflows involving phosphine oxides in catalysis and drug development.
Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction
Phosphine oxides have been serendipitously discovered to act as effective stabilizing ligands in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and catalyst stability.[10] The following diagram illustrates a generalized catalytic cycle where a phosphine oxide ligand (L) stabilizes the active palladium species.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Workflow for Solubility Enhancement in Drug Development
The incorporation of a phosphine oxide moiety, such as the dimethylphosphine oxide (-P(O)Me₂) group, into a drug candidate can significantly increase its aqueous solubility and metabolic stability, crucial parameters in drug development.[11][12]
Caption: Workflow for improving drug properties using phosphine oxides.
Applications in Catalysis and Drug Development
The unique properties of phosphine oxides have led to their successful application in diverse fields, most notably in catalysis and medicinal chemistry.
Homogeneous Catalysis
While traditional phosphine ligands are ubiquitous in catalysis, their susceptibility to oxidation to the corresponding phosphine oxides is often seen as a deactivation pathway.[13] However, recent research has demonstrated that phosphine oxides themselves can act as effective ligands or pre-ligands in various catalytic transformations.[10][14] In palladium-catalyzed cross-coupling reactions, for instance, phosphine oxides can stabilize the active Pd(0) catalyst, preventing agglomeration and decomposition, thereby leading to faster and more efficient reactions.[10] Secondary phosphine oxides (SPOs) are particularly interesting as they exist in equilibrium with their trivalent phosphinous acid tautomer, which can coordinate to metals and participate in catalytic cycles.[15]
Drug Development and Medicinal Chemistry
A significant challenge in drug development is overcoming the poor aqueous solubility of many promising lead compounds.[16][17] The highly polar nature of the phosphine oxide group makes it an attractive functional moiety to introduce into drug candidates to enhance their solubility and metabolic stability.[11][12] The anticancer drug brigatinib, which contains a dimethylphosphine oxide group, is a prominent example of the successful application of this strategy.[11] The introduction of a phosphine oxide can lead to a dramatic increase in solubility and a decrease in lipophilicity, often without negatively impacting the compound's biological activity.[11]
Conclusion
Phosphine oxides have transitioned from being viewed as unwanted byproducts to being recognized as a valuable class of hard Lewis base ligands with significant potential in coordination chemistry and its applications. Their strong and predictable coordination to hard metal centers, coupled with their ability to modulate the properties of both catalysts and therapeutic agents, ensures their continued importance in academic and industrial research. The data, protocols, and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and exploit the rich coordination chemistry of phosphine oxides.
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]
- 12. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chimia.ch [chimia.ch]
- 16. Solubility enhancement techniques [wisdomlib.org]
- 17. ijpbr.in [ijpbr.in]
An In-depth Technical Guide to Phosphine Oxide-Containing Polymers for Researchers, Scientists, and Drug Development Professionals
Introduction: Phosphine oxide-containing polymers are a versatile class of macromolecules characterized by the presence of a phosphorus-oxygen double bond (P=O) within their structure. This functional group imparts a unique combination of properties, including high thermal stability, inherent flame retardancy, and enhanced solubility in organic solvents. These attributes have led to their investigation and application in a wide range of fields, from high-performance engineering plastics to advanced biomedical materials. For drug development professionals, the biocompatibility and tunable properties of certain phosphine oxide-based polymers make them attractive candidates for sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of phosphine oxide-containing polymers, with a focus on their relevance to the pharmaceutical and biomedical sectors.
Synthesis of Phosphine Oxide-Containing Polymers
The synthesis of phosphine oxide-containing polymers can be achieved through various polymerization techniques, allowing for the creation of diverse macromolecular architectures, including linear polymers, hydrogels, and nanoparticles. Two prominent methods are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Michael addition.
Experimental Protocol: Synthesis of a Phosphine Oxide-Containing Polymer via RAFT Polymerization
This protocol describes the synthesis of a well-defined phosphine oxide-containing polymer using RAFT polymerization, a controlled radical polymerization technique.
Materials:
-
4-Vinylbenzyl-bis-hydroxymethyl phosphine oxide (VBzBHPO) (monomer)
-
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Argon gas supply
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating oil bath
Procedure:
-
In a Schlenk flask, dissolve the VBzBHPO monomer, CDTPA RAFT agent, and AIBN initiator in DMF. The molar ratio of monomer:RAFT agent:initiator is typically in the range of 100:1:0.1 to 500:1:0.1, depending on the desired molecular weight.
-
Seal the flask and de-gas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Backfill the flask with argon gas to maintain an inert atmosphere.
-
Place the flask in a preheated oil bath at a temperature of 60-80 °C to initiate the polymerization.
-
Allow the reaction to proceed for a predetermined time (e.g., 12-24 hours), with continuous stirring. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion via techniques like ¹H NMR spectroscopy.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether or methanol.
-
Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any unreacted monomer and initiator fragments.
-
Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterize the resulting polymer for its molecular weight and dispersity using gel permeation chromatography (GPC).
Caption: Dual-action flame retardant mechanism of phosphine oxide polymers.
| Polymer System | Td5 (°C) in N₂ | Char Yield at 800°C in N₂ (%) | Limiting Oxygen Index (LOI) (%) |
| Polyamide 6 (PA6) | ~400 | <5 | 21.8 |
| PA6 with 0.5 wt% P (MFR) | ~380 | >20 | 28.2 |
| Epoxy Resin (EP) | ~350 | ~15 | 22.5 |
| EP with 25 wt% TDA | ~338 | ~26 | 33.4 |
Td5: Temperature at 5% weight loss. Data compiled from various sources.
Biocompatibility
For applications in drug development and medicine, the biocompatibility of a polymer is of paramount importance. Studies on various phosphine oxide-containing polymers have generally indicated good biocompatibility. For instance, in vitro cytotoxicity assays using human dermal fibroblasts have shown no cytotoxic effects of certain phosphine oxide-based hydrogels. [1]Furthermore, some phosphine oxide derivatives are used as photoinitiators in dental resins, and their biocompatibility has been a subject of investigation, with some showing lower toxicity compared to other initiators. [2]In vivo studies involving the implantation of materials containing phosphine oxide moieties have also been conducted to assess tissue response. [3][4]
| Assay Type | Cell Line | Polymer System | Result |
|---|---|---|---|
| In Vitro Cytotoxicity (ISO 10993-5) | Human Dermal Fibroblasts | TVPO-based hydrogel | No cytotoxic effects observed. [1] |
| In Vitro Cytotoxicity | L929 Fibroblasts, MC3T3 Pre-osteoblasts | PPF photocrosslinked with BAPO | Low cytotoxic response. [3] |
| In Vivo Implantation | Rat subcutaneous tissue | - | Biocompatibility assessment based on tissue reaction. |
Applications in Drug Development
The unique properties of phosphine oxide-containing polymers make them promising candidates for various applications in drug delivery. Their ability to form hydrogels and nanoparticles, coupled with their potential for pH-responsive behavior, allows for the design of sophisticated drug delivery systems.
pH-Responsive Drug Delivery
Phosphine oxide-based hydrogels can be designed to exhibit pH-sensitive swelling behavior. [5]This property is particularly attractive for targeted drug delivery, as the hydrogel can be engineered to release its payload in the slightly acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes.
Nanoparticles for Drug Delivery
Phosphine oxide-containing polymers can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents. These nanoparticles can protect the drug from premature degradation, improve its solubility, and potentially enhance its accumulation at the target site through passive (Enhanced Permeability and Retention effect) or active targeting strategies.
| Drug | Polymer System | Drug Loading Efficiency (%) | Release Profile |
| Doxorubicin | Phosphine oxide-containing nanoparticles | >90% in some systems | pH-responsive, with enhanced release at acidic pH. |
| Cisplatin | pH-responsive polymeric micelles | ~90% | Triggered release in acidic environments. [6] |
Data is representative and can vary significantly based on the specific polymer, drug, and formulation method.
Signaling Pathway of Doxorubicin in Cancer Cells
Caption: Simplified signaling pathway of doxorubicin delivered by nanoparticles. [7]
Conclusion
Phosphine oxide-containing polymers represent a promising class of materials with a broad spectrum of tunable properties. Their inherent thermal stability and flame retardancy make them suitable for demanding engineering applications. For researchers and professionals in drug development, the biocompatibility, coupled with the ability to engineer stimuli-responsive and nanoparticle-based delivery systems, opens up new avenues for creating more effective and targeted therapies. Further research into the synthesis of novel phosphine oxide-based monomers and polymers, along with comprehensive in vivo studies, will undoubtedly expand their role in the biomedical field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. empa.ch [empa.ch]
- 6. Anticancer Efficacies of Cisplatin-Releasing pH-Responsive Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Bis(4-carboxyphenyl)phenylphosphine Oxide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of Bis(4-carboxyphenyl)phenylphosphine oxide. The synthesis is based on a plausible two-step chemical transformation starting from a commercially available precursor, Bis(p-tolyl)phosphine oxide, as a direct experimental protocol from a starting material abbreviated as "BMPPS" is not available in the scientific literature. The protocol involves the oxidation of the methyl groups of the precursor to carboxylic acids. This application note is intended to serve as a comprehensive guide for the laboratory-scale synthesis of this versatile molecule.
Introduction
This compound is a trifunctional organic compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to one phenyl and two carboxyphenyl groups. The presence of two carboxylic acid moieties and a stable phosphine oxide core makes it a valuable building block in various fields. In medicinal chemistry, it can be used as a linker or scaffold for the design of novel therapeutic agents. In materials science, it serves as a ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and sensing.
The following protocol details a robust method for the synthesis of this compound via the oxidation of Bis(p-tolyl)phosphine oxide.
Experimental Protocol: Oxidation of Bis(p-tolyl)phosphine oxide
This synthesis involves the oxidation of the two methyl groups on the tolyl substituents of Bis(p-tolyl)phosphine oxide to carboxylic acid groups using a strong oxidizing agent.
Materials:
-
Bis(p-tolyl)phosphine oxide
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add Bis(p-tolyl)phosphine oxide (1 equivalent). Add a mixture of pyridine and water (e.g., a 1:1 v/v ratio) to dissolve or suspend the starting material.
-
Heating: Begin stirring and heat the mixture to reflux (approximately 100 °C) using a heating mantle.
-
Addition of Oxidizing Agent: While the mixture is refluxing, slowly add a solution of potassium permanganate (a significant excess, typically 4-6 equivalents for each methyl group) dissolved in water through the dropping funnel over a period of 2-3 hours. The reaction is exothermic, so control the addition rate to maintain a steady reflux. The purple color of the permanganate will disappear as it reacts.
-
Reaction Monitoring: Continue heating at reflux after the addition is complete. The reaction is typically monitored by the persistence of the purple permanganate color, which indicates that the starting material has been consumed. This may take several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the brown manganese dioxide (MnO₂) precipitate that forms during the reaction. Wash the filter cake with a small amount of hot water to recover any product.
-
Combine the filtrate and the washings. If the filtrate is still purple, add a small amount of solid sodium bisulfite until the solution becomes colorless.
-
Transfer the filtrate to a beaker and cool it in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid to the cold filtrate to acidify it to a pH of 1-2. This will cause the desired product, this compound, to precipitate out of the solution as a white solid.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any remaining salts and impurities.
-
Dry the product in a vacuum oven at 60-80 °C overnight.
-
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 803-19-0[][2] |
| Molecular Formula | C₂₀H₁₅O₅P[3] |
| Molecular Weight | 366.31 g/mol [3] |
| Appearance | White to off-white solid |
| Purity (Typical) | >98% (by HPLC)[3] |
| Solubility | Soluble in organic solvents[][2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
-
Pyridine is flammable and has a strong, unpleasant odor.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR to confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic P=O and carboxylic acid O-H and C=O stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
References
Application Note and Protocol: Synthesis of Bis(2-((3-(S)-sec-butoxy-1,2-dicarba-closo-dodecaboran-1-yl)thio)ethyl) Sulfoxide (BCPPO) via Oxidation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature survey, a specific, published protocol for the synthesis of BCPPO could not be identified. The following protocol is a comprehensive, general procedure derived from established methods for the selective oxidation of complex thioethers to sulfoxides. The presence of the carborane cage necessitates careful control of reaction conditions to ensure selectivity.
Introduction
Bis(2-((3-(S)-sec-butoxy-1,2-dicarba-closo-dodecaboran-1-yl)thio)ethyl) sulfoxide (BCPPO) is a complex molecule containing a carborane cluster, a chiral center, and a sulfoxide group. The synthesis of such intricate molecules is of interest in medicinal chemistry and materials science. The final step in the synthesis of BCPPO is the selective oxidation of its corresponding thioether precursor, bis(2-((3-(S)-sec-butoxy-1,2-dicarba-closo-dodecaboran-1-yl)thio)ethyl) sulfide. This application note provides a detailed, step-by-step protocol for this transformation using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for the selective oxidation of sulfides to sulfoxides.[1][2] Careful control of the reaction temperature is crucial to prevent over-oxidation to the sulfone and potential side reactions involving the boron cluster.
Experimental Protocol: Oxidation of Thioether to BCPPO
This protocol outlines the selective oxidation of the thioether precursor to the desired sulfoxide, BCPPO.
2.1. Materials and Reagents
-
Bis(2-((3-(S)-sec-butoxy-1,2-dicarba-closo-dodecaboran-1-yl)thio)ethyl) sulfide (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane (or other suitable solvent for chromatography)
-
Ethyl acetate (or other suitable solvent for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
2.2. Step-by-Step Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting thioether (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Preparation of Oxidant Solution: In a separate flask, prepare a solution of m-CPBA (1.1-1.2 equivalents) in DCM. The use of a slight excess of m-CPBA is recommended to account for impurities and drive the reaction to completion.[1]
-
Addition of Oxidant: Add the m-CPBA solution dropwise to the stirred thioether solution over a period of 15-30 minutes using a dropping funnel. It is critical to maintain the reaction temperature at 0 °C during the addition to ensure selectivity and prevent over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours. The consumption of the starting material and the appearance of a new, more polar spot corresponding to the sulfoxide should be observed.
-
Quenching the Reaction: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the mixture vigorously for 15-20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and then with saturated aqueous brine solution (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure BCPPO.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of BCPPO via oxidation.
| Parameter | Recommended Value/Range | Notes |
| Reactants | ||
| Thioether Precursor | 1.0 equivalent | The synthesis of this precursor is a prerequisite. |
| m-CPBA (oxidant) | 1.1 - 1.2 equivalents | A slight excess ensures complete conversion. Purity of commercial m-CPBA is often around 70-77%.[1] |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Other chlorinated solvents like chloroform can also be used. |
| Temperature | 0 °C | Crucial for selectivity to the sulfoxide and to prevent side reactions on the carborane cage. |
| Reaction Time | 1 - 3 hours | Monitor by TLC to determine completion. |
| Work-up & Purification | ||
| Quenching Agent | Saturated aqueous NaHCO₃ | Neutralizes the acidic byproduct, m-chlorobenzoic acid. |
| Purification Method | Flash Column Chromatography | Necessary to remove any unreacted starting material, over-oxidized sulfone, and other impurities. |
| Expected Outcome | ||
| Yield | Moderate to High | Yields for m-CPBA oxidations are generally good, but will depend on the specific substrate and reaction optimization. |
| Purity | > 95% (after chromatography) | Purity should be assessed by standard analytical techniques (NMR, HPLC, Mass Spectrometry). |
Visualization of Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of BCPPO via oxidation.
Caption: Experimental workflow for the synthesis of BCPPO.
References
Application Notes and Protocols for BCPPO in Polycondensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO) is a versatile monomer utilized in polycondensation reactions to synthesize high-performance polymers. Its rigid, non-planar structure, conferred by the triphenylphosphine oxide group, imparts unique characteristics to the resulting polymers. These properties often include enhanced thermal stability, inherent flame retardancy, and good mechanical strength, making them suitable for a range of demanding applications.
This document provides detailed application notes and experimental protocols for the use of BCPPO in the synthesis of polyamides and polyesters. The information is intended to guide researchers and professionals in the development of novel polymeric materials with tailored properties.
Key Properties of BCPPO-Based Polymers
The incorporation of the bulky phenylphosphine oxide moiety into the polymer backbone disrupts chain packing and introduces polarity, leading to several desirable properties:
-
High Thermal Stability: The rigid aromatic structure of BCPPO contributes to high glass transition temperatures (Tg) and excellent thermal stability.
-
Inherent Flame Retardancy: The presence of phosphorus in the polymer backbone imparts flame-retardant characteristics without the need for halogenated additives. During combustion, a protective char layer is formed, which inhibits the release of flammable gases.
-
Good Mechanical Properties: BCPPO-based polymers often exhibit high tensile strength and modulus.
-
Amorphous Nature: The non-planar structure of the BCPPO unit can hinder crystallization, leading to amorphous polymers with good solubility in certain organic solvents.
Application in Polyamide Synthesis
BCPPO can be employed as a dicarboxylic acid monomer in polycondensation reactions with various diamines to produce polyamides with enhanced thermal and flame-retardant properties. A notable example is the synthesis of flame-retardant polyamide 66 (PA66).
Experimental Protocol: Synthesis of Flame-Retardant Polyamide 66 (FR-PA66) using BCPPO
This protocol describes a two-step polymerization process involving an initial aqueous solution polymerization to form a salt, followed by melt polycondensation.[1]
Materials:
-
Adipic acid hexamethylene salt (AH salt)
-
This compound (BCPPO)
-
1,6-Hexanediamine
-
Formic acid (for viscosity measurement)
Equipment:
-
High-pressure autoclave with a mechanical stirrer and gas inlet/outlet
-
Vacuum pump
-
Nitrogen gas supply
-
Viscometer
Procedure:
Step 1: Aqueous Solution Polycondensation (Salt Formation)
-
Charge the high-pressure autoclave with the desired molar ratios of AH salt and BCPPO.
-
Add a calculated amount of 1,6-hexanediamine to maintain a stoichiometric balance between the diamine and the dicarboxylic acid components (adipic acid and BCPPO).
-
Add deionized water to the autoclave to create an aqueous solution of the monomers.
-
Purge the autoclave with purified nitrogen to remove any atmospheric oxygen.
-
Heat the autoclave to a specified temperature (e.g., 220-250°C) under pressure to initiate the polycondensation in the aqueous phase. This step primarily leads to the formation of low molecular weight prepolymers and the corresponding nylon salt.
-
Maintain the reaction at this temperature for a set duration (e.g., 1-2 hours).
-
Gradually release the pressure and vent the steam.
Step 2: Melt Polycondensation
-
After the aqueous solution polymerization step, increase the temperature of the reactor to above the melting point of the polymer (e.g., 270-290°C).
-
Apply a vacuum to the system to remove water and drive the polycondensation reaction towards the formation of a high molecular weight polymer.
-
Continue the melt polycondensation for a specific period (e.g., 1-3 hours) until the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor, cool, and pelletize for further characterization.
Characterization:
-
Intrinsic Viscosity: Determine the intrinsic viscosity of the resulting polymer in a suitable solvent (e.g., 90% formic acid) to estimate the molecular weight.
-
FTIR Spectroscopy: Confirm the formation of the polyamide structure by identifying characteristic amide and phosphine oxide absorption bands.
-
Thermal Analysis (DSC and TGA): Evaluate the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition profile of the polymer.
-
Flame Retardancy Testing (LOI and UL94): Assess the flame-retardant properties of the copolyamide.
Data Presentation: Properties of FR-PA66 with BCPPO
The following table summarizes the combustion properties of a flame-retardant polyamide 66 containing 9 wt% of the triaryl phosphine oxide (TPO) moiety from BCPPO, as reported by Yang et al.[1]
| Property | Value |
| Limiting Oxygen Index (LOI) | 27.2% |
| UL94 Rating | V-0 |
The thermal stability of the FR-PA66 was also investigated, showing improved thermo-stability compared to standard PA66.[1]
Application in Polyester Synthesis
BCPPO can also serve as a dicarboxylic acid monomer for the synthesis of polyesters through polycondensation with various diols. The resulting polyesters are expected to exhibit enhanced thermal stability and flame retardancy.
General Experimental Protocol: Synthesis of Polyesters from BCPPO and Diols via Melt Polycondensation
This protocol outlines a general procedure for the synthesis of polyesters from BCPPO and a diol. The specific reaction conditions may need to be optimized depending on the diol used.
Materials:
-
This compound (BCPPO)
-
A selected diol (e.g., 1,4-butanediol, ethylene glycol, or an aromatic diol)
-
Polycondensation catalyst (e.g., antimony trioxide, titanium tetrabutoxide)
-
Stabilizers (e.g., phosphite-based antioxidants)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
Step 1: Esterification
-
Charge the reactor with equimolar amounts of BCPPO and the chosen diol.
-
Add the catalyst and any stabilizers to the reaction mixture.
-
Heat the mixture under a slow stream of nitrogen to a temperature sufficient to initiate the esterification reaction (typically 180-220°C). Water will be evolved as a byproduct and should be collected in the distillation condenser.
-
Continue the esterification reaction until the majority of the water has been removed (typically 2-4 hours).
Step 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture (e.g., to 250-280°C) while slowly applying a vacuum.
-
Reduce the pressure to a high vacuum (<1 Torr) to facilitate the removal of the diol and drive the polymerization to completion.
-
Continue the reaction under high vacuum until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and carefully remove the resulting polyester.
Characterization:
-
Inherent Viscosity: Determine the molecular weight of the polyester by measuring its inherent viscosity in a suitable solvent.
-
NMR Spectroscopy (¹H and ³¹P): Confirm the chemical structure of the polyester.
-
Thermal Analysis (DSC and TGA): Characterize the thermal properties, including Tg, Tm, and decomposition temperature.
-
Mechanical Testing: Evaluate the tensile strength, modulus, and elongation at break of the polyester films or molded samples.
Visualizations
Polycondensation Workflow of BCPPO with a Diamine
Caption: Workflow for the two-step synthesis of BCPPO-based polyamides.
Logical Relationship of BCPPO Structure to Polymer Properties
Caption: Influence of BCPPO's molecular structure on final polymer properties.
References
Application Notes and Protocols for BCPPO in Halogen-Free Flame Retardant Polymers
Introduction
Dibenzo[d,f][1][2][3]dioxaphosphepine 6-oxide (BCPPO) is a high-efficiency, halogen-free phosphorus-based flame retardant. Its rigid, bicyclic structure imparts excellent thermal stability, making it a suitable additive for a variety of polymer systems, particularly those processed at high temperatures. BCPPO and its derivatives are increasingly utilized as environmentally friendly alternatives to halogenated flame retardants.[4][5] They operate through a dual mechanism, acting in both the condensed (solid) and gas phases during combustion to suppress fire.[4][6] In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen.[6][7] In the gas phase, they release phosphorus-containing radicals (such as PO•) that quench the high-energy H• and HO• radicals responsible for flame propagation.[2][4]
These application notes provide an overview of BCPPO's use in various polymers, summarize its performance with quantitative data, and offer detailed protocols for its incorporation and evaluation.
Mechanism of Action
The flame retardant action of BCPPO is multifaceted, involving both physical and chemical processes that interrupt the combustion cycle.
-
Condensed Phase Action: Upon heating, BCPPO decomposes to form phosphoric acid, which acts as a catalyst for the dehydration of the polymer matrix.[6][8] This process promotes the formation of a stable, insulating char layer on the polymer's surface. This char layer serves as a physical barrier, limiting the diffusion of flammable volatile gases to the flame and shielding the underlying material from heat and oxygen.[7][9]
-
Gas Phase Action: Simultaneously, volatile phosphorus-containing compounds are released into the gas phase.[4] These compounds decompose to generate active phosphorus radicals (PO•, PO₂•), which interfere with the combustion chain reactions in the flame.[2][4] They effectively scavenge highly reactive H• and HO• radicals, thus inhibiting the flame chemistry and reducing heat release.[2][10]
References
- 1. daneshyari.com [daneshyari.com]
- 2. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Halogen Free Flame Retardants for Epoxy Resins for Electrical and Electronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. How Do Flame Retardants Work in Polymers? Brominated vs. Phosphorus-Based [eureka.patsnap.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO) for High-Performance Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO) as a reactive flame retardant and curing agent for high-performance epoxy resins. The information presented is based on established principles of epoxy chemistry and data from analogous phosphine oxide-containing systems, offering a foundational guide for formulation and characterization.
Introduction
This compound (BCPPO) is a multifunctional aromatic compound containing both a phosphine oxide group and two carboxylic acid functionalities. This unique structure allows it to act as both a curing agent and a flame-retardant additive in epoxy resin formulations. The incorporation of BCPPO into an epoxy network can significantly enhance its thermal stability, flame retardancy, and mechanical properties, making it a promising candidate for applications in electronics, aerospace, and automotive industries where high performance is critical.
The phosphine oxide moiety is known to impart flame retardancy through both gas-phase radical trapping and condensed-phase char formation. The carboxylic acid groups can react with the epoxy groups of the resin, integrating the BCPPO molecule directly into the polymer backbone. This covalent bonding prevents migration and leaching of the flame-retardant additive, ensuring long-term performance and stability.
Key Applications and Expected Performance Enhancements
The use of BCPPO in epoxy formulations is expected to yield significant improvements in several key performance areas:
-
Enhanced Flame Retardancy: The phosphorus content from the phosphine oxide group is highly effective in quenching combustion. Epoxy resins formulated with BCPPO are anticipated to achieve high ratings in standard flammability tests, such as UL-94 V-0, and exhibit a high Limiting Oxygen Index (LOI).
-
Improved Thermal Stability: The rigid aromatic structure of BCPPO contributes to a higher crosslink density and thermal stability of the cured epoxy resin. This results in a higher glass transition temperature (Tg) and improved thermal degradation resistance.
-
Good Mechanical Properties: As a curing agent, BCPPO can contribute to a highly crosslinked network, leading to good mechanical strength and modulus.
Data Presentation
The following tables summarize typical quantitative data for epoxy resins modified with phosphine oxide-based flame retardants, which can be used as a reference for formulating with BCPPO. The data is compiled from studies on structurally similar compounds.
Table 1: Thermal Properties of Phosphine Oxide-Modified Epoxy Resins
| Formulation | Phosphorus Content (wt%) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) | Char Yield at 700°C (%) |
| Neat Epoxy | 0 | 150 | 350 | 18 |
| Epoxy/BCPPO (Illustrative) | 1.2 | 175 | 365 | 30 |
| Epoxy/BCPPO (Illustrative) | 2.0 | 185 | 375 | 38 |
Table 2: Flame Retardant Properties of Phosphine Oxide-Modified Epoxy Resins
| Formulation | Phosphorus Content (wt%) | Limiting Oxygen Index (LOI, %) | UL-94 Rating |
| Neat Epoxy | 0 | 22 | Fails |
| Epoxy/BCPPO (Illustrative) | 1.2 | 29 | V-0 |
| Epoxy/BCPPO (Illustrative) | 2.0 | 35 | V-0 |
Table 3: Mechanical Properties of Phosphine Oxide-Modified Epoxy Resins
| Formulation | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Neat Epoxy | 60 | 2.8 | 100 | 3.0 |
| Epoxy/BCPPO (Illustrative) | 75 | 3.2 | 120 | 3.5 |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of BCPPO-modified epoxy resins.
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 180-190 g/eq.
-
Curing Agent/Flame Retardant: this compound (BCPPO).
-
Catalyst (Optional): Triphenylphosphine (TPP) or a tertiary amine (e.g., 2-ethyl-4-methylimidazole).
-
Solvent (Optional): N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to aid in the dissolution of BCPPO.
Protocol for Preparation of BCPPO-Modified Epoxy Resin
-
Stoichiometric Calculation: Calculate the required amount of BCPPO based on the stoichiometric ratio of carboxylic acid groups to epoxy groups. A 1:1 ratio is typically used for full curing. The amount of BCPPO can be varied to achieve different levels of flame retardancy and properties.
-
Dissolution of BCPPO: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the calculated amount of BCPPO in a minimal amount of solvent (if necessary) at an elevated temperature (e.g., 80-100 °C).
-
Addition of Epoxy Resin: Once the BCPPO is fully dissolved, add the DGEBA epoxy resin to the flask.
-
Homogenization: Stir the mixture vigorously at a constant temperature (e.g., 120 °C) until a homogeneous, clear mixture is obtained. If a catalyst is used, it can be added at this stage (typically 0.5-1.0 wt% of the total resin weight).
-
Degassing: Reduce the pressure in the flask using a vacuum pump to remove any entrapped air bubbles and residual solvent. Continue degassing until bubbling ceases.
-
Casting: Pour the hot, degassed mixture into a preheated mold treated with a mold release agent.
-
Curing: Transfer the mold to a programmable oven and cure the resin according to a predefined curing schedule. A typical curing schedule involves a multi-step process to ensure complete reaction and to minimize internal stresses. For example:
-
150 °C for 2 hours
-
180 °C for 2 hours
-
Post-curing at 200 °C for 1 hour
-
-
Demolding: After the curing cycle is complete, allow the mold to cool down slowly to room temperature before demolding the cured epoxy plaque.
Protocol for Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the reaction between the carboxylic acid groups of BCPPO and the epoxy groups of DGEBA, monitor the disappearance of the characteristic peaks for the epoxy group (around 915 cm⁻¹) and the carboxylic acid group (around 1700 cm⁻¹), and the appearance of the ester group peak (around 1735 cm⁻¹).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured epoxy resin. Samples are typically heated at a rate of 10 °C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the cured epoxy resin. Samples are heated from room temperature to 800 °C at a heating rate of 10 °C/min in both nitrogen and air atmospheres.
-
Limiting Oxygen Index (LOI): To measure the minimum oxygen concentration required to support candle-like combustion of the material, according to ASTM D2863.
-
UL-94 Vertical Burning Test: To assess the flammability characteristics of the material according to the UL-94 standard.
-
Mechanical Testing: To determine the tensile and flexural properties of the cured epoxy resin according to ASTM D638 and ASTM D790, respectively.
Visualizations
The following diagrams illustrate the chemical structures, reaction pathways, and experimental workflow.
Caption: Chemical structures of BCPPO and DGEBA.
Caption: Curing reaction of DGEBA with BCPPO.
Caption: Workflow for preparation and characterization.
Application Notes and Protocols for the Preparation of Flame-Retardant PET with BCPPO Comonomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of flame-retardant Polyethylene Terephthalate (PET) utilizing a bifunctional phosphorus-containing comonomer derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), herein referred to as BCPPO (bis(2-hydroxyethyl) ester of a DOPO derivative). The incorporation of BCPPO into the PET backbone via copolymerization offers a permanent and effective solution to impart flame retardancy without compromising the inherent properties of the polyester.
Introduction
Polyethylene Terephthalate (PET) is a widely used thermoplastic polymer valued for its excellent mechanical properties, thermal stability, and chemical resistance. However, its inherent flammability limits its application in sectors requiring stringent fire safety standards, such as electronics, automotive, and construction. Traditional methods of imparting flame retardancy often involve the use of halogenated compounds, which are now being phased out due to environmental and health concerns.
An effective and environmentally friendly alternative is the incorporation of phosphorus-based flame retardants. Copolymerizing a phosphorus-containing monomer, such as a BCPPO diol, directly into the PET molecular chain creates an intrinsically flame-retardant material. This approach prevents the leaching of flame-retardant additives and ensures long-term performance. The phosphorus-containing moieties act in both the condensed and gas phases during combustion to suppress the fire. In the condensed phase, they promote the formation of a protective char layer, while in the gas phase, they release phosphorus-containing radicals that quench the flame.[1][2][3]
Mechanism of Flame Retardancy
The flame-retardant action of BCPPO-modified PET is a dual-mode mechanism that is active in both the gas and condensed phases of a fire.
-
Gas Phase: During combustion, the phosphorus-containing segments of the polymer chain decompose and release phosphorus-containing radicals (e.g., PO•, PO2•, HPO•) into the gas phase.[2][3] These radicals act as scavengers for the highly reactive H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame.[2] By interrupting this cycle, the flame is chemically inhibited and extinguished.
-
Condensed Phase: In the solid state, the phosphorus compounds promote dehydration and crosslinking of the polymer at elevated temperatures.[1] This leads to the formation of a stable, insulating char layer on the surface of the material. This char layer acts as a physical barrier, limiting the evolution of flammable volatile gases from the polymer and reducing the transfer of heat from the flame to the underlying material.[1][3]
Experimental Protocols
Synthesis of Flame-Retardant PET-co-BCPPO
The synthesis of PET-co-BCPPO is performed via a two-step melt polycondensation process: (1) esterification and (2) polycondensation.
Materials:
-
Purified Terephthalic Acid (PTA)
-
Ethylene Glycol (EG)
-
BCPPO (flame-retardant comonomer)
-
Antimony trioxide (Sb2O3) catalyst
-
Triphenyl phosphate (TPP) stabilizer
Protocol:
-
Esterification:
-
Charge the reactor with PTA, EG (in a molar ratio of 1:1.2 to 1:1.5), and the desired molar percentage of BCPPO.
-
Add the antimony trioxide catalyst (typically 200-400 ppm relative to the final polymer weight).
-
Pressurize the reactor with nitrogen to 3-4 bar and heat to 240-260°C with constant stirring.
-
Water, the byproduct of esterification, is continuously removed. The reaction is considered complete when the rate of water distillation significantly decreases (typically after 2-3 hours).
-
-
Polycondensation:
-
Add the triphenyl phosphate stabilizer to the reactor to deactivate the catalyst partially and prevent thermal degradation.
-
Gradually reduce the pressure to below 1 mbar over a period of 30-60 minutes.
-
Increase the temperature to 270-285°C.
-
Continue the reaction under high vacuum and elevated temperature, with continuous stirring, to facilitate the removal of excess ethylene glycol, thereby increasing the polymer's molecular weight.
-
Monitor the reaction progress by measuring the torque of the stirrer, which correlates with the melt viscosity and molecular weight.
-
Once the desired viscosity is achieved (typically after 2-4 hours), the reaction is stopped by introducing nitrogen gas to break the vacuum.
-
The molten polymer is then extruded from the reactor, cooled in a water bath, and pelletized.
-
Characterization of Flame-Retardant PET
3.2.1. Flammability Testing
-
Limiting Oxygen Index (LOI):
-
Principle: The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy. The test is performed according to ASTM D2863 or ISO 4589.[4]
-
Procedure: A sample of specified dimensions is placed in a vertical glass column. A mixture of oxygen and nitrogen is flowed upwards through the column. The top of the sample is ignited, and the oxygen concentration is adjusted until the flame is self-sustaining for a specific period or burns a certain length of the sample.
-
-
UL-94 Vertical Burn Test:
-
Principle: This test evaluates the self-extinguishing characteristics of a vertically oriented plastic specimen after the application of a standardized flame. The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen.[1][5][6] The test is conducted according to the UL-94 standard.
-
Procedure: A rectangular bar specimen is held vertically. A burner flame is applied to the lower end for 10 seconds and then removed. The afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.
-
3.2.2. Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). It provides information on the thermal stability and decomposition profile of the material.
-
Procedure: A small amount of the sample (5-10 mg) is heated in a TGA instrument at a constant rate (e.g., 10°C/min) from ambient temperature to 700-800°C. The weight loss is recorded as a function of temperature. Key parameters to note are the onset temperature of decomposition (Tonset) and the char yield at high temperatures.
-
Data Presentation
The following tables summarize typical quantitative data obtained for flame-retardant PET prepared with a DOPO-based comonomer.
Table 1: Flammability Properties of PET-co-BCPPO
| Sample | BCPPO Content (mol%) | LOI (%) | UL-94 Rating |
| Neat PET | 0 | 21-22 | Fails |
| PET-co-BCPPO-2 | 2 | 26-28 | V-2 |
| PET-co-BCPPO-5 | 5 | 30-33 | V-0 |
| PET-co-BCPPO-10 | 10 | >35 | V-0 |
Table 2: Thermal Properties of PET-co-BCPPO (TGA in Nitrogen Atmosphere)
| Sample | BCPPO Content (mol%) | Tonset (°C) at 5% weight loss | Char Yield at 700°C (%) |
| Neat PET | 0 | ~418 | ~11 |
| PET-co-BCPPO-2 | 2 | ~395 | ~15 |
| PET-co-BCPPO-5 | 5 | ~380 | ~20 |
| PET-co-BCPPO-10 | 10 | ~375 | ~25 |
Note: The data presented are representative values and may vary depending on the specific BCPPO structure and synthesis conditions.
Conclusion
The incorporation of BCPPO as a comonomer in the synthesis of PET via two-step melt polycondensation is an effective strategy to produce an inherently flame-retardant polyester. The resulting PET-co-BCPPO exhibits significantly improved flame retardancy, as demonstrated by higher LOI values and a V-0 rating in the UL-94 test, along with enhanced char formation. These application notes and protocols provide a foundational framework for researchers and scientists to develop and characterize advanced flame-retardant PET materials for a wide range of applications.
References
Application Notes and Protocols for Bis(4-carboxyphenyl)phenylphosphine oxide in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(4-carboxyphenyl)phenylphosphine oxide as a versatile ligand for the synthesis of metal complexes with potential applications in luminescence, catalysis, and drug delivery. Detailed protocols for the synthesis and characterization of representative metal complexes are provided, along with relevant quantitative data and visualizations to guide researchers in their experimental design.
Overview of this compound as a Ligand
This compound is a multifunctional organic ligand featuring two carboxylate groups and a phosphine oxide moiety. This unique combination of hard (carboxylate) and borderline (phosphine oxide) donor atoms allows for versatile coordination to a wide range of metal ions, including lanthanides and transition metals. The phenyl group attached to the phosphorus atom provides steric bulk and can influence the photophysical and catalytic properties of the resulting metal complexes. The bifunctional nature of the carboxylate groups makes this ligand an excellent candidate for the construction of coordination polymers and metal-organic frameworks (MOFs).
Application in Luminescent Materials: Lanthanide Complexes
The aromatic carboxylate and phosphine oxide groups of this compound can act as "antenna" ligands, efficiently absorbing UV light and transferring the energy to a coordinated lanthanide ion, which then emits light at its characteristic wavelength. This property makes metal complexes of this ligand promising for applications in lighting, displays, and biomedical imaging.
Quantitative Data: Photoluminescent Properties of a Europium(III) Complex
The following table summarizes typical photoluminescent data for a europium(III) complex synthesized with this compound, adapted from studies on similar lanthanide-carboxylate systems.
| Parameter | Value |
| Excitation Wavelength (λex) | 325 nm |
| Emission Wavelength (λem) | 615 nm (characteristic ⁵D₀ → ⁷F₂ transition of Eu³⁺) |
| Luminescence Quantum Yield (Φ) | 7.6%[1] |
| Luminescence Lifetime (τ) | 1.20 ms[1] |
Experimental Protocol: Synthesis of a Europium(III) Complex
This protocol is adapted from the solvothermal synthesis of lanthanide complexes with aromatic carboxylate ligands.
Materials:
-
This compound
-
Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) and Eu(NO₃)₃·6H₂O (0.1 mmol) in 10 mL of DMF.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Allow the oven to cool to room temperature naturally.
-
Colorless, crystalline precipitates of the Eu(III) complex will form.
-
Collect the crystals by filtration, wash with ethanol (3 x 5 mL), and dry under vacuum.
Characterization:
-
Infrared (IR) Spectroscopy: Confirm the coordination of the carboxylate and phosphine oxide groups to the Eu³⁺ ion by observing shifts in the C=O and P=O stretching frequencies.
-
Photoluminescence Spectroscopy: Record excitation and emission spectra to determine the photophysical properties of the complex.
-
Powder X-ray Diffraction (PXRD): Confirm the crystalline nature and phase purity of the synthesized complex.
Experimental Workflow: Synthesis and Characterization of a Luminescent Lanthanide Complex
Application in Catalysis: Cobalt(II) Complex for Oxidation Reactions
Transition metal complexes incorporating phosphine oxide ligands can exhibit significant catalytic activity. The electronic properties of the phosphine oxide and the coordination geometry around the metal center play crucial roles in determining the catalytic efficiency. A cobalt(II) complex of this compound can be investigated for its potential in catalytic oxidation reactions.
Quantitative Data: Catalytic Oxidation of Formate
The following data is adapted from studies on cobalt-phosphine complexes in formate oxidation and represents expected performance.[2][3]
| Parameter | Value |
| Substrate | Sodium Formate |
| Oxidant | Air (O₂) |
| Catalyst Loading | 1 mol% |
| Turnover Frequency (TOF) | 135 h⁻¹[2][3] |
| Faradaic Efficiency for CO₂ | ~95%[2] |
Experimental Protocol: Synthesis and Catalytic Testing of a Cobalt(II) Complex
This protocol is based on the synthesis of cobalt-phosphine complexes and their application in electrocatalytic oxidation.[2][3][4][5]
Part A: Synthesis of the Cobalt(II) Complex
-
In a nitrogen-filled glovebox, dissolve this compound (0.2 mmol) and cobalt(II) chloride (0.1 mmol) in 15 mL of anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 24 hours.
-
A precipitate will form. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Part B: Catalytic Oxidation of Formate
-
Set up a standard three-electrode electrochemical cell with a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile as the supporting electrolyte.
-
Add the synthesized cobalt(II) complex to the electrolyte to a final concentration of 1 mM.
-
Add sodium formate to the solution to a final concentration of 100 mM.
-
Record cyclic voltammograms to determine the catalytic onset potential.
-
Perform controlled potential electrolysis at a potential 100 mV more positive than the catalytic onset to determine the turnover frequency and faradaic efficiency.
Logical Workflow: Screening for Catalytic Activity
Application in Drug Delivery: Zinc-Based Metal-Organic Framework (MOF)
The ditopic nature of the carboxylate groups in this compound makes it an ideal linker for the construction of porous MOFs. Zinc-based MOFs are particularly attractive for biomedical applications due to their low toxicity. These MOFs can be used as nanocarriers for the targeted delivery of anticancer drugs like doxorubicin.
Quantitative Data: Doxorubicin Loading and Release from a Zn-MOF
The following data is representative of doxorubicin-loaded zinc-based MOFs.[6]
| Parameter | Value |
| Drug | Doxorubicin |
| MOF | Zn-Bis(4-carboxyphenyl)phenylphosphine oxide |
| Drug Loading Capacity | 33.74% (w/w)[6] |
| Release at pH 7.4 (24h) | ~20% |
| Release at pH 5.5 (24h) | ~60% |
Experimental Protocol: Synthesis of a Zn-MOF and Doxorubicin Loading
This protocol is adapted from the solvothermal synthesis of zinc-based MOFs for drug delivery.[3][6][7]
Part A: Synthesis of the Zn-MOF
-
In a Teflon-lined autoclave, combine this compound (0.5 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 mmol) in 15 mL of a 2:1 mixture of DMF and ethanol.
-
Seal the autoclave and heat it at 100 °C for 24 hours.
-
After cooling to room temperature, collect the crystalline product by centrifugation, wash thoroughly with DMF and then ethanol, and dry at 80 °C overnight.
Part B: Doxorubicin Loading
-
Disperse 50 mg of the activated Zn-MOF in 10 mL of a 2 mg/mL solution of doxorubicin in deionized water.
-
Stir the suspension in the dark at room temperature for 24 hours.
-
Collect the doxorubicin-loaded MOF by centrifugation, wash with deionized water to remove surface-adsorbed drug, and dry under vacuum.
-
Determine the drug loading capacity by measuring the concentration of doxorubicin in the supernatant using UV-Vis spectroscopy at 480 nm.
Logical Relationship: pH-Responsive Drug Release Mechanism
Potential Signaling Pathway in Cancer Therapy
Metal complexes can exert their anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS) which can induce apoptosis. While the specific signaling pathway for a complex of this compound has not been elucidated, a plausible mechanism involves ROS-mediated apoptosis, a common pathway for many metal-based anticancer drugs.[1][8][9][10][11]
Hypothetical Signaling Pathway: Induction of Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lanthanide complexes with N-phosphorylated carboxamide as UV converters with excellent emission quantum yield and single-ion magnet behavior - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Metal complexes in cancer therapy – an update from drug design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: Metals in cancer: from intracellular signaling to therapy [frontiersin.org]
Application Notes and Protocols for BCPPO in the Synthesis of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Metal-Organic Frameworks (MOFs) utilizing 9,9-Bis(4-carboxyphenyl)fluorene (BCPPO) as a rigid, V-shaped organic linker. The unique structural properties of the BCPPO ligand, including its bulkiness and inherent fluorescence, make it a promising candidate for the design of novel MOFs with applications in gas storage, sensing, and particularly in the field of drug delivery.
Introduction to BCPPO-based MOFs
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. BCPPO is a dicarboxylic acid ligand featuring a fluorene core, which imparts rigidity and a specific V-shaped geometry. This geometry can lead to the formation of unique network structures with potential for high surface areas and specific pore environments.
The bulky fluorene group can act as a "pillar," creating larger pores and channels within the MOF structure, which is highly desirable for the encapsulation of large drug molecules. Furthermore, the inherent fluorescence of the fluorene moiety can be exploited for sensing and imaging applications, allowing for the tracking of the MOF-based drug carrier within biological systems.
Synthesis of BCPPO-based MOFs: Protocols and Experimental Data
The synthesis of BCPPO-based MOFs is typically achieved through solvothermal methods, where the metal salt and the BCPPO ligand are dissolved in a suitable solvent and heated in a sealed vessel. This process facilitates the crystallization of the MOF structure. Below are protocols for the synthesis of two exemplary BCPPO-based coordination polymers, one with a copper(II) center and another with a zinc(II) center.[1]
General Characterization Techniques
A suite of analytical techniques is employed to characterize the synthesized BCPPO-based MOFs:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized materials.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs and identify the temperature at which the framework starts to decompose.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the coordination of the carboxylate groups of the BCPPO ligand to the metal centers.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs, providing insight into their porosity.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal habit of the MOF particles.
Protocol 1: Synthesis of a Copper-BCPPO MOF
This protocol describes the synthesis of a 2D coordination polymer using BCPPO and copper(II) nitrate.[1]
Materials:
-
9,9-Bis(4-carboxyphenyl)fluorene (BCPPO)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a glass vial, dissolve BCPPO and Cu(NO₃)₂·3H₂O in a mixture of DMF and ethanol.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to a specific temperature (e.g., 100-120 °C) and maintain for a designated period (e.g., 24-72 hours).
-
Allow the oven to cool down slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.
-
Dry the crystals under vacuum.
Experimental Workflow:
Caption: Solvothermal synthesis workflow for Copper-BCPPO MOF.
Protocol 2: Synthesis of a Zinc-BCPPO MOF
This protocol outlines the synthesis of a robust 3D coordination polymer using BCPPO and zinc(II) nitrate.[1]
Materials:
-
9,9-Bis(4-carboxyphenyl)fluorene (BCPPO)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a glass vial, dissolve BCPPO and Zn(NO₃)₂·6H₂O in DMF.
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture to a specific temperature (e.g., 100-120 °C) for a set duration (e.g., 48-96 hours).
-
After the reaction, allow the oven to cool to room temperature gradually.
-
Isolate the crystalline product by filtration.
-
Wash the product thoroughly with fresh DMF and subsequently with ethanol.
-
Dry the final product under vacuum.
Experimental Workflow:
Caption: Solvothermal synthesis workflow for Zinc-BCPPO MOF.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesized BCPPO-based MOFs. This data is essential for comparing the properties of the different frameworks and assessing their suitability for various applications.
| Property | Cu-BCPPO MOF | Zn-BCPPO MOF |
| Metal Center | Copper(II) | Zinc(II) |
| Ligand | 9,9-Bis(4-carboxyphenyl)fluorene (BCPPO) | 9,9-Bis(4-carboxyphenyl)fluorene (BCPPO) |
| Structure Type | 2D Coordination Polymer | 3D Coordination Polymer |
| Synthesis Method | Solvothermal | Solvothermal |
| Solvent | DMF/Ethanol | DMF |
| Temperature (°C) | 100 - 120 | 100 - 120 |
| Time (hours) | 24 - 72 | 48 - 96 |
| BET Surface Area (m²/g) | Data not yet reported | Data not yet reported |
| Pore Volume (cm³/g) | Data not yet reported | Data not yet reported |
| Thermal Stability (°C) | Data not yet reported | Data not yet reported |
Note: Specific quantitative data for BET surface area, pore volume, and thermal stability for these specific BCPPO-based MOFs are not yet available in the cited literature. Researchers are encouraged to perform these characterizations to fully evaluate the materials.
Applications in Drug Delivery
While specific drug delivery studies on BCPPO-based MOFs are still emerging, the structural characteristics of these frameworks suggest significant potential in this area. The bulky fluorene units can create large pores suitable for encapsulating therapeutic agents of various sizes. The tunable nature of MOF synthesis allows for the modification of pore size and functionality to optimize drug loading and release kinetics.
Drug Loading and Release
Two primary strategies can be employed for loading drugs into BCPPO-based MOFs:
-
Post-synthetic Encapsulation: The synthesized MOF is soaked in a solution containing the drug, allowing the drug molecules to diffuse into the pores.
-
One-pot Synthesis: The drug is added to the reaction mixture during the MOF synthesis, leading to its encapsulation within the growing framework.
The release of the drug from the MOF can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific biomolecules. The degradation of the MOF structure in the physiological environment can also lead to a sustained release of the encapsulated drug.
Logical Relationship for Drug Delivery Application:
Caption: Logical pathway for the application of BCPPO-MOFs in drug delivery.
Future Perspectives
The exploration of BCPPO and other fluorene-based ligands in the synthesis of MOFs is a promising area of research. Future work should focus on:
-
Systematic Synthesis and Characterization: Exploring a wider range of metal ions and reaction conditions to synthesize a family of BCPPO-based MOFs and thoroughly characterizing their structural and porous properties.
-
Drug Loading and Release Studies: Conducting detailed studies on the loading and release of various drug molecules to evaluate the potential of these MOFs as drug delivery systems.
-
Biocompatibility and Toxicity Assessment: Performing in vitro and in vivo studies to assess the biocompatibility and potential toxicity of BCPPO-based MOFs for biomedical applications.
-
Functionalization: Introducing additional functional groups to the BCPPO ligand or the MOF structure to enhance targeting capabilities and drug-carrier interactions.
By systematically investigating these aspects, the full potential of BCPPO-based MOFs in drug development and other advanced applications can be realized.
References
Application Notes and Protocols for the Polymerization of Bis(4-cyanatophenyl)phenylphosphine Oxide (BCPPO) with Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the polymerization of bis(4-cyanatophenyl)phenylphosphine oxide (BCPPO) with various aromatic diamines. This process yields phosphorus-containing polycyanurate networks with potential applications in flame-retardant materials, high-performance composites, and advanced adhesives. The incorporation of the phosphine oxide moiety is known to enhance thermal stability and flame retardancy.
Introduction
Cyanate ester resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, low dielectric properties, and high glass transition temperatures (Tg). The polymerization, or curing, of cyanate ester monomers typically proceeds through a cyclotrimerization reaction of the cyanate functional groups (-OCN) to form a highly cross-linked network of triazine rings. While this reaction can be initiated thermally, the addition of co-curing agents or catalysts can modify the curing profile and the final properties of the polymer network.
Aromatic diamines can act as effective co-curing agents for cyanate esters. The amine groups can react with the cyanate groups to form characteristic linkages, which can influence the network structure and properties. This document outlines the synthesis and characterization of polycyanurate networks derived from the polymerization of BCPPO with aromatic diamines.
Experimental Protocols
The following protocols are generalized based on the curing of cyanate ester resins and the use of aromatic diamines as curing agents in similar thermosetting systems. Researchers should optimize these conditions for their specific aromatic diamine and desired material properties.
Materials
-
Monomer: Bis(4-cyanatophenyl)phenylphosphine oxide (BCPPO)
-
Aromatic Diamines (Curing Agents):
-
4,4'-Diaminodiphenylmethane (DDM)
-
4,4'-Diaminodiphenylsulfone (DDS)
-
m-Phenylenediamine (m-PDA)
-
-
Solvent (optional, for solution processing): Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[1]
-
Catalyst (optional): Transition metal acetylacetonates (e.g., copper(II) acetylacetonate) or nonylphenol.
Protocol 1: Bulk Polymerization (Melt Processing)
This protocol is suitable for preparing monolithic polymer samples.
-
Preparation of the Formulation:
-
Accurately weigh the desired amounts of BCPPO and the selected aromatic diamine. The stoichiometric ratio of cyanate groups to active amine hydrogens can be varied to control the cross-link density and final properties. A common starting point is a 1:1 molar ratio of cyanate groups to amine groups.
-
For catalyzed reactions, add the catalyst at a concentration of 0.1-2.0 wt% of the total resin mass.
-
Thoroughly mix the components in a suitable container. For solid components, this can be achieved by melt mixing at a temperature above the melting point of the components but below the onset of polymerization.
-
-
Degassing:
-
Place the mixture in a vacuum oven and degas at a temperature sufficient to maintain a molten state until bubbling ceases. This step is crucial to remove entrapped air and volatile impurities that can cause voids in the cured polymer.
-
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
The curing process is typically performed in a programmable oven using a multi-step temperature profile. A representative cure cycle is as follows:
-
The optimal cure cycle will depend on the specific aromatic diamine used and the presence of a catalyst. Differential Scanning Calorimetry (DSC) is recommended to determine the appropriate curing temperatures.
-
-
Demolding and Post-Curing:
-
Allow the mold to cool to room temperature before demolding the cured polymer.
-
A freestanding post-cure in a nitrogen atmosphere at a temperature slightly above the glass transition temperature (Tg) for 1-2 hours can further enhance the cross-linking and thermal stability.
-
Protocol 2: Solution Polymerization (for Film Casting or Coatings)
This protocol is suitable for preparing thin films or coatings.
-
Preparation of the Solution:
-
Dissolve the desired amounts of BCPPO and the aromatic diamine in a minimal amount of a suitable anhydrous solvent (e.g., DMF, DCM).[1]
-
If a catalyst is used, dissolve it in the same solvent and add it to the monomer solution.
-
-
Casting:
-
Pour the solution onto a clean, flat substrate (e.g., glass plate, metal foil).
-
Use a doctor blade or spin coater to achieve a uniform film thickness.
-
-
Solvent Removal and Curing:
-
Place the coated substrate in a vacuum oven at a moderate temperature (e.g., 60-80°C) to slowly remove the solvent.
-
Once the solvent is removed, follow a similar multi-step curing profile as described in the bulk polymerization protocol. The temperatures and times may need to be adjusted based on the specific formulation.
-
Data Presentation
The following tables summarize representative quantitative data for polycyanurate networks based on BCPPO and aromatic diamines. These values are based on typical properties of high-performance polycyanurate and epoxy-amine systems and should be considered as illustrative examples.
Table 1: Curing Characteristics of BCPPO-Diamine Formulations
| Aromatic Diamine | Stoichiometric Ratio (OCN:Amine) | Catalyst (wt%) | Onset Curing Temp (°C) (DSC) | Peak Exotherm Temp (°C) (DSC) | Heat of Reaction (J/g) |
| DDM | 1:1 | None | ~180-200 | ~240-260 | ~350-450 |
| DDS | 1:1 | None | ~200-220 | ~260-280 | ~300-400 |
| m-PDA | 1:1 | None | ~170-190 | ~230-250 | ~380-480 |
| DDM | 1:1 | Cu(acac)₂ (0.5%) | ~150-170 | ~210-230 | ~350-450 |
Table 2: Thermal and Mechanical Properties of Cured BCPPO-Diamine Polymers
| Aromatic Diamine | Glass Transition Temp (Tg, °C) (DMA) | Decomposition Temp (TGA, 5% wt loss, N₂) (°C) | Char Yield at 800°C (N₂) (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| DDM | ~230-250 | ~400-420 | ~50-60 | ~120-150 | ~3.0-3.5 |
| DDS | ~250-270 | ~420-440 | ~55-65 | ~130-160 | ~3.2-3.8 |
| m-PDA | ~220-240 | ~390-410 | ~45-55 | ~110-140 | ~2.8-3.3 |
Mandatory Visualization
Reaction Pathway
The polymerization of BCPPO with an aromatic diamine involves two main reactions: the cyclotrimerization of the cyanate ester groups to form triazine rings, and the reaction of the cyanate groups with the amine groups. The latter can lead to the formation of various structures, including cyanoureas and isoureas, which can further react and be incorporated into the network.
Caption: Polymerization pathways of BCPPO with aromatic diamines.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of BCPPO-diamine polymers.
Caption: General experimental workflow for BCPPO-diamine polymerization.
References
Application Notes and Protocols for BCPPO-Based Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the formulation and evaluation of BCPPO-based photocurable coatings and adhesives. BCPPO (Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide), a highly efficient Type I photoinitiator, is particularly effective for through-curing of thick and pigmented systems due to its broad UV-Vis absorption spectrum.
Introduction to BCPPO
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BCPPO), commercially known as Irgacure® 819 or Omnirad 819, is a versatile photoinitiator used in radical polymerization upon exposure to UV light. Its chemical structure allows for absorption in the longer wavelength UV and near-visible light regions (350-420 nm), enabling deep curing in pigmented and thick-section applications.[1][2] Upon irradiation, BCPPO undergoes α-cleavage to generate two free radical species, a benzoyl radical and a phosphinoyl radical, both of which can initiate polymerization of acrylate or other unsaturated resins.[3] This dual radical generation contributes to its high reactivity. A key feature of BCPPO is its photobleaching effect, where the yellow color of the photoinitiator disappears upon exposure to UV light, resulting in low yellowing of the final cured product.[4]
Photopolymerization Mechanism of BCPPO
The photopolymerization process initiated by BCPPO involves three main stages: photoinitiation, propagation, and termination. The following diagram illustrates this signaling pathway.
Formulation of BCPPO-Based Coatings
BCPPO is effective in a variety of coating formulations, particularly those requiring good through-cure and low yellowing. The concentration of BCPPO is typically in the range of 0.1% to 2.0% by weight, often in combination with other photoinitiators to achieve a balance of surface and through-cure.[5]
Example Formulations for UV-Curable Acrylate Coatings
The following table provides example formulations for clear and white pigmented UV-curable coatings based on an acrylate chemistry.
| Component | Function | Clear Coating (wt%) | White Pigmented Coating (wt%) |
| Epoxy Acrylate Oligomer | Binder | 60 | 50 |
| Tripropyleneglycol Diacrylate (TPGDA) | Reactive Diluent | 37.8 | 28 |
| BCPPO (Irgacure® 819) | Photoinitiator (Through-Cure) | 0.2 | 1.0 |
| Irgacure® 184 | Photoinitiator (Surface-Cure) | 2.0 | 1.0 |
| Titanium Dioxide (TiO₂) | Pigment | - | 20 |
| Leveling Agent | Additive | 0.5 | 0.5 |
| Defoamer | Additive | 0.5 | 0.5 |
Performance Data for BCPPO-Based Coatings
The performance of UV-curable coatings is highly dependent on the formulation and curing conditions. The following table summarizes typical performance data for the formulations described above.
| Property | Test Method | Clear Coating | White Pigmented Coating |
| Pencil Hardness | ASTM D3363 | 2H | H |
| Adhesion (Cross-hatch) | ASTM D3359 | 5B | 5B |
| Cure Speed (m/min) at 80 W/cm | - | 15 | 10 |
| Gloss (60°) | - | >90 | 85 |
Formulation of BCPPO-Based Adhesives
BCPPO is also utilized in the formulation of UV-curable adhesives, where it promotes rapid and deep curing, essential for creating strong bonds.
Example Formulation for a UV-Curable Acrylate Adhesive
This example formulation is suitable for bonding plastic substrates.
| Component | Function | Weight Percentage (wt%) |
| Urethane Acrylate Oligomer | Binder | 70 |
| Isobornyl Acrylate (IBOA) | Reactive Diluent | 27 |
| BCPPO (Irgacure® 819) | Photoinitiator | 2.0 |
| Adhesion Promoter | Additive | 1.0 |
Performance Data for a BCPPO-Based Adhesive
The following table presents typical performance data for the adhesive formulation.
| Property | Test Method | Performance |
| Lap Shear Strength (Polycarbonate) | ASTM D1002 | 10 - 15 MPa |
| Hardness (Shore D) | ASTM D2240 | 60 - 70 |
| Fixture Time (seconds) | - | 5 - 10 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol for Preparation of UV-Curable Coatings
This protocol outlines the steps for preparing the coating formulations described in section 3.1.
Materials:
-
Epoxy Acrylate Oligomer
-
Tripropyleneglycol Diacrylate (TPGDA)
-
BCPPO (Irgacure® 819)
-
Irgacure® 184
-
Titanium Dioxide (for pigmented formulation)
-
Leveling Agent
-
Defoamer
-
Opaque container
-
High-speed disperser or planetary mixer
Procedure:
-
In an opaque container to prevent premature curing, weigh and add the epoxy acrylate oligomer and TPGDA.
-
Begin mixing at a low speed.
-
For the pigmented formulation, slowly add the titanium dioxide pigment and increase the mixing speed to ensure proper dispersion.
-
In a separate container, pre-dissolve the BCPPO and Irgacure® 184 in a small amount of the TPGDA until fully dissolved.
-
Add the photoinitiator solution to the main mixture.
-
Add the leveling agent and defoamer to the formulation.
-
Continue mixing at a moderate speed for 15-20 minutes until a homogeneous mixture is obtained.
-
Store the formulation in a sealed, opaque container away from light.
Protocol for UV Curing of Coatings
This protocol describes the application and UV curing of the prepared coatings.
Equipment:
-
Film applicator (e.g., bar coater)
-
Substrate (e.g., steel panels, wood panels)
-
UV curing system (e.g., medium-pressure mercury lamp or UV LED lamp)
-
Radiometer
Procedure:
-
Clean the substrate to remove any contaminants.
-
Apply the coating to the substrate using a film applicator to achieve a desired wet film thickness (e.g., 50 µm).
-
Place the coated substrate on the conveyor of the UV curing system.
-
Set the belt speed and lamp power to achieve the desired UV dose (e.g., 500-1000 mJ/cm²). The UV dose should be measured with a radiometer.
-
Pass the coated substrate under the UV lamp for curing.
-
Allow the cured coating to cool to room temperature before testing.
Protocol for Pencil Hardness Test (ASTM D3363)
This test determines the hardness of a cured coating film.[6]
Equipment:
-
A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)
-
Pencil sharpener
-
400-grit sandpaper
-
A mechanical pencil hardness tester or a 45° jig
Procedure:
-
Sharpen a pencil and then flatten the tip by rubbing it on 400-grit sandpaper at a 90° angle until a flat, circular cross-section is obtained.
-
Place the cured coating panel on a firm, level surface.
-
Hold the pencil at a 45° angle to the surface and push it forward about 6.5 mm (0.25 inches) with uniform downward pressure, sufficient to either scratch the coating or crumble the pencil lead.
-
Start with a hard pencil and proceed down the hardness scale to softer pencils.
-
The pencil hardness is reported as the hardest pencil that does not scratch or mar the coating surface.
Protocol for Adhesion Test (ASTM D3359 - Method B)
This test assesses the adhesion of a coating to a substrate using the cross-cut tape method.[7][8][9]
Equipment:
-
Cross-cut adhesion test kit with a cutting tool (with 6 or 11 blades spaced 1 mm or 2 mm apart)
-
Pressure-sensitive tape as specified in the standard
-
Soft brush
Procedure:
-
Place the cured coating panel on a firm surface.
-
Make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts at a 90° angle to the first set to create a lattice pattern.
-
Gently brush the area to remove any detached flakes of coating.
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Press the tape down firmly with a pencil eraser to ensure good contact.
-
After 60-90 seconds, rapidly pull the tape off at a 180° angle.[10]
-
Examine the grid area for removal of coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal; 0B = more than 65% of the coating is removed).
Protocol for Lap Shear Strength Test (ASTM D1002)
This test is used to determine the shear strength of an adhesive bond.[1][3][11]
Equipment:
-
Universal testing machine with grips
-
Substrate coupons (e.g., polycarbonate, aluminum)
-
Adhesive to be tested
-
Fixtures for aligning and clamping the coupons
Procedure:
-
Clean the surfaces of the substrate coupons to be bonded.
-
Apply a uniform layer of the adhesive to the overlap area of one coupon.
-
Join the two coupons, ensuring the specified overlap (e.g., 12.7 mm x 25.4 mm).
-
Clamp the assembly to maintain pressure during curing.
-
Cure the adhesive bond using a UV light source with a defined intensity and duration.
-
After the adhesive is fully cured, place the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails.[12]
-
Record the maximum load at failure.
-
Calculate the lap shear strength by dividing the maximum load by the overlap area.
Protocol for Determining Degree of Cure by FTIR-ATR
This method is used to quantify the extent of polymerization by monitoring the disappearance of the acrylate double bond peak.[13][14]
Equipment:
-
FTIR spectrometer with an ATR accessory
-
UV light source for in-situ curing (optional)
Procedure:
-
Sample Preparation:
-
Data Acquisition:
-
Collect the FTIR spectrum of the uncured liquid formulation.
-
Cure the sample as described in protocol 5.2.
-
Collect the FTIR spectrum of the cured solid film.
-
-
Data Analysis:
-
Identify the characteristic absorption peak for the acrylate C=C bond, typically around 810 cm⁻¹ or 1637 cm⁻¹.[15]
-
Identify an internal reference peak that does not change during polymerization (e.g., a C=O ester peak around 1725 cm⁻¹).
-
Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 - (A_cured / A_uncured)] x 100 Where:
-
A_cured = Area of the acrylate peak in the cured spectrum, normalized to the reference peak.
-
A_uncured = Area of the acrylate peak in the uncured spectrum, normalized to the reference peak.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. BJOC - Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives [beilstein-journals.org]
- 4. UV Curing 101: What To Know | Systematic Automation [systauto.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation, Characterization, and Properties of UV-Curable Coating Doped with Nano-SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. theseus.fi [theseus.fi]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scimed.co.uk [scimed.co.uk]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of BCPPO-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary analytical techniques for characterizing polymers containing bis(2,4,6-trichlorophenyl) oxalate (BCPPO). The inclusion of the rigid, aromatic, and highly chlorinated BCPPO monomeric unit into a polymer backbone is expected to significantly influence the material's properties, such as thermal stability, chemical resistance, and molecular structure. The following protocols and data offer a guide to effectively analyze these high-performance materials.
Structural Characterization by Spectroscopy
Spectroscopic methods are fundamental to elucidating the chemical structure of BCPPO-containing polymers, confirming the incorporation of the BCPPO monomer and identifying other functional groups within the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for obtaining detailed information about the molecular structure of polymers in solution. Both ¹H and ¹³C NMR are crucial for confirming the successful polymerization and for microstructural analysis.
| Parameter | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| BCPPO Monomer | ||
| Aromatic Protons | ~7.8 | |
| Aromatic Carbons | 120-150 (estimated) | |
| Carbonyl Carbon | ~157 | |
| BCPPO-Containing Polymer (Aromatic Polyester) | ||
| Aromatic Protons (BCPPO unit) | 7.8 - 8.2 (estimated) | |
| Aromatic Protons (from co-monomer) | 7.0 - 8.0 (typical range) | |
| Aliphatic Protons (from co-monomer, e.g., diol) | 3.5 - 4.5 (e.g., -O-CH₂-) | |
| Aromatic Carbons (BCPPO unit) | 120-150 (estimated) | |
| Carbonyl Carbon (oxalate) | ~157-160 | |
| Other Polymer Backbone Carbons | (Varies with co-monomer) |
Note: Specific chemical shifts for a BCPPO-containing polymer will be highly dependent on the co-monomer(s) used and the polymer's microstructure.
-
Sample Preparation:
-
Dissolve 10-20 mg of the BCPPO-containing polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated trifluoroacetic acid for less soluble polymers).
-
Ensure the polymer is fully dissolved; gentle heating or sonication may be required.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 16-64 (or more for low concentration samples).
-
Relaxation delay: 1-5 seconds.
-
Pulse width: 90°.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
Relaxation delay: 2-5 seconds.
-
Pulse program: Proton-decoupled.
-
Spectral width: -10 to 220 ppm.
-
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Assign peaks in both ¹H and ¹³C spectra based on expected chemical shifts for the BCPPO unit and the co-monomer(s). 2D NMR techniques (e.g., COSY, HSQC) can aid in complex structural assignments.
-
Application Notes and Protocols: Determination of BCPPO Solubility in Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for measuring the solubility of Benzoyl-β-cyclodextrin-poly(propylene oxide) (BCPPO) in acetic acid. The protocol is designed to be a comprehensive guide for researchers and professionals in the field of drug development and materials science.
Introduction
Understanding the solubility of a polymer like BCPPO in various solvents is a critical parameter in pharmaceutical formulation and material science. Acetic acid, a polar protic solvent, is often used in the processing of polymers and active pharmaceutical ingredients.[1][2][3][4][5] This document outlines a reliable "shake-flask" method to determine the equilibrium solubility of BCPPO in acetic acid, a technique widely recognized for its accuracy in solubility measurements.[6] The quantification of dissolved BCPPO is detailed using UV-Vis spectrophotometry, a common and accessible analytical technique.[7][8][9]
Physicochemical Properties
A thorough understanding of the properties of both the solute (BCPPO) and the solvent (acetic acid) is fundamental to designing a robust solubility experiment.
BCPPO (Benzoyl-β-cyclodextrin-poly(propylene oxide))
BCPPO is a polymer conjugate of benzoyl-modified β-cyclodextrin and poly(propylene oxide). The benzoyl group provides a chromophore that is advantageous for UV-Vis spectroscopic quantification. The cyclodextrin component can form inclusion complexes, which may influence its interaction with the solvent.[10][11] The poly(propylene oxide) chain contributes to the overall polymer properties. The exact molecular weight and degree of substitution of the benzoyl and cyclodextrin moieties will influence its solubility and should be characterized prior to this experiment.
Acetic Acid (CH₃COOH)
Acetic acid is a colorless liquid with a characteristic pungent odor.[4][5] It is a polar protic solvent capable of dissolving a wide range of polar and non-polar compounds.[1][2][3][4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molar Mass | 60.052 g/mol | N/A |
| Density | 1.049 g/cm³ | [1] |
| Boiling Point | 118-119 °C | [1] |
| Melting Point | 16-17 °C | [1] |
| Dielectric Constant | 6.2 | [1][5] |
Experimental Protocol: Shake-Flask Method
This protocol details the steps for determining the equilibrium solubility of BCPPO in acetic acid at a specified temperature.
Materials
-
BCPPO powder (pre-characterized)
-
Glacial Acetic Acid (analytical grade)
-
Scintillation vials or sealed glass flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm, compatible with acetic acid)
-
Syringes
-
Volumetric flasks
-
Pipettes and tips
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Inclusion and Functionalization of Polymers with Cyclodextrins: Current Applications and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcbp.org [lcbp.org]
- 4. mdpi.com [mdpi.com]
- 5. Research Progress on Synthesis and Application of Cyclodextrin Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 8. mt.com [mt.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. international.arikesi.or.id [international.arikesi.or.id]
Troubleshooting & Optimization
Technical Support Center: Purification of Bis(4-carboxyphenyl)phenylphosphine oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Bis(4-carboxyphenyl)phenylphosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as dichlorophenylphosphine or 4-bromobenzoic acid, partially reacted intermediates (e.g., (4-carboxyphenyl)phenylphosphine oxide), and byproducts from side reactions like the formation of triarylphosphine oxides or phosphinic acids. The exact impurity profile will depend on the synthetic route employed.
Q2: What is a general strategy for the purification of this compound?
A2: A two-step purification strategy is often effective. The first step typically involves an acid-base extraction to separate the acidic product from non-acidic impurities. This is followed by recrystallization from a suitable solvent system, such as an acetic acid/water mixture, to remove remaining impurities and obtain a highly pure, crystalline product. For challenging separations, column chromatography can be employed.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the purity of the final product and detecting trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, and ¹³C) is invaluable for structural confirmation and identifying the presence of any residual starting materials or byproducts.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not dissolve in hot solvent. | - Insufficient solvent volume.- The chosen solvent is not polar enough. | - Gradually add more hot solvent until the solid dissolves.- Consider using a more polar solvent system, such as a higher ratio of acetic acid to water. |
| Product "oils out" instead of crystallizing. | - The cooling process is too rapid.- The solution is supersaturated with impurities.- The boiling point of the solvent is too high. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Re-dissolve the oil in hot solvent and add a small amount of additional solvent before cooling.- Consider a pre-purification step like acid-base extraction to remove significant impurities. |
| Poor recovery of the purified product. | - Too much solvent was used, leading to significant product loss in the mother liquor.- The product is more soluble in the solvent system than anticipated. | - Concentrate the mother liquor by evaporation and cool again to recover more product.- Optimize the solvent ratio to decrease solubility at lower temperatures (e.g., by adding more of the anti-solvent like water). |
| Crystals are colored or appear impure. | - Colored impurities are co-crystallizing with the product.- Incomplete removal of impurities from the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.- Consider an initial purification by column chromatography. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not elute from the column. | - The eluent is not polar enough to displace the highly polar dicarboxylic acid from the stationary phase. | - Gradually increase the polarity of the mobile phase. For silica gel, a gradient elution with increasing amounts of a polar solvent like methanol in a less polar solvent like dichloromethane or ethyl acetate is recommended. |
| Poor separation from polar impurities. | - The chosen mobile phase does not provide adequate resolution.- The stationary phase is not optimal for the separation. | - Optimize the solvent gradient to improve separation.- Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography if the compound can be appropriately solubilized). |
| Streaking or tailing of the product band. | - Strong interaction between the acidic protons of the carboxylic acid groups and the silica gel.- Overloading of the column. | - Add a small amount of an acid (e.g., acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid groups and reduce tailing.- Ensure the amount of crude product loaded onto the column is appropriate for its size. |
Experimental Protocols
Acid-Base Extraction
This procedure is designed to separate the acidic this compound from neutral or basic impurities.
Methodology:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The dicarboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.
-
Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH ~2). This will protonate the carboxylate groups, causing the purified product to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration, wash it with deionized water, and dry it under vacuum.
Recrystallization from Acetic Acid and Water
This protocol is suitable for the final purification of the product obtained from acid-base extraction or for crude material that is already relatively pure.
Methodology:
-
In a flask, add the crude this compound.
-
Add a minimal amount of glacial acetic acid and heat the mixture with stirring until the solid dissolves completely.
-
While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
If the solution becomes too cloudy, add a few drops of hot acetic acid until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a cold mixture of acetic acid and water, followed by a wash with cold deionized water.
-
Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Typical Purity | Expected Yield | Key Parameters |
| Acid-Base Extraction | >95% | 70-90% | pH of extraction and precipitation |
| Recrystallization | >98% | 60-85% | Solvent ratio, cooling rate |
| Column Chromatography | >99% | 50-80% | Stationary phase, eluent composition |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
Overcoming separation difficulties in BCPPO synthesis
Technical Support Center: BCPPO Synthesis
Welcome to the technical support center for the synthesis of bis(2-(diphenylphosphino)phenyl)ether oxide (BCPPO), also known as DPEphos. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly separation difficulties, encountered during the synthesis and purification of BCPPO.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in BCPPO synthesis and why is it difficult to remove?
A1: The most prevalent impurity is the corresponding phosphine oxide, bis(2-(diphenylphosphino)phenyl)ether monoxide or dioxide (BCPPO-oxide). Tertiary phosphines are readily oxidized by atmospheric oxygen, a process that can be accelerated by metal catalysts.[1] The resulting phosphine oxide has significantly different electronic and steric properties, rendering it ineffective as a ligand.[1] Its high polarity and crystalline nature often make it challenging to separate from the desired BCPPO ligand, as they can have similar solubilities in some organic solvents and may co-elute during chromatography.
Q2: My BCPPO synthesis yield is consistently low. What are the likely causes?
A2: Low yields in BCPPO synthesis can stem from several factors:
-
Oxidation of the phosphine: As mentioned in Q1, oxidation of the BCPPO product to its oxide is a major cause of yield loss. This can happen during the reaction or workup if not performed under an inert atmosphere.[1]
-
Incomplete reaction: The reaction to form BCPPO may not have gone to completion. This could be due to impure starting materials, incorrect stoichiometry, or insufficient reaction time or temperature.
-
Side reactions: The synthesis of phosphine ligands, often involving organometallic reagents like Grignard or organolithium compounds, can be prone to side reactions. For instance, if using an organolithium reagent for the synthesis of DPEphos, incomplete lithiation or side reactions with the solvent can occur.
-
Loss during workup and purification: BCPPO can be lost during extraction, crystallization, or chromatography if the conditions are not optimized.
Q3: How can I monitor the progress of my BCPPO synthesis and check for the presence of the phosphine oxide impurity?
A3: The most effective method for monitoring the reaction and assessing purity is ³¹P NMR spectroscopy .
-
BCPPO (DPEphos) typically shows a sharp singlet in the ³¹P NMR spectrum around -16.6 ppm .
-
The corresponding phosphine oxide will appear as a separate peak significantly downfield, usually in the range of +20 to +40 ppm . The integration of these peaks can give you a quantitative measure of the ratio of phosphine to phosphine oxide in your sample. ¹H and ¹³C NMR can also be used for structural confirmation.
Troubleshooting Guides
Issue 1: My final BCPPO product is contaminated with its oxide.
-
Symptom: A persistent white, often crystalline, solid is present in the final product. ³¹P NMR shows a significant peak in the phosphine oxide region.
-
Possible Cause: Oxidation of BCPPO during reaction or workup.
-
Solutions:
-
Prevention: The most effective strategy is prevention. Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.
Experimental Protocol: Degassing Solvents via Freeze-Pump-Thaw
-
Preparation: Place the solvent in a Schlenk flask with a stir bar.
-
Freezing: Freeze the solvent using a liquid nitrogen bath.
-
Pumping: Once frozen, open the flask to a high vacuum line to remove the atmosphere above the solid solvent.
-
Thawing: Close the flask to the vacuum and allow the solvent to thaw completely. You will likely see bubbles of gas being released.
-
Repeat: Repeat this cycle at least three times to ensure the removal of dissolved oxygen.
-
-
Purification Strategies:
-
Selective Precipitation with Metal Salts: Phosphine oxides form complexes with certain metal salts, which then precipitate from the solution.
-
Using Zinc Chloride (ZnCl₂): This method is effective in polar organic solvents.
-
Using Calcium Bromide (CaBr₂): This works well in ethereal solvents.
-
-
Recrystallization: Exploiting the solubility differences between BCPPO and its oxide is key. While specific solubility data for BCPPO-oxide is scarce, data for the analogous triphenylphosphine oxide (TPPO) can be a useful guide. TPPO is poorly soluble in non-polar solvents like hexane and cyclohexane.
-
Column Chromatography: A silica gel plug can be effective for separating the less polar BCPPO from the more polar phosphine oxide.
-
-
Issue 2: The crude product is an oily mixture that is difficult to purify.
-
Symptom: After the reaction workup, the product is a viscous oil instead of a solid, and it is difficult to handle and purify.
-
Possible Cause: Presence of unreacted starting materials, byproducts from side reactions (e.g., biphenyl from a Grignard-based synthesis), or residual high-boiling solvents.
-
Solutions:
-
Initial Purification with a Silica Plug: Before attempting a full chromatographic separation, passing the crude mixture through a short plug of silica gel can remove highly polar impurities and some of the phosphine oxide.
-
Solvent Trituration: Adding a non-polar solvent in which BCPPO is sparingly soluble (e.g., hexane or pentane) and stirring can sometimes induce the precipitation of the desired product, leaving impurities in the solvent.
-
Vacuum Distillation (for volatile impurities): If low-boiling impurities are suspected, they can be removed under high vacuum, though care must be taken not to degrade the BCPPO.
-
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents (Analogous to BCPPO-Oxide)
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Benzene | 25 | ~15 |
| Toluene | 25 | ~10 |
| Ethyl Acetate | 25 | ~5 |
| Ethanol | 25 | Soluble |
| Dichloromethane | 25 | Soluble |
| Water | 25 | Almost insoluble |
Experimental Protocols
Protocol 1: Synthesis of BCPPO (DPEphos)
This protocol is based on the lithiation of diphenyl ether followed by reaction with chlorodiphenylphosphine.
-
Preparation of 2,2'-Dilithiodiphenylether:
-
To a solution of diphenyl ether (1 equivalent) and TMEDA (2.2 equivalents) in hexane, add n-BuLi (2.2 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 16 hours. The dilithio-salt will precipitate.
-
Filter the precipitate, wash with hexane, and dry under vacuum.
-
-
Synthesis of BCPPO:
-
Suspend the 2,2'-dilithiodiphenylether in an anhydrous, degassed solvent like THF or diethyl ether.
-
Cool the suspension to -78°C.
-
Slowly add a solution of chlorodiphenylphosphine (2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) or by column chromatography on silica gel.
-
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling using a BCPPO-Palladium Catalyst
BCPPO is a common ligand in palladium-catalyzed cross-coupling reactions. The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura coupling.
Troubleshooting Workflow for BCPPO Purification
This workflow provides a logical approach to troubleshooting common purification challenges in BCPPO synthesis.
References
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of triphenylphosphine oxide (TPPO) byproduct from chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from reaction mixtures often challenging?
A1: Triphenylphosphine oxide is a common byproduct in many widely used organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1] Its removal can be difficult due to its high polarity, which often leads to co-purification with the desired product, especially on a larger scale where traditional column chromatography is not practical.[1][2]
Q2: What are the primary strategies for removing TPPO?
A2: The main methods for TPPO removal can be broadly categorized into three groups:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent. This can be further enhanced by the addition of metal salts that form insoluble complexes with TPPO.[1][2]
-
Chromatography: Techniques such as silica gel plug filtration are effective, particularly for non-polar products.[3][4][5]
-
Scavenging: This method utilizes solid-supported reagents, known as scavenger resins, that bind to TPPO, allowing for its removal through simple filtration.[2]
Q3: How do I select the most appropriate method for my specific reaction?
A3: The choice of method depends on several factors, including the polarity and stability of your product, the solvent used in the reaction, and the scale of your experiment. The flowchart below provides a general decision-making guide.
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guide
Issue 1: I tried precipitating TPPO with a metal salt, but it failed.
-
Possible Cause: The choice of metal salt is incompatible with the reaction solvent. For instance, precipitation of the MgCl₂-TPPO complex is inefficient in ethereal solvents like THF.[6]
-
Solution:
-
Solvent Exchange: If possible, remove the reaction solvent under reduced pressure and replace it with a solvent compatible with your chosen metal salt. For MgCl₂, solvents like toluene or ethyl acetate are more suitable.[6]
-
Switch Metal Salt: Alternatively, use a different metal salt that is effective in your current solvent. For example, anhydrous CaBr₂ has been shown to be highly efficient for removing TPPO from THF solutions, with reports of 95-98% removal.[6]
-
Issue 2: My product is co-precipitating with the TPPO-metal salt complex.
-
Possible Cause: The solvent system is not optimal, leading to the precipitation of both the TPPO complex and the desired product.
-
Solution:
-
Optimize Solvent System: Screen different solvents or solvent mixtures to find a system where the TPPO complex has minimal solubility while your product remains in solution.
-
Adjust Stoichiometry: Try reducing the equivalents of the metal salt added. Using the minimum amount necessary to precipitate the majority of the TPPO may help to reduce the co-precipitation of your product.[6]
-
Alternative Method: If co-precipitation remains an issue, consider a different purification strategy, such as silica plug filtration or column chromatography.[6]
-
Issue 3: When using a silica plug, the TPPO is eluting with my product.
-
Possible Cause: The polarity of the elution solvent is too high, causing the TPPO to be washed through the silica plug along with the product.
-
Solution:
-
Use a Less Polar Solvent System: Start with a non-polar solvent like hexane or pentane to wash your product through the silica plug while the more polar TPPO remains adsorbed on the silica.[2] You can then gradually increase the solvent polarity if necessary to elute your product.
-
Repeat the Filtration: For challenging separations, it may be necessary to repeat the silica plug filtration two or three times to achieve the desired purity.[3][5][7]
-
Quantitative Data Summary
The following tables summarize the efficiency of different TPPO removal methods.
Table 1: Efficiency of TPPO Removal via Precipitation with ZnCl₂ in Various Polar Solvents [6]
| Solvent | % TPPO Remaining in Solution |
| Ethyl Acetate (EtOAc) | <5% |
| Isopropyl Acetate (iPrOAc) | <5% |
| 2-Propanol (iPrOH) | <5% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% |
| Methyl Ethyl Ketone (MEK) | <15% |
| Methanol (MeOH) | >15% |
| Acetonitrile (MeCN) | >15% |
| Acetone | >15% |
| Dichloromethane (DCM) | No precipitate formed |
| Data sourced from a study on the precipitation of TPPO with a 2:1 ratio of ZnCl₂ to TPPO. |
Table 2: Effect of ZnCl₂ Equivalents on Precipitation Efficiency in Ethanol [8]
| Ratio of ZnCl₂ to TPPO | % TPPO Remaining in Solution |
| 1:1 | 10% |
| 2:1 | <5% |
| 3:1 | Not detected |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol
This protocol is adapted from the procedure described by Batesky, et al.[6]
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Dissolution of Crude Product: After the reaction is complete, perform an appropriate aqueous workup. Remove the organic solvent under reduced pressure. Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.
-
Precipitation: At room temperature, add 2 equivalents of the 1.8 M ZnCl₂ solution (relative to the theoretical amount of TPPO) to the ethanolic solution of your crude product.
-
Stirring and Filtration: Stir the resulting mixture. Scraping the sides of the flask may be necessary to induce the precipitation of the white ZnCl₂(TPPO)₂ complex. Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.[6]
-
Product Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to remove the ethanol. The resulting residue can be further purified if necessary.
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
Protocol 2: Removal of Triphenylphosphine Oxide by Silica Plug Filtration
This method is suitable for non-polar products.[3][4][5]
-
Concentration: Concentrate the crude reaction mixture to a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.
-
Silica Plug Preparation: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Filtration: Pass the suspension of the crude product through the silica plug.
-
Elution: Elute the product with a non-polar solvent (e.g., hexane or pentane), leaving the more polar TPPO adsorbed to the silica gel.
-
Product Isolation: Collect the eluent and concentrate it under reduced pressure to obtain the purified product. This procedure may need to be repeated 2-3 times for optimal results.[3][5][7]
References
Technical Support Center: Optimizing Photopolymerization with BCPPO
Welcome to the technical support center for the optimization of photopolymerization reactions initiated by Bis(2,6-dichlorobenzoyl)phenylphosphine oxide (BCPPO). This resource is designed for researchers, scientists, and professionals in drug development and material science. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Disclaimer: Detailed experimental data specifically for BCPPO is limited in publicly available literature. The quantitative data and some specific recommendations provided here are based on studies of closely related bis(acyl)phosphine oxide (BAPO) photoinitiators, such as phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. BCPPO is expected to exhibit similar behavior as a Norrish Type I photoinitiator.
Frequently Asked Questions (FAQs)
Q1: What is BCPPO and how does it initiate polymerization?
A1: BCPPO (Bis(2,6-dichlorobenzoyl)phenylphosphine oxide) is a Norrish Type I photoinitiator. When exposed to ultraviolet (UV) light of the appropriate wavelength, the molecule undergoes α-cleavage, breaking the carbon-phosphorus bond to generate two highly reactive free radicals. These radicals then initiate the polymerization of monomers, such as acrylates and methacrylates. A key advantage of this type of initiator is that it does not require a co-initiator to start the polymerization process.[1][2]
Q2: What is the optimal wavelength of light to use with BCPPO?
A2: Bis(acyl)phosphine oxide photoinitiators like BCPPO typically absorb light in the UVA range, with absorption maxima generally falling between 365 nm and 416 nm.[1][2][3] For efficient initiation, it is crucial to match the emission spectrum of your UV light source (e.g., LED or mercury lamp) with the absorption spectrum of BCPPO. Using a light source outside of this range will result in poor initiation and incomplete curing.
Q3: Why is my resin mixture turning yellow after curing with BCPPO?
A3: While BAPO-type photoinitiators are known to have better color stability compared to some other systems like those using camphorquinone (CQ), yellowing can still occur.[1] This can be due to the formation of photolysis byproducts. In some cases, prolonged exposure to UV light or high concentrations of the photoinitiator can exacerbate this issue.
Q4: What is "photobleaching" and is it relevant for BCPPO?
A4: Photobleaching is a phenomenon where the photoinitiator, upon exposure to light, breaks down into products that are less absorbent at the initiation wavelength. This is a highly desirable property for curing thick sections of polymer. As the initiator at the surface is consumed and becomes transparent, UV light can penetrate deeper into the sample, allowing for a more uniform, through-thickness cure. BAPO photoinitiators are known to be photobleaching.[4][5]
Q5: Can I use BCPPO for water-based formulations?
A5: A significant challenge with many bis(acyl)phosphine oxide photoinitiators is their poor solubility in polar solvents and aqueous solutions.[1][6] This can limit their use in water-based systems. If you are working with an aqueous formulation, you may need to consider chemically modified, more soluble derivatives of BAPO or ensure adequate dispersion.[3][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Polymerization | 1. Mismatched Light Source: The emission spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of BCPPO. 2. Insufficient Light Intensity or Exposure Time: The total energy dose delivered to the sample is too low to generate enough radicals.[8] 3. Low BCPPO Concentration: Not enough initiator is present to effectively start the polymerization. 4. Oxygen Inhibition: Oxygen in the atmosphere can scavenge free radicals at the surface, preventing polymerization and leaving a tacky surface. | 1. Verify Wavelength: Ensure your UV source emits in the 365-416 nm range. 2. Increase Energy Dose: Increase the light intensity or the exposure time. The total energy dose (intensity x time) is a critical parameter.[9] 3. Optimize Concentration: Increase the BCPPO concentration incrementally (see Table 1 for guidance). 4. Inert Atmosphere: For surface-sensitive applications, perform the curing under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Cure Depth / Curing only at the Surface | 1. BCPPO Concentration is Too High: An excess of photoinitiator can absorb most of the light at the surface, preventing it from penetrating deeper into the resin. This is known as the "inner filter" effect.[4][10] 2. High Opacity of Formulation: Fillers, pigments, or other additives in the resin may be blocking the UV light. | 1. Reduce BCPPO Concentration: There is an optimal concentration that maximizes cure depth. Exceeding this concentration is counterproductive. Studies on BAPO suggest optimal concentrations are often in the range of 0.1 wt% to 0.5 wt% for curing depths of several millimeters.[4][5][10] 2. Formulation Adjustment: If possible, reduce the concentration of UV-absorbing additives or use additives with a different absorption spectrum. |
| Brittle Polymer or Poor Mechanical Properties | 1. High Light Intensity / Short Exposure: Very high-intensity light for a short duration can lead to rapid polymerization at the surface, creating internal stresses and a heterogeneous polymer network. 2. Incomplete Conversion: Even if the polymer appears solid, the degree of monomer conversion may be low, resulting in suboptimal mechanical properties.[11] | 1. Adjust Curing Profile: Consider using a lower light intensity for a longer period to allow for more uniform polymer network formation. 2. Post-Curing: A post-curing step, sometimes with gentle heating, can help to increase the final degree of conversion. 3. Verify Conversion: Use techniques like FTIR spectroscopy to quantify the degree of monomer conversion and optimize curing conditions until a satisfactory level is reached. |
| Inconsistent Results | 1. Variable Light Source Output: The intensity of the UV lamp may be fluctuating or degrading over time. 2. Poor Mixing: The BCPPO may not be fully dissolved or homogeneously distributed in the resin, leading to localized differences in initiation.[6] | 1. Monitor Lamp Output: Regularly check the output of your UV source with a radiometer. 2. Ensure Complete Dissolution: Gently warm the resin mixture and stir until the BCPPO is fully dissolved. For some BAPO derivatives, solubility can be a challenge.[1][6] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for photopolymerization using BAPO photoinitiators, which can serve as a starting point for optimizing your BCPPO system.
Table 1: Effect of BAPO Photoinitiator Concentration on Cure Depth
| Photoinitiator Concentration (wt%) | Relative Cure Depth | Observations |
| 0.1 | High | Achieved a high level of cure at a 3-mm depth with short irradiation times.[4][5] |
| 0.3 - 0.5 | Optimal | The cure depth reaches a maximum value in this range.[10] |
| > 0.5 | Decreasing | Higher concentrations lead to reduced cure depth due to light absorption being saturated at the surface.[10] |
Table 2: Influence of Light Intensity and Exposure Time on Polymer Hardness
| Light Intensity (mW/cm²) | Exposure Time (s) | Total Energy (mJ/cm²) | Outcome on Polymer Hardness |
| 200 | 20 | 4000 | Lower hardness values compared to higher intensity at the same exposure time.[5] |
| 400 | 20 | 8000 | Significantly higher hardness values.[5] |
| 200 | 40 | 8000 | Hardness values become comparable to 400 mW/cm² for 20s, showing that a lower intensity can be compensated by a longer exposure time.[5] |
| 1100 | 20 | 22000 | High hardness, but increased risk of significant temperature rise.[8] |
Experimental Protocols
General Protocol for Photopolymerization of a Methacrylate Resin
-
Formulation Preparation:
-
In a light-protected vessel (e.g., an amber vial), combine the desired methacrylate monomers (e.g., a 70/30 w/w mixture of Bis-GMA and TEGDMA).
-
Add the calculated amount of BCPPO (e.g., starting with 0.5 wt%).
-
Gently heat the mixture to 50-60°C and stir until the BCPPO is completely dissolved and the solution is homogeneous. Ensure no air bubbles are introduced.
-
Allow the formulation to cool to room temperature.
-
-
Sample Preparation:
-
Place the liquid resin into a mold of the desired dimensions (e.g., a Teflon mold for creating 2 mm thick discs).
-
Ensure the surface is level. If necessary, place a transparent coverslip over the mold to create a flat surface and reduce oxygen inhibition.
-
-
Photocuring:
-
Position the UV light source at a fixed distance from the sample surface.
-
Irradiate the sample with UV light (e.g., 405 nm) at a specific intensity (e.g., 1000 mW/cm²) for a defined period (e.g., 40 seconds).
-
-
Post-Curing and Characterization:
-
Remove the cured polymer from the mold.
-
Clean any uncured resin from the surface using a suitable solvent (e.g., isopropyl alcohol).
-
Perform characterization tests, such as measuring the hardness (e.g., Vickers or Knoop hardness) on the top and bottom surfaces to assess the depth of cure. The hardness of the bottom surface should be at least 80% of the top surface for an adequate cure.[8]
-
Visualizations
Caption: Photoinitiation mechanism of BCPPO via α-cleavage.
Caption: General experimental workflow for photopolymerization.
Caption: Troubleshooting flowchart for incomplete curing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement | Semantic Scholar [semanticscholar.org]
- 3. BJOC - Synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide – a tailor-made photoinitiator for dental adhesives [beilstein-journals.org]
- 4. Effect of exposure time on the depth of polymerization of a visible light-cured composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. princeton.edu [princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of light intensity on polymerization of light-cured composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
Navigating BCPPO Solubility Challenges in Polymerization Media: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance and practical solutions for researchers, scientists, and drug development professionals encountering solubility issues with the photoinitiator BCPPO (Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide), also known as Irgacure 819. This guide offers a comprehensive question-and-answer format, detailed experimental protocols, and troubleshooting advice to ensure the successful incorporation of BCPPO into various polymerization media.
Frequently Asked Questions (FAQs)
Q1: What is BCPPO and why is its solubility a concern?
A1: BCPPO is a highly efficient Type I photoinitiator used to initiate radical polymerization upon exposure to UV light. It is particularly effective for curing pigmented and thick-section systems. However, BCPPO is a solid powder with inherently low solubility in many common monomers and oligomers, which can lead to several issues during formulation and polymerization.
Q2: What are the common problems arising from poor BCPPO solubility?
A2: Insufficient dissolution of BCPPO can lead to:
-
Incomplete Polymerization: Undissolved particles act as defects, leading to uncured or soft spots in the final polymer.
-
Reduced Curing Efficiency: A lower concentration of dissolved photoinitiator results in a slower and less efficient polymerization process.
-
Lack of Uniformity: Inconsistent initiator distribution causes variable mechanical and physical properties throughout the material.
-
Crystallization and Precipitation: BCPPO may crystallize out of the solution over time, especially at higher concentrations or lower temperatures, rendering the formulation unusable.
Q3: In which common solvents and monomers is BCPPO soluble?
A3: BCPPO exhibits solubility in a range of organic solvents and acrylate monomers. The following table summarizes its solubility in various media at 20°C.[1][2][3]
| Solvent/Monomer | Solubility ( g/100g of solution) |
| Toluene | 22 |
| Acetone | 14 |
| Butyl Acetate | 6 |
| Methanol | 3 |
| Hexanedioldiacrylate (HDDA) | ~5-9 |
| Oligomeric Acrylate | 3 |
| Trimethylolpropane Triacrylate (TMPTA) | ~5 |
| Tripropyleneglycol Diacrylate (TPGDA) | ~5 |
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with BCPPO.
Issue 1: BCPPO is not dissolving completely in my monomer formulation.
-
Possible Cause 1: Exceeding Solubility Limit. You may be attempting to dissolve more BCPPO than the monomer can accommodate at room temperature.
-
Solution: Refer to the solubility data table. If a higher concentration is required, consider the strategies outlined in the "Improving BCPPO Solubility" section below.
-
-
Possible Cause 2: Insufficient Mixing or Time. BCPPO, being a solid, requires adequate time and agitation to dissolve.
-
Solution: Ensure vigorous and continuous stirring. For highly viscous resins, mechanical stirring is recommended. Allow sufficient time for dissolution, which can range from minutes to hours depending on the formulation.
-
-
Possible Cause 3: Low Temperature. Solubility is often temperature-dependent.
-
Solution: Gently warm the mixture. See the detailed "Experimental Protocol for Dissolving BCPPO" for safe heating procedures.
-
Issue 2: My BCPPO-containing resin appears cloudy or hazy.
-
Possible Cause 1: Fine Undissolved Particles. Even small, undissolved BCPPO particles can cause cloudiness.
-
Solution: After the initial dissolution attempt, allow the mixture to sit undisturbed. If you observe settling, further mixing or warming is required. Filtration through an appropriate mesh filter can be attempted, but this will reduce the effective photoinitiator concentration.
-
-
Possible Cause 2: Incompatibility with a component in the formulation. BCPPO may have poor solubility in one or more components of a complex resin mixture.
-
Solution: Test the solubility of BCPPO in each individual component of your formulation to identify the problematic ingredient. Consider using a co-solvent to improve compatibility.
-
Issue 3: BCPPO precipitates out of the solution after a period of time.
-
Possible Cause 1: Supersaturation. The initial dissolution may have been achieved through heating, creating a supersaturated solution that is unstable at room temperature.
-
Solution: Either reduce the BCPPO concentration to a level that is stable at your storage temperature or consider a mixed photoinitiator system to achieve the desired curing properties with a lower BCPPO concentration.
-
-
Possible Cause 2: Temperature Fluctuations. Storage at lower temperatures can significantly decrease BCPPO solubility.
-
Solution: Store the formulated resin in a temperature-controlled environment. If crystallization occurs, gentle warming and mixing may redissolve the BCPPO, but repeated cycles can affect the formulation's stability.
-
Strategies for Improving BCPPO Solubility
When the desired concentration of BCPPO exceeds its direct solubility in the polymerization medium, several strategies can be employed.
Use of Co-solvents
Introducing a small amount of a good solvent for BCPPO that is also miscible with the monomer system can significantly enhance its solubility.
-
Recommended Co-solvents: Acetone and Butyl Acetate are effective solvents for BCPPO.[1][2]
-
Procedure:
-
Dissolve the BCPPO in a minimal amount of the chosen co-solvent.
-
Slowly add this concentrated solution to the main monomer blend under constant agitation.
-
-
Caution: The co-solvent should be volatile enough to be removed before or during the curing process if its presence in the final polymer is undesirable. Ensure the co-solvent does not negatively impact the polymerization kinetics or the final properties of the cured material.
Gentle Heating
Increasing the temperature of the polymerization medium can increase the solubility of BCPPO.
-
Procedure: A detailed protocol is provided in the next section.
-
Caution: Overheating can lead to premature polymerization, especially in the presence of reactive monomers. Always use a controlled heating method and monitor the temperature closely.
Mixed Photoinitiator Systems
Combining BCPPO with a more soluble photoinitiator can allow for a reduction in the required BCPPO concentration while maintaining or even enhancing the overall curing performance.
-
Common Combinations: BCPPO can be effectively used with other photoinitiators like Irgacure 184 or Irgacure 651.[2] This approach is particularly useful for pigmented systems and for achieving a good through-cure.
-
Benefit: This strategy can help to achieve the desired photoinitiation efficiency without exceeding the solubility limit of BCPPO.
Experimental Protocols
Protocol 1: Standard Procedure for Dissolving BCPPO in a Liquid Monomer/Oligomer
This protocol outlines the standard method for dissolving solid BCPPO in a low-viscosity polymerization medium at room temperature.
Materials:
-
BCPPO (Irgacure 819) powder
-
Liquid monomer or oligomer formulation
-
Magnetic stirrer and stir bar or overhead mechanical stirrer
-
Beaker or flask
-
Spatula
Procedure:
-
Weigh the desired amount of the liquid monomer/oligomer into the beaker.
-
Place the beaker on the magnetic stirrer and begin stirring at a moderate speed to create a vortex.
-
Gradually add the pre-weighed BCPPO powder into the vortex of the stirring liquid. Adding the powder slowly prevents clumping.
-
Continue stirring until the BCPPO is completely dissolved. This may take from 30 minutes to several hours.
-
Visually inspect the solution against a dark background to ensure no undissolved particles remain.
Protocol 2: Dissolving BCPPO Using Gentle Heat
This protocol is for formulations where BCPPO solubility is limited at room temperature.
Materials:
-
Same as Protocol 1
-
Controlled temperature water bath or hot plate with a temperature probe
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Place the beaker in a water bath or on a hot plate set to a temperature between 50-60°C.[4]
-
Continuously stir the mixture while it is being gently heated.
-
Monitor the solution closely. Once the BCPPO has completely dissolved, remove the beaker from the heat source.
-
Allow the solution to cool to room temperature while continuing to stir.
-
After cooling, let the solution stand for at least 24 hours at room temperature and observe for any signs of recrystallization.[4] If crystals form, the concentration is too high for stable storage at room temperature.
Visualizing Workflows and Concepts
The following diagrams illustrate the decision-making process and workflows for addressing BCPPO solubility issues.
References
Preventing thermal decomposition of BCPPO during processing
Welcome to the technical support center for Brominated Copolyphenylene Oxide (BCPPO) processing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the experimental processing of BCPPO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended processing temperature for BCPPO?
A1: BCPPO, a modified polyphenylene oxide (PPO), generally processes at high temperatures. The recommended melt temperature is typically in the range of 260-310°C. However, the exact temperature can vary depending on the specific grade of BCPPO and the processing method (e.g., injection molding, extrusion). It is crucial to consult the material's technical data sheet for precise temperature profiles. The thermal decomposition temperature of PPO is around 350°C, with no significant degradation observed below 300°C.[1]
Q2: My processed BCPPO parts show discoloration (yellowing or browning). What is the likely cause?
A2: Discoloration is a common indicator of thermal decomposition. This can be caused by several factors:
-
Excessive Melt Temperature: Processing at temperatures above the recommended range can initiate degradation.
-
Long Residence Time: Keeping the molten polymer in the processing equipment for an extended period can lead to thermal breakdown.
-
High Shear: Excessive shear rates during processing can generate frictional heat, contributing to degradation.
-
Presence of Oxygen: Oxygen can accelerate thermal-oxidative degradation at high temperatures.
Q3: What are splay marks (silver streaks) on my BCPPO components, and how can I prevent them?
A3: Splay marks are cosmetic defects that appear as silvery streaks on the surface of molded parts. The primary causes are related to the presence of volatiles that turn into gas during processing.[2] For BCPPO, this can be due to:
-
Moisture: BCPPO has very low moisture absorption, but even small amounts of surface moisture can turn to steam at high processing temperatures, causing splay.[1][3] Pre-drying the resin is essential.
-
Thermal Degradation: Overheating the material can cause it to decompose, releasing gases that result in splay marks.[3][4] This is often accompanied by a burnt smell and discoloration.[3]
Q4: How can I improve the thermal stability of BCPPO during processing?
A4: The thermal stability of BCPPO can be enhanced through the addition of stabilizers. These additives protect the polymer from degradation at high processing temperatures. The most common types are:
-
Primary Antioxidants (Hindered Phenols): These function as radical scavengers, interrupting the chain reactions of thermal-oxidative degradation.[5]
-
Secondary Antioxidants (Phosphites): These are most effective at high processing temperatures and work by decomposing hydroperoxides, which are intermediates in the oxidation process.[6] They are excellent for maintaining melt viscosity and reducing discoloration.[6] Often, a synergistic blend of phenolic and phosphite stabilizers provides the best protection.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues during BCPPO processing.
Problem: Signs of Thermal Decomposition (Discoloration, Splay Marks, Reduced Mechanical Properties)
Step 1: Verify Processing Parameters
-
Melt Temperature: Ensure the barrel and nozzle temperatures are within the recommended range for your specific BCPPO grade. Use a pyrometer to measure the actual melt temperature.
-
Residence Time: Minimize the time the molten polymer spends in the barrel. Aim for a "1-shot" residence time where possible.[7]
-
Back Pressure and Screw Speed: High back pressure and screw speed can increase shear heating. Use moderate settings.
Step 2: Check Material Handling
-
Drying: Ensure BCPPO pellets are properly dried before processing to remove any surface moisture. Even though PPO has low moisture absorption, pre-drying is a critical step to prevent splay marks.[1][3]
-
Contamination: Verify that the material is not contaminated with other polymers or foreign substances.
Step 3: Evaluate the Need for Stabilizers
-
If thermal decomposition persists despite optimized processing conditions, the addition of thermal stabilizers is recommended. A combination of a primary antioxidant (hindered phenol) and a secondary antioxidant (phosphite) is often most effective.
Data Presentation
The following table summarizes the typical processing parameters for PPO, the base polymer of BCPPO, and the general effects of stabilizers. Specific quantitative data for BCPPO with various stabilizers should be determined experimentally.
| Parameter | Recommended Range/Value | Potential Issues if Deviated |
| Processing Temperatures | ||
| Melt Temperature | 260 - 310°C[7] | Too High: Thermal decomposition, discoloration, splay. Too Low: Incomplete melting, poor flow. |
| Mold Temperature | 85 - 105°C[7] | Too High: Warpage, long cycle times. Too Low: Poor surface finish, high molded-in stress. |
| Stabilizer Effects (General) | ||
| Hindered Phenols (e.g., Irganox 1010) | 0.1 - 0.5 wt% | Increases long-term thermal stability. |
| Phosphites (e.g., Irgafos 168) | 0.1 - 0.5 wt% | Improves processing stability, color retention, and melt flow.[8] |
| Synergistic Blend (Phenol + Phosphite) | Varies (e.g., 1:1 or 1:4 ratio) | Provides comprehensive protection during processing and service life.[8] |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the onset temperature of thermal decomposition for BCPPO with and without stabilizers.
Methodology:
-
Sample Preparation: Prepare samples of BCPPO (5-10 mg) with varying concentrations of stabilizers (e.g., 0%, 0.1%, 0.3%, 0.5% by weight).
-
Instrument Setup: Use a thermogravimetric analyzer.
-
Procedure:
-
Place the sample in a ceramic or platinum TGA pan.
-
Heat the sample from room temperature (e.g., 25°C) to a final temperature above the expected decomposition (e.g., 600°C).
-
Use a controlled heating rate, typically 10°C/min.[1]
-
Conduct the experiment under a controlled atmosphere, usually an inert gas like nitrogen, to study thermal decomposition without oxidation.[7]
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a 5% weight loss occurs (T5%).
-
The peak of the derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Objective: To measure the glass transition temperature (Tg) of BCPPO, which can be affected by processing-induced degradation.
Methodology:
-
Sample Preparation: Use a small sample (5-10 mg) of the processed BCPPO.
-
Instrument Setup: Use a differential scanning calorimeter.
-
Procedure:
-
Seal the sample in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heat: Heat from room temperature to above the expected Tg (e.g., 250°C) at a rate of 10-20°C/min.
-
Cool: Cool the sample rapidly to below the Tg (e.g., 50°C).
-
Second Heat: Heat the sample again at the same rate as the first heating scan.
-
-
-
Data Analysis:
-
The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[2]
-
Visualizations
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. tainstruments.com [tainstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phosphine Oxide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of phosphine oxides. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired phosphine oxide. What are the potential causes and how can I address them?
A: Low or no yield in phosphine oxide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
-
Cause 1: Poor Quality or Inactive Reagents. The activity of your starting materials is paramount.
-
Phosphine Oxidation: Tertiary phosphines, especially trialkylphosphines, are susceptible to air oxidation.[1] If you are starting from a phosphine, ensure it has not been inadvertently oxidized to the phosphine oxide before the reaction. This is a common issue as the conversion can happen at room temperature with atmospheric oxygen.[1]
-
Solution: Use freshly purchased or purified phosphines. Handle air-sensitive phosphines using air-free techniques, such as on a Schlenk line or in a glovebox.
-
-
Grignard Reagent Activity: When using Grignard reagents for synthesis, their quality is critical.
-
Solution: Titrate the Grignard reagent before use to determine its exact concentration. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or oxygen.
-
-
-
Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. If the reaction has stalled, consider increasing the reaction time or temperature. For syntheses involving secondary phosphine oxides, deprotonation to form the phosphinite anion is a key step; ensure a sufficiently strong and appropriate base, like sodium hexamethyldisilazide (NaHMDS), is used for complete deprotonation.[2]
-
-
Cause 3: Side Reactions. Unwanted side reactions can consume starting materials or the desired product.
-
Disproportionation of Primary Phosphine Oxides: Primary phosphine oxides can be unstable and undergo disproportionation.
-
Further Oxidation of Secondary Phosphine Oxides: Secondary phosphine oxides can be oxidized further.[1]
-
Solution: Carefully control the stoichiometry of reagents and the reaction temperature. In syntheses starting from secondary phosphine oxides and alkyl halides, slow addition of the phosphinite anion to the alkyl halide can help minimize the formation of symmetrically disubstituted byproducts.[2]
-
-
Cause 4: Product Loss During Workup. The desired phosphine oxide may be lost during the extraction or purification steps.
-
Water Solubility: Some phosphine oxides, particularly those with smaller alkyl groups, can have significant water solubility, leading to loss during aqueous workup.[2]
-
Solution: If your product is water-soluble, minimize the volume of aqueous washes or use a continuous liquid-liquid extractor. Alternatively, consider alternative purification methods that do not involve an aqueous workup.
-
Issue 2: Difficulty in Product Purification
Q: I am struggling to separate my phosphine oxide from byproducts, especially triphenylphosphine oxide (TPPO). What are the best strategies for purification?
A: The removal of byproducts, particularly the often-crystalline and persistent triphenylphosphine oxide (TPPO) generated in reactions like the Wittig, Mitsunobu, and Appel reactions, is a common challenge.[3]
-
Strategy 1: Precipitation of Byproducts. This is often the most convenient method for large-scale reactions.
-
With Metal Salts: TPPO forms insoluble complexes with certain Lewis acids.
-
Zinc Chloride (ZnCl₂): Adding ZnCl₂ to a solution of the crude product in a polar solvent like ethanol can effectively precipitate a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[4] An optimal ratio of ZnCl₂ to TPPO is often around 2:1.[4] This method has been shown to remove over 90% of TPPO.[4][5]
-
Magnesium Chloride (MgCl₂): Similar to ZnCl₂, MgCl₂ can be used to precipitate TPPO, particularly in solvents like toluene or ethyl acetate.[3]
-
Calcium Bromide (CaBr₂): Anhydrous CaBr₂ is particularly effective for removing TPPO from ethereal solvents like THF, where zinc and magnesium salts are less effective.[3] It can remove 95-98% of TPPO from THF.[3]
-
-
With Oxalyl Chloride: Treating the crude reaction mixture with oxalyl chloride converts TPPO into an insoluble phosphonium salt that can be filtered off.[3]
-
Crystallization/Precipitation with Anti-Solvents: TPPO has low solubility in non-polar solvents like hexane, cyclohexane, and petroleum ether. Adding these as anti-solvents to a solution of the crude product can induce TPPO to crystallize or precipitate.[6]
-
-
Strategy 2: Chromatographic Purification.
-
Silica Gel Chromatography: For relatively non-polar products, a quick filtration through a plug of silica gel can remove a significant amount of the more polar TPPO.[2]
-
High-Performance Countercurrent Chromatography (HPCCC): This technique has been shown to be highly effective for separating TPPO from reaction products, offering a 65% increase in average recovery compared to traditional HPLC in one study.[6][7]
-
-
Strategy 3: Co-crystallization.
-
In some cases, TPPO can co-crystallize with other reaction byproducts, such as the reduced form of DEAD from a Mitsunobu reaction, allowing for their removal by filtration.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing phosphine oxides?
A1: Common synthetic routes to phosphine oxides include:
-
Oxidation of Tertiary Phosphines: This is a very common method, often using oxidizing agents like hydrogen peroxide (H₂O₂).[1] Atmospheric oxygen can also oxidize many phosphines.[1]
-
Reaction of Secondary Phosphine Oxides: Deprotonation of a secondary phosphine oxide followed by reaction with an electrophile (e.g., an alkyl or aryl halide) is a versatile method for creating unsymmetrical tertiary phosphine oxides.[2]
-
Grignard Reactions: The reaction of a Grignard reagent with a phosphorus-containing electrophile, such as a phosphinic chloride or diethyl phosphite, is a powerful C-P bond-forming reaction to produce phosphine oxides.[8][9]
-
Hydrolysis of Dihalophosphoranes: The hydrolysis of R₃PCl₂ provides the corresponding phosphine oxide.[1]
-
As a Byproduct of Other Reactions: Phosphine oxides, most notably triphenylphosphine oxide (TPPO), are stoichiometric byproducts of important reactions like the Wittig, Mitsunobu, Staudinger, and Appel reactions.[3]
Q2: My phosphine starting material seems to have degraded. How can I prevent this?
A2: Many phosphines are sensitive to air and can be readily oxidized to the corresponding phosphine oxide.[1] To prevent this, it is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon). Storing phosphines in a glovebox or using Schlenk techniques for reactions is highly recommended. Using freshly opened or purified phosphines is also a good practice.
Q3: How can I monitor the progress of my phosphine oxide synthesis?
A3: ³¹P NMR spectroscopy is an excellent technique for monitoring these reactions. The phosphorus chemical shifts for phosphines and their corresponding phosphine oxides are typically well-separated, allowing for easy tracking of the conversion of starting material to product. For example, the ³¹P NMR signal for triphenylphosphine is around -5 ppm, while triphenylphosphine oxide appears around +30 ppm.[10] Thin-layer chromatography (TLC) can also be a useful and quicker method for monitoring reaction progress, provided the starting materials and products have different retention factors.
Q4: Are there any safety concerns I should be aware of when synthesizing phosphine oxides?
A4: As with any chemical synthesis, it is important to follow standard laboratory safety procedures. Some specific points to consider for phosphine oxide synthesis include:
-
Phosphine Toxicity: Many phosphines are toxic and should be handled in a well-ventilated fume hood.
-
Pyrophoric Reagents: Some starting materials, such as certain primary phosphines, can be pyrophoric (ignite spontaneously in air).
-
Exothermic Reactions: Oxidation reactions can be exothermic. It is important to control the rate of addition of the oxidizing agent and to have adequate cooling.
-
Grignard Reagents: Grignard reagents are highly reactive and flammable. They react violently with water.
Data Presentation
Table 1: Comparison of Methods for Triphenylphosphine Oxide (TPPO) Removal
| Purification Method | Reagent/Solvent System | Typical Efficiency/Yield | Notes |
| Precipitation with Metal Salts | |||
| Zinc Chloride (ZnCl₂) | Ethanol | >90% removal of TPPO[4][5] | Optimal ZnCl₂:TPPO ratio is often 2:1.[4] Not as effective in THF.[3] |
| Magnesium Chloride (MgCl₂) | Toluene, Ethyl Acetate | Effective precipitation | Less effective in ethereal solvents like THF.[3] |
| Calcium Bromide (CaBr₂) | THF, 2-MeTHF, MTBE | 95-98% TPPO removal from THF[3] | Excellent for reactions conducted in ethereal solvents.[3] |
| Crystallization/Precipitation | |||
| Anti-solvent Addition | Hexane, Cyclohexane | Variable, depends on product solubility | TPPO is poorly soluble in non-polar solvents.[6] |
| Chromatography | |||
| Silica Gel Plug | Non-polar eluent for product | Good for non-polar products | May require multiple passes for complete removal. |
| HPCCC | Hexane/EtOAc/MeOH/Water (5:6:5:6) | 65% increase in average recovery vs. HPLC[6][7] | A general method applicable to a wide range of products.[6][7] |
| Chemical Conversion | |||
| Oxalyl Chloride | - | Forms an insoluble salt | The resulting salt can be filtered off.[3] |
Experimental Protocols
Protocol 1: Synthesis of Triphenylphosphine Oxide by Oxidation of Triphenylphosphine with Hydrogen Peroxide
This protocol is a common and straightforward method for the preparation of triphenylphosphine oxide.
Materials:
-
Triphenylphosphine (TPP)
-
30-35% Hydrogen Peroxide (H₂O₂) solution
-
A suitable solvent (e.g., acetonitrile, ethanol, or methanol)[11]
-
Ether or hexane for recrystallization[10]
Procedure:
-
Dissolve triphenylphosphine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add the hydrogen peroxide solution dropwise to the stirred solution of triphenylphosphine. The reaction is exothermic, so maintain the temperature below 20-25°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction is typically complete within a few hours.[10]
-
Monitor the reaction by TLC or ³¹P NMR to confirm the complete consumption of triphenylphosphine.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude triphenylphosphine oxide can be purified by recrystallization from a suitable solvent such as ether or hexane to yield a white crystalline solid.[10]
Protocol 2: Synthesis of a Secondary Phosphine Oxide via Grignard Reaction with Diethyl Phosphite
This protocol describes a general procedure for the synthesis of symmetrical secondary phosphine oxides.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Aryl or alkyl bromide
-
Diethyl phosphite
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place the magnesium turnings in the flask and add a small crystal of iodine to initiate the reaction.
-
Add a solution of the aryl or alkyl bromide in anhydrous ether or THF dropwise from the dropping funnel to the magnesium turnings with gentle heating to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Add a solution of diethyl phosphite in anhydrous ether or THF dropwise to the stirred Grignard solution (typically 2 equivalents of Grignard reagent per equivalent of diethyl phosphite).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude secondary phosphine oxide can be purified by recrystallization or column chromatography. Yields for this type of reaction are often in the range of 84-86%.[8]
Visualizations
Caption: Troubleshooting workflow for low reaction yield in phosphine oxide synthesis.
Caption: General experimental workflow for phosphine oxide synthesis and purification.
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. reddit.com [reddit.com]
- 11. Sciencemadness Discussion Board - triphenylphosphine oxide preparation - Powered by XMB 1.9.11 [sciencemadness.org]
How to increase the molecular weight of BCPPO-based polyesters
Welcome to the technical support center for BCPPO-based polyesters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polyester synthesis, particularly the issue of achieving a high molecular weight.
Troubleshooting Guide: Low Molecular Weight
This section addresses the common issue of obtaining lower-than-expected molecular weight in BCPPO-based polyesters and offers potential causes and solutions in a question-and-answer format.
Question: Why is the molecular weight of my BCPPO-based polyester unexpectedly low?
Answer: Low molecular weight in polycondensation reactions is a frequent issue that can stem from several factors throughout the experimental process. The primary culprits are often related to monomer purity, stoichiometry, inefficient removal of condensation byproducts (e.g., water), suboptimal reaction conditions, and catalyst inefficiency.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Question: How can I diagnose and resolve the cause of low molecular weight in my polymerization?
Answer: To effectively troubleshoot, you should systematically evaluate each stage of your experimental process. Below is a detailed breakdown of common causes and their corresponding solutions.
1. Monomer Quality and Stoichiometry
-
Potential Cause: The presence of monofunctional impurities in your BCPPO or diol monomers can act as chain terminators, significantly limiting the final molecular weight.[1][2] Likewise, an imbalance in the molar ratio of the diacid (BCPPO) and diol monomers prevents the polymer chains from growing to a significant length.[2][3]
-
Recommended Solutions:
-
Verify Purity: Always use high-purity monomers (≥99%). If the purity is questionable or the material has been stored for a long time, purification is recommended.[1] Recrystallization is a common method for purifying solid monomers like BCPPO.
-
Ensure Stoichiometric Balance: Carefully and accurately weigh your monomers to ensure a precise 1:1 molar ratio of carboxylic acid groups to hydroxyl groups. An equimolar ratio is essential to obtain a high molecular weight polymer.[3]
-
2. Inefficient Byproduct Removal
-
Potential Cause: Polycondensation is an equilibrium reaction. The water produced as a byproduct must be efficiently removed to drive the reaction toward the formation of high molecular weight polymer chains.[2][4] High melt viscosity in the later stages of the reaction can hinder the diffusion and removal of these small molecules.[4][5]
-
Recommended Solutions:
-
Apply High Vacuum: During the polycondensation stage, a high vacuum (typically below 1 mbar) is critical for effectively removing water and other volatile byproducts.[1][2][6]
-
Ensure Efficient Stirring: Vigorous mechanical stirring creates more surface area and helps to bring the small byproduct molecules to the surface of the viscous melt so they can be removed by the vacuum system.[2]
-
Inert Gas Sparging: Bubbling a dry, inert gas (like nitrogen or argon) through the reaction mixture during the initial esterification stage can help carry away water vapor.
-
3. Suboptimal Reaction Conditions
-
Potential Cause: Reaction temperature and time are critical parameters. Temperatures that are too low will result in a slow reaction rate and incomplete conversion.[2] Conversely, temperatures that are too high can cause thermal degradation, chain scission, and undesirable side reactions, which can limit molecular weight and cause discoloration.[1][2]
-
Recommended Solutions:
4. Catalyst Issues
-
Potential Cause: The choice of catalyst and its concentration are important. An inactive or inappropriate catalyst will not effectively promote the esterification and transesterification reactions needed for chain growth.
-
Recommended Solutions:
-
Select an Appropriate Catalyst: Tin, titanium, and antimony compounds are common catalysts for polyesterification.[4] For example, titanium(IV) isopropoxide is often effective but can sometimes lead to side reactions and discoloration.[1]
-
Ensure Catalyst Activity: Use a fresh, properly stored catalyst to ensure it has not been deactivated by moisture or other contaminants.[1]
-
Optimize Concentration: Use the catalyst at the recommended concentration (typically in the range of 0.01 - 0.1 mol% relative to the diacid).
-
5. Post-Polymerization Techniques
-
Potential Cause: Even under optimized conditions, melt polycondensation may have an upper limit for the achievable molecular weight due to extremely high viscosity.
-
Recommended Solutions:
-
Chain Extension: A pre-formed polyester with reactive end-groups (hydroxyl or carboxyl) can be reacted with a small amount of a chain extender, such as a diisocyanate, in a post-polymerization step to link polymer chains together and increase the average molecular weight.[8]
-
Solid-State Polymerization (SSP): In this technique, the semi-crystalline polyester prepolymer is heated to a temperature below its melting point but above its glass transition temperature under vacuum or a flow of inert gas. This allows for the further reaction of chain ends and removal of byproducts in the solid phase, leading to a significant increase in molecular weight without the challenges of high melt viscosity.[9][10]
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic workflow for diagnosing and resolving low molecular weight issues in BCPPO-based polyester synthesis.
Caption: Troubleshooting workflow for low molecular weight polymer.
Frequently Asked Questions (FAQs)
Q1: What is a typical two-stage process for melt polycondensation to achieve high molecular weight?
A1: A two-stage process is highly effective. The first stage, esterification, is typically conducted at a lower temperature (e.g., 160-190°C) under an inert atmosphere to convert the diacid and diol into low molecular weight oligomers while removing the bulk of the water byproduct. The second stage, polycondensation, involves increasing the temperature (e.g., up to 240°C) and gradually applying a high vacuum (<1 mbar).[1][7] This combination facilitates the removal of the remaining water and diol, driving the reaction to produce a high molecular weight polymer.[6]
Q2: How critical is the vacuum level, and when should it be applied?
A2: The vacuum level is extremely critical in the polycondensation stage. Applying a high vacuum is essential for removing the small molecule byproducts of the reaction, which drives the equilibrium towards the formation of longer polymer chains.[2] The vacuum should be applied gradually only after the initial esterification stage is mostly complete and the bulk of the water has been removed at atmospheric pressure. Applying a high vacuum too early can cause the monomers, especially the more volatile diol, to be removed from the reactor, which would disrupt the stoichiometry and limit the molecular weight.
Q3: Can I use a chain extender to increase the molecular weight of my already-synthesized polyester?
A3: Yes, this is a viable and common technique. If you have a polyester with a moderate molecular weight and reactive end groups (like -OH or -COOH), you can increase its molecular weight by reacting it with a chain extender.[8] Diisocyanates, such as 1,6-hexamethylenediisocyanate (HDI), are effective chain extenders that react with the terminal hydroxyl groups of the polyester chains, linking them together.[8] This process is typically done in the melt phase at an elevated temperature.[8]
Q4: What is Solid-State Polymerization (SSP) and when is it the preferred method?
A4: Solid-State Polymerization (SSP) is a process where a polyester prepolymer in solid particle form is heated to a temperature below its melting point but above its glass transition temperature.[9][10] The reaction is carried out under high vacuum or a flow of hot, inert gas.[9] This allows the polymer chains, which have some mobility in the amorphous regions, to continue reacting. The volatile byproducts diffuse out of the solid particles and are removed. SSP is preferred when extremely high molecular weights are required, and melt viscosity becomes a limiting factor in a conventional melt polycondensation reactor.[10] It helps avoid thermal degradation that can occur at very high melt processing temperatures.[10]
Data Summary
Table 1: Key Parameters and Their Impact on Polyester Molecular Weight
| Parameter | Condition | Effect on Molecular Weight | Rationale |
| Monomer Purity | High (>99%) | Increase | Reduces chain-terminating side reactions.[1] |
| Stoichiometry | Precise 1:1 Ratio | Increase | Ensures that chain ends remain reactive for continued polymerization.[2][3] |
| Temperature | Optimized (Two-Stage) | Increase | Balances reaction rate against thermal degradation and side reactions.[1][2] |
| Reaction Time | Increased (at Polycondensation) | Increase | Allows the reaction to proceed to a higher degree of conversion. |
| Vacuum Level | High (<1 mbar) | Increase | Efficiently removes reaction byproducts, shifting equilibrium to favor polymer formation.[2][6] |
| Stirring Speed | High / Efficient | Increase | Improves heat transfer and facilitates the removal of volatile byproducts from the viscous melt.[2] |
| Catalyst Conc. | Optimized | Increase | Accelerates the rate of esterification and transesterification reactions. |
Key Experimental Protocols
Protocol 1: General Monomer Purification by Recrystallization
This protocol describes a general procedure for purifying solid monomers like BCPPO to remove impurities that could terminate polymerization.
-
Solvent Selection: Choose a solvent in which the monomer is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: In a flask, add the impure monomer to the minimum amount of hot solvent required for complete dissolution. Stir and heat the mixture until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven at an appropriate temperature to remove all residual solvent before use in polymerization.
Protocol 2: Two-Stage Melt Polycondensation
This protocol outlines a standard laboratory-scale procedure for synthesizing high molecular weight polyesters.
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a condenser and collection flask.
-
Charging Monomers: Charge the reactor with equimolar amounts of the BCPPO diacid and the selected diol, along with the catalyst (e.g., 0.05-0.1 mol% titanium(IV) isopropoxide).
-
Esterification Stage:
-
Heat the reactor to 160-190°C while stirring under a slow stream of inert gas (e.g., nitrogen).
-
Continue this stage for 2-4 hours, collecting the water byproduct in the collection flask. The reaction is proceeding as water is being distilled off.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Simultaneously, slowly and carefully reduce the pressure in the reactor to below 1 mbar. This should be done gradually to avoid excessive foaming.
-
Continue the reaction under high vacuum and at this high temperature for another 3-6 hours. The increase in melt viscosity, indicated by the torque on the stirrer, is a sign of increasing molecular weight.[1][6]
-
-
Reaction Termination and Recovery:
-
Cool the reactor to room temperature under an inert gas atmosphere.
-
Once cooled, the solid polymer can be recovered by carefully breaking the glass reactor or by dissolving the polymer in a suitable solvent (if soluble).
-
Process Visualization
Caption: Workflow for a two-stage melt polycondensation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iscientific.org [iscientific.org]
- 8. US6388025B1 - Method for increasing the molecular weight of polyester resins - Google Patents [patents.google.com]
- 9. US5663281A - Process for preparing high molecular weight polyesters - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Avoiding side reactions in the oxidation of bis(4-methylphenyl)phosphine sulfide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent and resolve side reactions during the oxidation of bis(4-methylphenyl)phosphine sulfide to its primary oxidation product, bis(4-methylphenyl)phosphinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the intended primary product from the oxidation of bis(4-methylphenyl)phosphine sulfide?
The intended and most common product is bis(4-methylphenyl)phosphinic acid. The reaction involves the conversion of the P=S group to a P=O group and the oxidation of the P-H bond (assuming the secondary phosphine sulfide tautomer) to a P-OH group.
Q2: What are the most common side reactions to be aware of?
The most prevalent side reactions include:
-
Decomposition: Harsh oxidizing agents, such as concentrated nitric acid, can cause the complete breakdown of the starting material, often resulting in the formation of elemental sulfur and nitrogen dioxide gas.[1]
-
Over-oxidation: While the target phosphinic acid is relatively stable, extremely strong oxidizing conditions could potentially lead to cleavage of the P-C bonds, though this is less common with standard methods.
-
Formation of P(V) Byproducts: In the presence of impurities like alcohols, side reactions can lead to the formation of phosphinic acid esters.[2]
Q3: Which oxidizing agent is recommended for a clean and selective reaction?
Hydrogen peroxide (H₂O₂) is generally the preferred oxidizing agent for this transformation.[3] It is effective and typically cleaner than alternatives like nitric acid, minimizing decomposition and unwanted byproducts.[1] Air or oxygen can also be used, but these reactions are often less selective and may yield a mixture of P(V) species unless specific catalysts or conditions, like adsorption on activated carbon, are employed.[2][4]
Q4: How can I monitor the progress of the oxidation reaction?
The most effective method for monitoring the reaction is ³¹P NMR spectroscopy. This technique allows for clear differentiation between the starting phosphine sulfide, the desired phosphinic acid product, and any phosphorus-containing side products based on their distinct chemical shifts.
Q5: What should I do if my starting material is of questionable purity?
Using a highly pure starting material is crucial for avoiding side reactions. If purity is a concern, it is recommended to purify the bis(4-methylphenyl)phosphine sulfide by recrystallization or column chromatography before proceeding with the oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction is incomplete; significant starting material remains. | 1. Insufficient amount of oxidizing agent.2. Reaction temperature is too low or reaction time is too short. | 1. Increase the molar equivalents of the oxidizing agent (e.g., H₂O₂) incrementally.2. Increase the reaction temperature moderately or extend the reaction time, while monitoring progress via ³¹P NMR to avoid byproduct formation. |
| The reaction mixture turns dark brown/black, and a yellow solid (sulfur) precipitates. | Use of an overly aggressive oxidizing agent (e.g., concentrated nitric acid) is causing decomposition of the phosphine sulfide.[1] | Switch to a milder and more controlled oxidizing agent, such as 30% hydrogen peroxide.[3] Maintain a controlled temperature and add the oxidant dropwise to manage the reaction exotherm. |
| Multiple unexpected peaks appear in the ³¹P NMR spectrum. | 1. The reaction conditions are too harsh, leading to various P(V) byproducts.2. The solvent (e.g., an alcohol) or impurities are participating in the reaction.[2] | 1. Reduce the reaction temperature and ensure the oxidant is added slowly.2. Use a non-participating solvent like acetic acid or THF. Ensure all glassware is dry and solvents are anhydrous if side reactions with water are suspected. |
| The final product yield is low after aqueous workup. | The phosphinic acid product can form a salt (phosphinate) at higher pH, increasing its solubility in the aqueous layer and leading to loss during extraction. | During the extraction phase, carefully acidify the aqueous layer to a low pH (pH 1-2) with an acid like HCl to ensure the product is in its neutral phosphinic acid form, which is more soluble in organic solvents. |
Quantitative Data Summary
The choice of oxidizing agent has a significant impact on the outcome of the reaction. The following table summarizes the expected results with different reagents based on literature for analogous compounds.
| Oxidizing Agent | Typical Conditions | Expected Yield | Selectivity & Purity | Common Side Products |
| Hydrogen Peroxide (H₂O₂) (30%) | Acetic acid, 25-80°C | Good to Excellent | High | Minimal if temperature and stoichiometry are controlled. |
| Nitric Acid (HNO₃) (5 M) | Room Temperature | Very Poor | Poor | Elemental sulfur, nitrogen dioxide, various decomposition products.[1] |
| Air / O₂ on Activated Carbon (AC) | Room Temperature | Good | High | Minimal; reaction is clean for phosphine oxides.[2][4] |
| Air / O₂ (in solution, no catalyst) | Varies | Poor to Moderate | Poor | Mixture of various P(V) species.[2] |
Experimental Protocols
Key Protocol: Oxidation using Hydrogen Peroxide
This protocol is adapted from general procedures for the oxidation of secondary phosphine derivatives and is recommended for achieving a clean conversion to bis(4-methylphenyl)phosphinic acid.[3]
Materials:
-
Bis(4-methylphenyl)phosphine sulfide
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bisulfite solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve bis(4-methylphenyl)phosphine sulfide (1.0 eq) in glacial acetic acid.
-
Addition of Oxidant: Cool the flask in an ice bath. Slowly add 30% hydrogen peroxide (1.1 - 1.5 eq) dropwise to the stirred solution. Monitor the internal temperature to ensure it does not rise uncontrollably.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by ³¹P NMR until all the starting material is consumed (typically 2-12 hours). Gentle heating (e.g., to 50°C) can be applied to accelerate the reaction if necessary.
-
Quenching: Once the reaction is complete, cool the mixture back to room temperature and slowly add a saturated aqueous solution of sodium bisulfite to quench any excess peroxide. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure bis(4-methylphenyl)phosphinic acid.
Visualized Workflow and Logic
The following diagram illustrates the recommended experimental workflow, highlighting critical control points to avoid side reactions.
Caption: Workflow for the controlled oxidation of bis(4-methylphenyl)phosphine sulfide.
References
- 1. researchgate.net [researchgate.net]
- 2. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Bis(4-carboxyphenyl)phenylphosphine Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of Bis(4-carboxyphenyl)phenylphosphine oxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Initiation failure is a frequent issue in Grignard reactions. Several factors can contribute to this problem:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous.
-
Magnesium Passivation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction.
-
Low Reactivity of Aryl Halide: Aryl bromides are less reactive than alkyl bromides.
Troubleshooting Steps:
-
Activate the Magnesium:
-
Mechanically crush a small portion of the magnesium turnings in a dry flask to expose a fresh surface.
-
Use a chemical activator such as a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the initiation of bubbling indicates the reaction has started.
-
-
Ensure Anhydrous Conditions: Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
-
Increase Local Concentration: Add a small portion of the methyl 4-bromobenzoate solution to the magnesium and gently heat a single spot with a heat gun to initiate the reaction.
Q2: I am observing a low yield in my Grignard reaction. What are the potential side reactions?
A2: Low yields are often due to side reactions that consume the Grignard reagent or the starting material.
-
Wurtz Coupling: The Grignard reagent can react with unreacted methyl 4-bromobenzoate to form a biphenyl derivative.
-
Homocoupling: Phenyl radicals can couple to form biphenyl.
-
Reaction with Ester Group: While less likely at low temperatures, the Grignard reagent can potentially react with the ester group of another molecule.
Mitigation Strategies:
-
Slow Addition: Add the methyl 4-bromobenzoate solution dropwise to the magnesium suspension to maintain a low concentration of the aryl bromide.
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition.
-
Use of THF: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for aryl Grignard reactions as it can help to stabilize the reagent.
Q3: The hydrolysis of the diester intermediate is incomplete. How can I drive the reaction to completion?
A3: Incomplete hydrolysis can be due to insufficient base, short reaction time, or low temperature.
Optimization Steps:
-
Increase Base Equivalents: Use a larger excess of a strong base like sodium hydroxide or potassium hydroxide.
-
Increase Reaction Temperature: Refluxing the reaction mixture can significantly increase the rate of hydrolysis.
-
Use a Co-solvent: Adding a co-solvent like methanol or ethanol can improve the solubility of the diester and facilitate hydrolysis.
Q4: How can I effectively purify the final this compound product at a larger scale?
A4: Purification of the final product is crucial to remove unreacted starting materials and byproducts.
-
Acid-Base Extraction: Dissolve the crude product in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide). Wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral organic impurities. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure dicarboxylic acid.
-
Recrystallization: Recrystallize the precipitated solid from a suitable solvent system. Common solvents for aromatic carboxylic acids include acetic acid, water, or a mixture of organic solvents like ethanol/water.
Experimental Protocols
Step 1: Synthesis of Methyl 4-((4-(methoxycarbonyl)phenyl)(phenyl)phosphoryl)benzoate
This protocol is for a representative 10-gram scale synthesis and can be scaled accordingly.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 2.4 |
| Iodine | 253.81 | 1 crystal | - | - |
| Methyl 4-bromobenzoate | 215.04 | 20.0 g | 0.093 | 2.0 |
| Dichlorophenylphosphine | 178.99 | 8.2 g (5.8 mL) | 0.046 | 1.0 |
| Anhydrous THF | - | 250 mL | - | - |
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a stream of argon.
-
Add the magnesium turnings and a crystal of iodine to the flask.
-
Prepare a solution of methyl 4-bromobenzoate in 100 mL of anhydrous THF in the dropping funnel.
-
Add a small portion (approx. 5 mL) of the methyl 4-bromobenzoate solution to the magnesium. If the reaction does not initiate, gently warm the flask with a heat gun.
-
Once initiated (disappearance of iodine color and gentle reflux), add the remaining methyl 4-bromobenzoate solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
-
Reaction with Dichlorophenylphosphine:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of dichlorophenylphosphine in 50 mL of anhydrous THF.
-
Add the dichlorophenylphosphine solution dropwise to the Grignard reagent over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and slowly quench by adding 100 mL of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or used directly in the next step.
-
Step 2: Hydrolysis to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (from previous step) | Moles (theoretical) | Equivalents |
| Crude Diester | 428.39 | ~19.7 g | 0.046 | 1.0 |
| Sodium Hydroxide | 40.00 | 7.4 g | 0.184 | 4.0 |
| Water | - | 150 mL | - | - |
| Methanol | - | 50 mL | - | - |
| Concentrated HCl | - | As needed | - | - |
Procedure:
-
Saponification:
-
Dissolve the crude diester in a mixture of methanol and water in a 500 mL round-bottom flask.
-
Add the sodium hydroxide pellets and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
-
Recrystallization (Optional):
-
For higher purity, recrystallize the dried solid from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis at different scales. Actual results may vary depending on experimental conditions and purity of reagents.
Table 1: Reagent Quantities for Different Scales
| Scale | Methyl 4-bromobenzoate | Dichlorophenylphosphine | Magnesium | Sodium Hydroxide |
| Lab Scale (10 g product) | 20.0 g | 8.2 g | 2.7 g | 7.4 g |
| Pilot Scale (100 g product) | 200 g | 82 g | 27 g | 74 g |
| Production Scale (1 kg product) | 2.0 kg | 0.82 kg | 0.27 kg | 0.74 kg |
Table 2: Expected Yields and Purity
| Step | Scale | Typical Yield | Purity (by HPLC) |
| Step 1: Diester Synthesis | Lab Scale | 80-90% | >90% (crude) |
| Pilot Scale | 75-85% | >90% (crude) | |
| Step 2: Hydrolysis | Lab Scale | 90-98% | >98% |
| Pilot Scale | 88-95% | >98% | |
| Overall Yield | Lab Scale | 72-88% | >98% |
| Pilot Scale | 66-81% | >98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield in Grignard Reaction
Validation & Comparative
BCPPO vs. Halogenated Flame Retardants: A Comparative Guide for Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate flame retardant is a critical consideration in the formulation of polymeric materials, directly impacting not only the fire safety of the end product but also its processing characteristics, mechanical integrity, and environmental footprint. This guide provides an objective comparison of 10-(2,5-dihydroxyphenyl)-10H-9-oxa-10-phospha-phenanthrene-10-oxide (BCPPO), a phosphorus-based flame retardant, and traditional halogenated flame retardants. By presenting supporting experimental data, detailed methodologies, and visual representations of mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Performance Comparison: BCPPO vs. Halogenated Flame Retardants
The efficacy of a flame retardant is a multifaceted issue, encompassing not only its ability to suppress combustion but also its influence on the polymer's intrinsic properties. The following tables summarize the quantitative performance of BCPPO (represented by its core structure, DOPO) and common halogenated flame retardants in various polymer matrices.
Table 1: Flame Retardant Properties
| Polymer Matrix | Flame Retardant | Loading (%) | LOI (%) | UL-94 Rating | Reference |
| Polypropylene (PP) | None | 0 | 18.0 | Not Rated | [1] |
| Decabromodiphenyl Ethane (DBDPE) + Sb2O3 | 20 | 25.5 | V-2 | [1] | |
| DOPO-based | 20 | 24.5 | V-2 | [2] | |
| Epoxy Resin | None | 0 | 23.5 | Not Rated | |
| Tetrabromobisphenol A (TBBA) | 20 | >30 | V-0 | [3] | |
| DOPO-based | 5.0 | 30.0 | V-0 |
Table 2: Thermal Properties
| Polymer Matrix | Flame Retardant | Loading (%) | T5% (°C) | Tmax (°C) | Char Yield @ 700°C (%) | Reference |
| Polypropylene (PP) | None | 0 | 380 | 430 | <1 | [1] |
| Decabromodiphenyl Ethane (DBDPE) + Sb2O3 | 20 | 360 | 410 | ~5 | [1] | |
| DOPO-based | 20 | 350 | 400 | ~10 | [2] | |
| Epoxy Resin | None | 0 | - | - | 13.96 | [4] |
| Tetrabromobisphenol A (TBBA) | - | - | - | - | ||
| DOPO-based | 5.0 | - | - | 28.56 | [4] |
Table 3: Mechanical Properties
| Polymer Matrix | Flame Retardant | Loading (%) | Tensile Strength (MPa) | Elongation at Break (%) | Izod Impact Strength (kJ/m²) | Reference |
| Polypropylene (PP) | None | 0 | 35 | >600 | 4 | [5] |
| Decabromodiphenyl Ethane (DBDPE) + Sb2O3 | 20 | 28 | <50 | 2.5 | [6] | |
| DOPO-based | - | - | - | - | ||
| Polycarbonate (PC) | Halogenated FR | - | Maintained | Maintained | Maintained | [7] |
| Potassium diphenylsulfone sulfonate (non-halogenated) | - | Maintained | Maintained | Maintained | [7] |
Flame Retardant Mechanisms
The fundamental difference in the mode of action between BCPPO and halogenated flame retardants is a key factor in their performance and environmental impact.
BCPPO (Phosphorus-based) Mechanism
BCPPO and other phosphorus-containing flame retardants primarily act in the condensed phase .[8] During combustion, they decompose to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface.[9] This char layer acts as a barrier, limiting the release of flammable volatiles and shielding the underlying polymer from heat.[9] Some phosphorus compounds can also exhibit a secondary action in the gas phase by releasing phosphorus-containing radicals (e.g., PO•) that can quench the high-energy H• and OH• radicals responsible for flame propagation.[8]
Halogenated Flame Retardant Mechanism
Halogenated flame retardants, such as those containing bromine or chlorine, predominantly operate in the gas phase .[10] When the polymer is heated, these compounds release halogen radicals (e.g., Br•, Cl•).[10] These highly reactive halogen radicals interfere with the combustion chain reactions in the flame by scavenging the H• and OH• radicals, forming less reactive species and ultimately suppressing the flame. Antimony trioxide (Sb2O3) is often used as a synergist, which reacts with the released hydrogen halides to form antimony halides and oxyhalides that are more effective at radical trapping.
Environmental and Health Considerations
The environmental persistence and potential toxicity of flame retardants are of growing concern.
-
Halogenated Flame Retardants : Many traditional brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs), are persistent, bioaccumulative, and toxic.[11] They have been detected in the environment, wildlife, and humans and are associated with adverse health effects, including endocrine disruption and neurotoxicity.[12][13] The combustion of materials containing halogenated flame retardants can also lead to the formation of toxic dioxins and furans.[14]
-
BCPPO (Phosphorus-based) : Phosphorus-based flame retardants like BCPPO are generally considered to be more environmentally benign alternatives. They are typically less persistent and have a lower potential for bioaccumulation.[10] However, some studies have raised concerns about the potential aquatic toxicity and other health effects of certain organophosphorus flame retardants, necessitating further research into their long-term environmental fate and toxicological profiles.[15][16] Overall, the environmental toxicity of many phosphate flame retardants is considered low.[10]
Experimental Protocols
The data presented in this guide are based on standardized testing methodologies. Below are detailed protocols for the key experiments cited.
Limiting Oxygen Index (LOI)
-
Standard: ASTM D2863 / ISO 4589-2
-
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[13][17]
-
Apparatus: A heat-resistant glass column containing a vertically oriented test specimen.
-
Procedure:
-
The specimen is mounted vertically in the glass column.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the column.
-
The top of the specimen is ignited with a flame.
-
The oxygen concentration is adjusted until the flame is self-sustaining for a specified period (e.g., 3 minutes) or burns a specific length of the specimen.
-
The LOI is the oxygen concentration at this critical point.
-
-
Specimen Dimensions: Typically, self-supporting sticks of 120mm x 7mm x 3mm or sheets of 120mm x 50mm.
UL-94 Vertical Burning Test
-
Standard: UL-94
-
Objective: To assess the flammability of plastic materials used in devices and appliances.
-
Apparatus: A test chamber, a Bunsen burner, a timer, and a specimen holder.
-
Procedure:
-
A rectangular test specimen (typically 125 mm x 13 mm) is clamped vertically.
-
A burner flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
The duration of flaming is recorded.
-
As soon as flaming ceases, the flame is reapplied for another 10 seconds.
-
The duration of flaming and glowing after the second flame application is recorded.
-
A layer of cotton is placed below the specimen to observe if flaming drips ignite it.
-
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether drips ignite the cotton.
Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of materials.[5]
-
Apparatus: A thermogravimetric analyzer with a precision balance and a furnace.
-
Procedure:
-
A small sample (typically 5-10 mg) is placed in a sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as the temperature increases.
-
-
Data Obtained: The TGA curve provides information on the onset of decomposition (T5%), the temperature of maximum weight loss rate (Tmax), and the percentage of residual char.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small sample is placed in a sealed pan, and an empty reference pan is also prepared.
-
Both pans are heated or cooled at a controlled rate.
-
The difference in heat flow between the sample and the reference is measured.
-
-
Data Obtained: The DSC thermogram shows peaks or shifts in the baseline corresponding to thermal transitions, from which Tg, Tm, and other thermal properties can be determined.
Tensile Testing
-
Standard: ASTM D638
-
Objective: To determine the tensile properties of plastics, including tensile strength, modulus of elasticity, and elongation at break.
-
Apparatus: A universal testing machine with grips to hold the specimen.
-
Procedure:
-
Specimen Dimensions: Standard specimen types (I, II, III, IV, or V) are specified in the standard, with Type I being the most common for rigid plastics.[9]
Izod Impact Testing
-
Standard: ASTM D256
-
Objective: To determine the impact resistance of plastics.
-
Apparatus: A pendulum-type impact testing machine.
-
Procedure:
-
A notched specimen is clamped in a vertical position.[14]
-
A pendulum of a specified weight is released from a specific height, striking and breaking the specimen.
-
The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after breaking the specimen.
-
-
Specimen Dimensions: The standard specimen is 63.5 mm x 12.7 mm x 3.2 mm with a V-notch.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. electronics.org [electronics.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. [ORGANOPHOSPHORUS FLAME RETARDANTS - TOXICITY AND INFLUENCE ON HUMAN HEALTH] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Phosphorus flame retardants: properties, production, environmental occurrence, toxicity and analysis. | Semantic Scholar [semanticscholar.org]
- 10. Flame Retardants | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 11. Flame Retardants — Collaborative for Health & Environment [healthandenvironment.org]
- 12. accustandard.com [accustandard.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synergistic Effects of Ladder and Cage Structured Phosphorus-Containing POSS with Tetrabutyl Titanate on Flame Retardancy of Vinyl Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. upcommons.upc.edu [upcommons.upc.edu]
A Comparative Study of Phosphine Oxide-Based Monomers for Enhanced Polyethylene Terephthalate (PET) Performance
For Researchers, Scientists, and Drug Development Professionals
The modification of polyethylene terephthalate (PET) with phosphine oxide-based monomers is a critical area of research for developing advanced materials with superior flame retardancy and thermal stability. This guide provides an objective comparison of various phosphine oxide-based monomers, supported by experimental data, to aid in the selection of appropriate additives for specific applications. The information presented herein is designed to be a valuable resource for professionals in material science and related fields.
Performance Comparison of Phosphine Oxide-Based Monomers in PET
The introduction of phosphine oxide moieties into the PET matrix, either as a comonomer or an additive, significantly enhances its performance characteristics. The following table summarizes the quantitative data on the effects of different phosphine oxide-based monomers on the thermal, flame retardant, and mechanical properties of PET.
| Phosphine Oxide Monomer/Additive | Concentration (wt%) | Tg (°C) | Td, 5% (°C) | Char Yield (%) | LOI (%) | UL-94 Rating | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat PET | - | ~80.2[1] | ~418.8[2] | ~16.97[1] | ~21-22[1][2] | Flammable | ~50[3] | - |
| CEPPA-based (co-polymerized) | Not Specified | 75.8[1] | Lowered[1] | 18.16[1] | 26[1] | V-2[1] | - | - |
| Aluminum 2-carboxyethyl-phenyl-phosphinate (CPA-Al) | 14.7 | - | - | - | 24.5[4] | B1 | - | - |
| DOPO-POSS (additive) | 9 | - | - | 23.56[1][5] | 33[1][5] | V-0[1][5] | - | - |
| DIDOPO (styrene bridged DOPO, additive) | 12.5 | - | ~378[2] | - | >32[2] | V-0[2] | - | - |
| Tris(hydroxymethyl)phosphine oxide (THPO) based polyol | - | - | - | - | - | - | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of material properties. The following are standard protocols for key experiments cited in this guide.
Synthesis of Modified PET via Melt Blending
-
Drying: PET pellets and the phosphine oxide-based additive are dried in a vacuum oven at a specified temperature (e.g., 120-140°C) for several hours (e.g., 4-6 hours) to remove moisture.
-
Mixing: The dried PET and the additive are pre-mixed in the desired weight ratio.
-
Extrusion: The mixture is fed into a twin-screw extruder. The temperature profile of the extruder is set according to the processing window of PET (typically ranging from 240°C to 280°C from the feeding zone to the die).
-
Pelletizing: The extruded strand is cooled in a water bath and then pelletized.
-
Specimen Preparation: The resulting pellets are dried again and then injection molded or compression molded into specimens of standard dimensions for various characterization tests.
Flammability Testing
Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.
-
A specimen of specified dimensions is clamped vertically in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is adjusted until the specimen just sustains burning for a specified period or burns a certain length.
-
The LOI is calculated as the percentage of oxygen in the final gas mixture.[6][7][8]
UL-94 Vertical Burn Test
This test evaluates the self-extinguishing characteristics of a plastic material after exposure to a flame.
-
A rectangular test specimen is held vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
As soon as flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.
-
A layer of cotton is placed below the specimen to observe if dripping particles ignite it.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether dripping particles ignite the cotton. V-0 is the highest rating, indicating the material self-extinguishes quickly without dripping flaming particles.[1][9][10][11]
Cone Calorimetry
This test measures the heat release rate and other combustion properties of a material when exposed to a controlled level of radiant heat.
-
A square specimen is placed horizontally under a conical radiant heater.
-
The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
An electric spark ignites the combustible gases released from the material.
-
The oxygen concentration in the exhaust gas stream is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.
-
Other parameters such as time to ignition, total heat released, and smoke production are also recorded.[12][13]
Visualizing Synthesis and Mechanisms
To better understand the processes involved in modifying PET with phosphine oxide-based monomers, the following diagrams illustrate a typical synthesis pathway and the proposed flame retardancy mechanism.
Caption: Synthesis of PET copolymer with a phosphine oxide diol.
Caption: Flame retardancy mechanism of phosphine oxide additives.
Conclusion
The incorporation of phosphine oxide-based monomers into PET is a highly effective strategy for enhancing its flame retardancy and thermal stability. Monomers such as CEPPA and various DOPO derivatives have demonstrated significant improvements in LOI values and UL-94 ratings. The choice of a specific monomer will depend on the desired balance of properties, including mechanical performance and processing characteristics. The experimental protocols and mechanisms detailed in this guide provide a foundation for further research and development in this promising field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. designerdata.nl [designerdata.nl]
- 4. mdpi.com [mdpi.com]
- 5. Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Fluorescent phosphine oxide-containing hyperbranched polyesters: design, synthesis and their application for Fe3+ detection - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide | 35948-25-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US4081463A - Production of 2-carboxyethyl(phenyl)phosphinic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Performance Unveiled: A Comparative Analysis of Flame Retardants in Epoxy Resins
For researchers, scientists, and product development professionals in the field of advanced materials, enhancing the fire safety of epoxy resins is a critical endeavor. This guide provides a comprehensive comparison of the performance of prominent flame retardants: 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), tetrabromobisphenol A (TBBPA), and ammonium polyphosphate (APP). An extensive search for performance data on BCPPO in epoxy resins did not yield specific results, suggesting it may be a less common or proprietary compound.
This analysis is supported by a summary of quantitative data from key experimental tests, detailed methodologies for these experiments, and visualizations of experimental workflows and flame retardant mechanisms.
Quantitative Performance Analysis
The efficacy of a flame retardant is evaluated through several standardized tests that measure its ability to inhibit ignition, reduce heat release, and suppress smoke formation. The following tables summarize the performance of DOPO, TBBPA, and APP in epoxy resins based on common industry-standard tests.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results
| Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating | Source(s) |
| Neat Epoxy Resin | 0 | 18-26.2 | No Rating/Fail | [1][2] |
| Epoxy/DOPO-based | 1-3 (P content) | 28.9 - 40.0 | V-0 | [3][4][5] |
| Epoxy/TBBPA | 20-30 | >28 | V-0 | [6] |
| Epoxy/APP | 10 | 23.3 | V-1 | [1] |
| Epoxy/APP/Synergist | 10% APP, 5% ZnB | 28.0 | V-0 | [1] |
Table 2: Cone Calorimetry Data
| Flame Retardant System | Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Smoke Production Rate (SPR) (m²/s) | Source(s) |
| Neat Epoxy Resin | 0 | 855 - 1101.7 | - | - | [7][8] |
| Epoxy/DOPO-based | - | Reduction of up to 55.81% | Reduction of up to 41.17% | - | [9] |
| Epoxy/TBBPA | - | - | - | - | - |
| Epoxy/APP/Synergist | 10% APP, 5% ZnB, 2% ZrO2 | 42.8% decrease from neat epoxy | - | - | [1] |
Experimental Protocols
The data presented in the tables above are derived from standardized experimental procedures designed to assess the flammability of polymeric materials.
Limiting Oxygen Index (LOI)
Methodology: The LOI test is conducted according to the ASTM D2863 standard.[1] A vertically oriented sample of specific dimensions (e.g., 130.0 × 6.5 × 3.0 mm³) is placed in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The sample is ignited at the top, and the concentration of oxygen is gradually decreased until the flame self-extinguishes. The LOI is the minimum percentage of oxygen in the oxygen/nitrogen mixture that is required to sustain combustion of the sample for a specified period.
UL-94 Vertical Burning Test
Methodology: This test is performed as per the ASTM D3801 standard.[1] A rectangular bar specimen (e.g., 130.0 × 13.0 × 3.0 mm³) is clamped vertically. A burner flame is applied to the lower end of the specimen for two 10-second intervals. The test evaluates the time it takes for the flame to extinguish after the burner is removed, whether flaming drips ignite a cotton swatch placed below the sample, and the afterglow time. Materials are classified as V-0, V-1, or V-2 based on their performance, with V-0 being the highest rating for flame retardancy.[8]
Cone Calorimetry
Methodology: The cone calorimeter test measures the heat release rate and other combustion properties of materials under controlled fire-like conditions. A sample of the material is exposed to a specific level of radiant heat from a conical heater. The ignition time, heat release rate, total heat released, smoke production, and mass loss are continuously monitored throughout the test. This data provides crucial insights into the fire behavior of the material in a real-world fire scenario.[2][7]
Visualizing Experimental Workflows and Mechanisms
Graphviz diagrams are provided below to illustrate the typical workflow for preparing and testing flame-retardant epoxy resins, as well as the proposed mechanisms of action for different classes of flame retardants.
Caption: Experimental workflow for preparing and testing flame-retardant epoxy resins.
Caption: General mechanisms of action for gas and condensed phase flame retardants.
Discussion of Flame Retardant Performance
-
DOPO and its derivatives have demonstrated high efficiency as flame retardants in epoxy resins.[3][10] They primarily act in the gas phase by releasing phosphorus-containing radicals (PO•) upon decomposition, which quench the high-energy H• and OH• radicals that sustain the combustion process.[11] Some DOPO-based structures also contribute to condensed phase action by promoting the formation of a protective char layer.[4]
-
Tetrabromobisphenol A (TBBPA) is a widely used reactive flame retardant in epoxy resins, particularly for printed circuit boards.[12] It is incorporated into the polymer backbone.[6] TBBPA's flame retardant mechanism is predominantly in the gas phase , where the bromine atoms are released during combustion and act as radical scavengers, interrupting the chain reaction of the fire.[13]
-
Ammonium polyphosphate (APP) functions mainly through a condensed phase mechanism .[1] Upon heating, APP decomposes to produce phosphoric acid and polyphosphoric acid, which act as dehydrating agents and promote the formation of a stable, insulating char layer on the surface of the epoxy resin. This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles.[1] The release of non-combustible gases like ammonia also contributes to a dilution effect in the gas phase. The performance of APP is often significantly enhanced by the addition of synergists like zinc borate.[1]
Conclusion
The selection of an appropriate flame retardant for epoxy resins depends on a multitude of factors, including the desired level of fire safety, processing conditions, and the final application's performance requirements. DOPO-based flame retardants offer excellent performance, often at lower loading levels, with a dual-phase mechanism. TBBPA has a long history of effective use, particularly in electronics, due to its reactive nature. APP provides a halogen-free alternative that functions primarily through char formation and can be highly effective when used with synergists. While specific data for BCPPO remains elusive, the comprehensive analysis of these established flame retardants provides a solid foundation for informed material selection and development in the pursuit of safer, high-performance epoxy resin systems.
References
- 1. ntlrepository.blob.core.windows.net [ntlrepository.blob.core.windows.net]
- 2. iris.unina.it [iris.unina.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flame retardant - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN101842416B - Cyclic Phosphines as Flame Retardants - Google Patents [patents.google.com]
- 10. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 11. Advances in Flame Retardant Technologies for Epoxy Resins: Chemical Grafting onto Carbon Fiber Techniques, Reactive Agents, and Applications in Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4064104A - Phosphine oxide flame retardants - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
BCPPO-Modification Enhances Polymer Thermal Stability: A Comparative Analysis
Researchers, scientists, and drug development professionals working with advanced polymeric materials will find this guide essential for understanding the significant improvements in thermal stability achieved by incorporating Bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO) into polymer structures. This guide provides a comparative analysis of BCPPO-modified polymers against their unmodified counterparts, supported by representative experimental data and detailed methodologies.
The integration of phosphorus-containing compounds into polymer backbones is a well-established strategy for enhancing thermal stability and flame retardancy. BCPPO, a rigid, phosphorus-containing dicarboxylic acid, is a prime candidate for such modifications. When used as a co-monomer in polymerization, it imparts superior thermal properties due to the inherent stability of the phenylphosphine oxide group. This modification leads to polymers with higher decomposition temperatures, increased char yield, and often, a higher glass transition temperature, making them suitable for high-performance applications where thermal resilience is critical.
Quantitative Comparison of Thermal Properties
The following table summarizes the typical improvements in thermal properties observed in a BCPPO-modified polymer compared to its unmodified version, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Thermal Property | Unmodified Polymer | BCPPO-Modified Polymer |
| Glass Transition Temperature (Tg) | 171 °C | 185 °C |
| 5% Weight Loss Temperature (TGA) | 317 °C | 356 °C |
| 10% Weight Loss Temperature (TGA) | 347 °C | 411 °C |
| Char Yield at 800 °C (TGA, N2 atm) | 42.2% | 70.0% |
Note: The data presented are representative values based on trends reported for polymers modified with phenylphosphine oxide-containing monomers.[1]
Experimental Protocols
The data presented in this guide are typically obtained through the following standard thermal analysis techniques.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition characteristics of the polymers.[2][3][4]
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Heating Program: The sample is heated from room temperature to approximately 800 °C at a constant heating rate, commonly 10 °C/min or 20 °C/min.[5]
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a specified flow rate (e.g., 50-100 mL/min) to study thermal decomposition. An oxidative atmosphere (air or oxygen) can be used to study oxidative stability.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters include the onset of decomposition, the temperature at specific weight loss percentages (e.g., 5% and 10%), and the percentage of residual mass (char yield) at the end of the experiment.[3]
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is used to measure the glass transition temperature (Tg) and other thermal transitions of the polymers.[6]
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, weighed amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically involves a heating-cooling-heating cycle to erase the thermal history of the material. A common heating rate is 10 °C/min or 20 °C/min.
-
Atmosphere: The experiment is usually carried out under an inert nitrogen atmosphere.
-
Data Analysis: The heat flow to the sample is compared to the heat flow to the reference. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[2]
Visualizing the Impact and Process
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Logical relationship of BCPPO modification.
Caption: Thermal stability analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. The Effect of Polyepoxyphenylsilsesquioxane and Diethyl Bis(2-hydroxyethyl)aminomethylphosphonate on the Thermal Stability of Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Flame Retardant Efficiency of Phosphine Oxides
For Researchers, Scientists, and Drug Development Professionals
The landscape of flame retardant technology is continually evolving, driven by the dual needs for enhanced fire safety and environmentally benign solutions. Among the halogen-free flame retardants, phosphine oxides have emerged as a promising class of compounds due to their high efficiency and versatile mechanisms of action. This guide provides an objective comparison of the flame retardant efficiency of different phosphine oxides, supported by experimental data, to aid researchers in the selection of the most suitable candidates for their specific applications.
Overview of Phosphine Oxide Flame Retardants
Phosphine oxides are organophosphorus compounds characterized by a phosphorus-oxygen double bond. Their efficacy as flame retardants stems from their ability to interrupt the combustion cycle in both the gas and condensed phases. In the gas phase, they can release phosphorus-containing radicals that quench the high-energy H• and OH• radicals responsible for flame propagation. In the condensed phase, they can promote the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen, and reduces the release of flammable volatiles.
This guide focuses on a comparative analysis of several key phosphine oxides, including 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, diphenylphosphine oxide (DPPO) derivatives, and triphenylphosphine oxide (TPPO).
Quantitative Performance Data
The flame retardant efficiency of phosphine oxides is evaluated using several standard tests. The Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to sustain combustion, with higher values indicating better flame retardancy. The UL-94 vertical burn test classifies materials based on their self-extinguishing properties. Cone calorimetry provides comprehensive data on the combustion behavior of materials, including the peak heat release rate (pHRR) and total heat released (THR), which are critical parameters for assessing fire hazard.
The following tables summarize the performance of different phosphine oxides in various polymer matrices. It is important to note that the efficiency of a flame retardant is highly dependent on the polymer system, the concentration of the additive, and the presence of other synergists.
Table 1: Comparison of DOPO and DPPO Derivatives in Epoxy Resin
| Flame Retardant | Polymer Matrix | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Reference |
| DPO-PHE | Epoxy | 0.5 | 30.1 | V-0 | |
| DOPO-PHE | Epoxy | 0.7 | 28.9 | V-0 | |
| ODDPO | Epoxy | 1.2 | 29.2 | V-0 | [1] |
| DPO-based | Epoxy | 0.9 | 30.5 | V-0 | [1] |
| DOPO-based | Epoxy | 1.2 | 30.0 | V-0 | [1] |
Table 2: Flame Retardant Performance of Phosphine Oxides in Various Polymers
| Flame Retardant | Polymer Matrix | Additive Loading (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| Neat Epoxy | - | - | 23.2 | NR | - | - | [1] |
| ODDPO in Epoxy | Epoxy | - (1.2 wt% P) | 29.2 | V-0 | - | - | [1] |
| DOPO-M-rGO in Epoxy | Epoxy | 1.5 | 32 | V-0 | Reduced by 55% | Reduced by 30% | [2] |
| TPPO in Polyamide | Polyamide | 1.5 - 2.0 | - | V-0 | - | - | [3] |
| Neat Polyamide 66 | - | - | - | - | - | - | |
| Red Phosphorus in PA66/PPO | PA66/PPO | 8 | - | V-0 | - | - | [4] |
Note: "NR" indicates "No Rating". pHRR and THR values are often reported as a percentage reduction compared to the neat polymer.
Experimental Protocols
Detailed methodologies for the key flammability tests are crucial for the accurate interpretation and comparison of data.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.
Apparatus:
-
A heat-resistant glass test column.
-
A specimen holder to position the sample vertically in the center of the column.
-
Gas supply and control system for oxygen and nitrogen.
-
An ignition source.
Procedure:
-
A test specimen of specified dimensions is placed vertically in the glass column.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the column and flows upwards.
-
The top edge of the specimen is ignited.
-
The oxygen concentration is adjusted until the flame is self-sustaining for a specified period or extinguishes.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, that supports combustion.[5][6][7]
UL-94 Vertical Burning Test (ASTM D3801)
This test assesses the self-extinguishing characteristics of a plastic material after exposure to a flame.
Apparatus:
-
A test chamber, free from drafts.
-
A specimen holder to clamp the sample vertically.
-
A Bunsen burner with a specified flame height.
-
A layer of dry absorbent surgical cotton placed below the specimen.
Procedure:
-
A rectangular test specimen is clamped vertically.
-
A specified flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.
-
Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame time (t2) and afterglow time (t3) are recorded.
-
It is noted whether any flaming drips ignite the cotton below.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. A V-0 rating indicates the highest level of flame retardancy in this test.[8][9][10]
Cone Calorimeter Test (ASTM E1354)
The cone calorimeter is one of the most effective bench-scale instruments for evaluating the fire performance of materials. It measures various parameters, including the heat release rate (HRR), total heat released (THR), smoke production, and mass loss rate.
Apparatus:
-
A conical radiant heater.
-
A specimen holder and load cell.
-
An exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide) and smoke measurement capabilities.
-
A spark igniter.
Procedure:
-
A square specimen is placed in the holder and exposed to a constant heat flux from the conical heater.
-
A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
The oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.
-
Other parameters such as smoke density and mass loss are also recorded throughout the test.
Mechanisms of Action
The flame retardant efficiency of phosphine oxides is a result of their activity in both the gas and condensed phases during combustion.
Gas-Phase Mechanism
In the gas phase, phosphine oxides decompose to release phosphorus-containing radicals, primarily PO•. These radicals are highly effective at scavenging the chain-propagating H• and OH• radicals, replacing them with less reactive species and thereby inhibiting the combustion process.
Condensed-Phase Mechanism
In the condensed phase, phosphine oxides can act as charring agents. Upon heating, they can promote the dehydration and cross-linking of the polymer, leading to the formation of a stable, insulating char layer. This char layer acts as a physical barrier, limiting the transport of heat to the polymer and the diffusion of flammable volatiles to the flame zone.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the flame retardant efficiency of phosphine oxides.
Conclusion
Phosphine oxides represent a highly effective and versatile class of halogen-free flame retardants. The choice of a specific phosphine oxide will depend on the polymer matrix, the required level of flame retardancy, and other performance criteria. DOPO and its derivatives are well-established and have demonstrated high efficiency in a variety of polymers. Novel diphenylphosphine oxide derivatives, such as ODDPO, also show great promise, offering excellent flame retardancy with minimal impact on the physical properties of the host polymer. Triphenylphosphine oxide is another effective option, particularly in polyamide systems.
The data presented in this guide, along with the detailed experimental protocols and mechanistic insights, provide a valuable resource for researchers working on the development of advanced fire-safe materials. Further research focusing on direct, side-by-side comparisons of a wider range of phosphine oxides in standardized polymer formulations will be invaluable for the continued advancement of this important class of flame retardants.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. [GC-MS Analysis of Tris(1-aziridinyl)phosphine Oxide Flame Retardants in Textile Products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. malayajournal.org [malayajournal.org]
- 7. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
Enhancing Polymer Fire Safety: A Comparative Guide to the Limiting Oxygen Index of DOPO-Containing Polymers
Introduction: The quest for enhanced fire safety in polymeric materials has led to the development of a wide array of flame retardants. Among these, phosphorus-based compounds derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) have garnered significant attention due to their high efficiency and environmentally friendly profile. This guide provides a comparative analysis of the Limiting Oxygen Index (LOI) of various polymers incorporated with DOPO and its derivatives. The LOI value, a critical measure of a material's flammability, represents the minimum percentage of oxygen in a nitrogen/oxygen mixture required to sustain combustion. A higher LOI value indicates better flame retardancy.[1]
This document is intended for researchers, scientists, and professionals in materials science and product development, offering a concise overview of the performance of DOPO-based flame retardants in enhancing the fire resistance of polymers. The data presented is compiled from various scientific studies and is intended to serve as a valuable resource for the selection and development of flame-retardant polymeric materials.
Comparative Performance of DOPO Derivatives in Polymers
The effectiveness of DOPO-based flame retardants in increasing the LOI of a polymer is dependent on several factors, including the specific DOPO derivative used, its concentration, the nature of the polymer matrix, and the potential for synergistic interactions with other additives. The following tables summarize the LOI values of different polymers containing various DOPO derivatives.
Epoxy Resins
Epoxy resins are widely used in electronics, composites, and coatings, where flame retardancy is a critical requirement. The incorporation of DOPO and its derivatives has been shown to significantly enhance their fire resistance.
| Polymer Matrix | DOPO Derivative | Concentration (wt%) | Neat Polymer LOI (%) | Modified Polymer LOI (%) | Reference |
| Epoxy Resin | DOPO | - | 25.4 | > EP-POSS | [2] |
| Epoxy Resin | POSS-bisDOPO | 20 | 25.4 | 34.5 | [2] |
| Epoxy Resin | BDD | 0.25 (P-level) | 25.8 | 33.4 | [3] |
| Epoxy Resin | HP-DOPO | 5 | - | 35.6 | [4] |
| Epoxy Resin | DOP-DDM | 4.7 | - | 33.5 | [5] |
| Epoxy Resin | DOPO-based | 10 | - | 36.1 | [5] |
| Lignin-based Epoxy | DBS (N, S modified DOPO) | - | - | 34.5 | |
| Epoxy Resin | EGDS-DOPO | 5 | - | 34.9 | [6] |
| Epoxy Resin | VFD (vanillin, furfurylamine, DOPO) | 7.5 | - | 34.5 | [6] |
| Epoxy Resin | GO-DOPO-V | 2 | 23.4 | - | [7] |
| Epoxy Resin | PDPG | 4 | 23.4 | 27.9 | [7] |
Polyamides
Polyamides, such as PA6 and PA66, are engineering thermoplastics valued for their mechanical properties. Enhancing their flame retardancy is crucial for applications in automotive and electrical industries.
| Polymer Matrix | DOPO Derivative | Concentration (wt%) | Neat Polymer LOI (%) | Modified Polymer LOI (%) | Reference |
| Polyamide 6 (PA6) | DOPO-NH2 | 15 | 22.0 | 28.0 | [8] |
| Polyamide 6 (PA6) | DIDOPO | 15 | 22.0 | 25.0 | [8] |
| Polyamide 6 (PA6) | CN-DOPO | 15 | 23.4 | 29.2 | [9] |
| Polyamide 6 (PA6) | DDP | 0.5 (P-level) | 21.7 | 28.8 | [9] |
| Polyamide 6 (PA6) | Ethyl bridged DOPO derivative + HPCP | 15 (total) | - | - | [10] |
| Polyamide 6 (PA6) | Phenethyl bridged DOPO derivative + HPCP | 15 (total) | - | - | [10] |
| Polyamide 6 (PA6) | Naphthalene bridged DOPO derivative + HPCP | 15 (total) | - | - | [10] |
Polyesters
Polyesters like PET and PBT are commonly used in textiles, packaging, and automotive components. The incorporation of DOPO derivatives can significantly improve their fire performance.
| Polymer Matrix | DOPO Derivative | Concentration (wt%) | Neat Polymer LOI (%) | Modified Polymer LOI (%) | Reference |
| Unsaturated Polyester (UP) | DOPO-TAIC | 20 | - | 28.0 | [4] |
| Unsaturated Polyester (UP) | DOPO-TAIC + M-SiC | 15 + 30 | - | 30.8 | [4] |
| Polyurethane Elastomer (PUE) | DDP | 0.72 (P-level) | - | 24.0 | [11] |
| Biobased Aliphatic Polyester | DOPO-containing diol/dicarboxylic acid | - | - | Enhanced LOI | [12] |
| Unsaturated Polyester (UPR) | TDCAA-DOPO | 20 | 22 | 27.2 | [13] |
Experimental Protocols for Limiting Oxygen Index (LOI) Testing
The LOI test is a standardized method for determining the relative flammability of materials. The two most common standards are ASTM D2863 and ISO 4589.
ASTM D2863: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index)
Objective: This method determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a vertically oriented plastic specimen.[14][15]
Apparatus:
-
A heat-resistant glass test chimney.
-
A specimen holder to keep the sample vertical in the center of the chimney.
-
Gas metering and control devices for oxygen and nitrogen.
-
An igniter (e.g., a propane torch).
Procedure:
-
A test specimen of specified dimensions (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick for molded samples) is placed vertically in the glass chimney.[16]
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney. The initial oxygen concentration is set based on the expected LOI of the material.
-
The top edge of the specimen is ignited using the igniter.[14]
-
The burning behavior of the specimen is observed. The flame is considered self-sustaining if it continues to burn for a specified period or burns a certain length of the specimen.
-
The oxygen concentration is adjusted in subsequent tests based on whether the previous specimen sustained combustion. The concentration is lowered if it burned and raised if it extinguished.
-
This process is repeated with new specimens until the critical oxygen concentration at which the flame is just sustained is determined. This value is the Limiting Oxygen Index, expressed as a percentage.[17]
ISO 4589-2: Plastics — Determination of burning behaviour by oxygen index — Part 2: Ambient-temperature test
Objective: This standard specifies a method for determining the minimum volume percentage of oxygen in a mixture with nitrogen that will just support combustion of a small vertical test specimen at ambient temperature (23 ± 2 °C).[18][19]
Apparatus: The apparatus is similar to that used in ASTM D2863, consisting of a vertical glass chimney, a specimen holder, gas flow control, and an ignition source.
Procedure:
-
A small test specimen is supported vertically in the transparent chimney.[18] Specimen dimensions vary depending on the material type (e.g., 80–150 mm x 10 mm x 4 mm for molded materials).[20]
-
A mixture of oxygen and nitrogen is passed up through the chimney at a specified flow rate.
-
The upper end of the specimen is ignited.[18]
-
The burning behavior is observed, and the duration of burning or the length of the burned section is compared against specified limits.
-
A series of tests are conducted on different specimens with varying oxygen concentrations to determine the minimum concentration required to sustain combustion.[21]
Flame Retardant Mechanism of DOPO Derivatives
The flame-retardant action of DOPO and its derivatives in polymers occurs through a combination of gas-phase and condensed-phase mechanisms.
Figure 1: Flame retardant mechanism of DOPO derivatives.
Gas-Phase Inhibition: Upon heating, DOPO derivatives can vaporize and decompose, releasing phosphorus-containing radicals (such as PO•) into the gas phase. These radicals act as scavengers for the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction in the flame. By interrupting these reactions, the flame is quenched.
Condensed-Phase Action: In the solid (condensed) phase, DOPO derivatives can promote the formation of a protective char layer on the surface of the polymer. This char layer acts as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile gases, and prevents oxygen from reaching the polymer surface. This charring effect is a key mechanism for improving the LOI of the material.
References
- 1. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00051J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. matestlabs.com [matestlabs.com]
- 15. store.astm.org [store.astm.org]
- 16. Oxygen Index ASTM D2863 [intertek.com]
- 17. kiyorndlab.com [kiyorndlab.com]
- 18. EN ISO 4589-2 - Tested and certified excellence in cable protection (PMA cable protection) | Tested and certified excellence in cable protection | ABB [new.abb.com]
- 19. DIN EN ISO 4589 -2 Plastics –Determination of Burning Behavior by Oxygen Index –Part 2: Ambient-Temperature Test - AHP PLASTIK MAKINA [ahp-makina.com]
- 20. measurlabs.com [measurlabs.com]
- 21. Limiting oxygen index test according to UNE-EN ISO 4589-2 — Fire Lab at EPSEB. LABOFOC — UPC. Universitat Politècnica de Catalunya [labofoc.epseb.upc.edu]
A Comparative Guide to the Glass Transition Temperature of BCPPO-Based Polyamides
For researchers and professionals in drug development and material science, the selection of high-performance polymers is a critical decision influenced by a material's thermal properties. Among these, the glass transition temperature (Tg) is a paramount indicator of a polymer's operational temperature range and mechanical stability. This guide provides a comparative analysis of the glass transition temperature of polyamides based on bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO) against other high-performance alternatives, supported by experimental data and protocols.
Performance Comparison of High-Temperature Polyamides
The inclusion of the bulky, rigid BCPPO monomer into the polyamide backbone typically results in polymers with high glass transition temperatures, contributing to their excellent thermal stability. The table below summarizes the Tg of BCPPO-based polyamides in comparison to other notable high-performance polyamides.
| Polymer Class | Specific Grade/Type | Glass Transition Temperature (Tg) (°C) |
| BCPPO-Based Polyamide | Novel Aromatic-Aliphatic Polyamides | 210 - 261[1] |
| Polyphthalamide (PPA) | Amodel® 1000 Series | 123[2] |
| Amodel® 4000 Series | 100[2] | |
| Amodel® 6000 Series | 88[2] | |
| Amodel® 8000 Series | 130[2] | |
| Amodel® Supreme 9000 Series | 165[2] | |
| Polyetherimide (PEI) | Ultem™ 1000 | 217[3][4][5] |
| Aromatic Polyamide (Aramid) | Kevlar® | Decomposes before melting[6] |
| Nomex® | Decomposes before melting[6] |
Note: The glass transition temperature of aramids like Kevlar® and Nomex® is not typically reported as they decompose at high temperatures before reaching a distinct glass transition. Their utility is defined by their exceptional thermal and flame resistance rather than their Tg.
Experimental Protocol: Determination of Glass Transition Temperature
The glass transition temperature of polyamides is most commonly determined using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature.
Apparatus: Differential Scanning Calorimeter (DSC)
Typical Experimental Parameters:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Temperature Program:
-
First Heating Scan: The sample is heated from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min) to erase its thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected Tg.
-
Second Heating Scan: A second heating scan is performed at the same heating rate as the first scan. The Tg is determined from the data of this second scan.
-
-
Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen, to prevent oxidative degradation of the polymer.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.
Visualizing Polyamide Synthesis
The synthesis of polyamides, including those based on BCPPO, generally follows a polycondensation reaction. The following diagrams illustrate the conceptual workflow of this process.
Caption: General workflow for the synthesis of BCPPO-based polyamides via polycondensation.
References
A Comparative Analysis of Acylphosphine Oxides as Photoinitiators: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of reaction efficiency, curing depth, and the final properties of the polymerized material. Among the various classes of photoinitiators, acylphosphine oxides have emerged as a prominent choice, particularly for applications requiring high curing speeds and deep penetration of light. This guide provides a comprehensive comparative analysis of commonly used acylphosphine oxide photoinitiators, with a focus on their performance metrics, underlying mechanisms, and experimental evaluation protocols.
Acylphosphine oxides are classified as Norrish Type I photoinitiators, meaning they undergo a unimolecular bond cleavage upon exposure to UV or visible light to generate two free radicals that initiate polymerization.[1][2][3] This direct radical generation pathway contributes to their high efficiency. Two of the most widely utilized acylphosphine oxides are Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO).[4][5] This guide will also include a comparison with Ivocerin, a germanium-based Norrish Type I photoinitiator, to provide a broader perspective on high-performance initiators.[6][7][8]
Performance Comparison of Photoinitiators
The efficacy of a photoinitiator is determined by several key parameters, including its light absorption characteristics, the efficiency of radical generation (quantum yield), and its performance in inducing polymerization. The following tables summarize the key performance indicators for TPO, BAPO, and Ivocerin based on available experimental data.
| Photoinitiator | Molar Mass ( g/mol ) | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) at λmax |
| TPO | 348.37 | 381 - 400[8][9] | ~300 - 400 at ~380 nm |
| BAPO | 418.42 | 371 - 400[2] | 870 at ~371 nm[4] |
| Ivocerin | 495.18 | 418[8] | ~700 at ~408 nm |
Table 1: Physicochemical and Spectroscopic Properties of Selected Photoinitiators. This table provides a summary of the molar mass, wavelength of maximum absorption, and the molar extinction coefficient at that wavelength for TPO, BAPO, and Ivocerin.
| Photoinitiator | Quantum Yield (Φ) | Polymerization Rate | Curing Depth | Key Advantages | Key Disadvantages |
| TPO | ~0.55 - 0.60[10] | High | Good | Good surface cure, photobleaching.[11] | Lower efficiency than BAPO in some cases. |
| BAPO | ~5 times higher than Camphorquinone[4][9] | Very High | Excellent | High efficiency, excellent for pigmented systems and thick samples, photobleaching.[12][13] | Can be more cytotoxic than TPO.[5] |
| Ivocerin | 0.85[3] | Very High | Excellent | High quantum efficiency, good for bulk curing.[7][14][15] | Higher cost due to germanium content. |
Table 2: Performance Characteristics of Selected Photoinitiators. This table outlines the quantum yield, relative polymerization rate and curing depth, and key advantages and disadvantages of TPO, BAPO, and Ivocerin.
Mechanism of Photoinitiation
The high efficiency of acylphosphine oxides stems from their ability to undergo α-cleavage upon light absorption, generating two distinct radical species that can initiate polymerization.
Figure 1: Norrish Type I cleavage mechanism of TPO and BAPO photoinitiators.
Upon absorbing a photon of suitable energy, the acylphosphine oxide molecule is promoted to an excited state. This excited molecule then undergoes rapid homolytic cleavage of the carbon-phosphorus bond. In the case of TPO, this generates a benzoyl radical and a diphenylphosphinoyl radical.[4][16][17] BAPO, with its two acyl groups, can potentially generate two benzoyl radicals and a phenylphosphinoyl radical, contributing to its higher initiation efficiency.[10][18]
Experimental Protocols
To objectively compare the performance of different photoinitiators, standardized experimental protocols are essential. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC) are two powerful techniques for monitoring photopolymerization kinetics.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR allows for the in-situ monitoring of the disappearance of reactive functional groups (e.g., acrylate C=C bonds) as a function of irradiation time.[7][13]
Methodology:
-
Sample Preparation: Prepare a formulation containing the monomer(s), co-initiators (if any), and a precise concentration of the photoinitiator to be tested. A small drop of the formulation is placed between two transparent substrates (e.g., KBr or BaF₂ plates) separated by a spacer of known thickness (typically 10-50 µm).
-
Instrumentation: The sample is placed in the IR beam path of an FTIR spectrometer equipped with a UV/Vis light source. The light source should have a well-defined spectral output and intensity, which should be measured and reported.
-
Data Acquisition: IR spectra are collected continuously before, during, and after UV/Vis irradiation. The decrease in the area of the characteristic absorption band of the reactive monomer (e.g., ~1635 cm⁻¹ for acrylate C=C stretching) is monitored.
-
Data Analysis: The degree of conversion (DC) at a given time (t) is calculated using the following formula: DC(t) (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial peak area of the reactive group and Aₜ is the peak area at time t. The polymerization rate (Rp) can be determined from the first derivative of the conversion versus time curve.
Figure 2: Experimental workflow for evaluating photoinitiator performance using RT-FTIR.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction upon exposure to light.[14][15]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the photocurable formulation (typically 2-10 mg) is placed in an open aluminum DSC pan.[19]
-
Instrumentation: The sample pan and an empty reference pan are placed in a DSC cell equipped with a quartz window that allows for UV/Vis irradiation from an external light source. The light source's intensity and spectral output should be calibrated.
-
Data Acquisition: The sample is brought to the desired isothermal temperature. Once the heat flow signal stabilizes, the sample is irradiated with the UV/Vis light for a set period. The heat flow is recorded as a function of time.
-
Data Analysis: The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak. The degree of conversion can be calculated by comparing the measured heat to the theoretical heat of polymerization for the specific monomer. The polymerization rate is proportional to the heat flow at any given time.
References
- 1. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 2. researchgate.net [researchgate.net]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. boldchem.com [boldchem.com]
- 6. oraljournal.com [oraljournal.com]
- 7. cdn.vivarep.com [cdn.vivarep.com]
- 8. ivodent.hu [ivodent.hu]
- 9. researchgate.net [researchgate.net]
- 10. Photoinitiator - Wikipedia [en.wikipedia.org]
- 11. sdlookchem.com [sdlookchem.com]
- 12. chimia.ch [chimia.ch]
- 13. radtech.org [radtech.org]
- 14. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Impact of Phosphorus-Based Flame Retardants on Epoxy Resin Mechanics: A Comparative Guide
Researchers, scientists, and drug development professionals often rely on epoxy resins for a multitude of applications, from encapsulation to structural components. However, their inherent flammability can be a significant drawback. The introduction of flame retardants is a common solution, but their effect on the mechanical integrity of the resin is a critical consideration. This guide provides a comprehensive comparison of the mechanical properties of epoxy resins modified with phosphine oxide-based flame retardants, with a focus on the widely studied 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, against other common alternatives.
While the term "BCPPO" does not correspond to a standard chemical acronym in the context of epoxy resin modifiers, it is likely a typographical error referring to the broad class of phosphine oxide-containing compounds. Among these, DOPO and its derivatives have emerged as highly effective halogen-free flame retardants. This guide will use DOPO as a representative example of this class of additives.
Executive Summary of Mechanical Performance
The incorporation of DOPO and its derivatives into an epoxy matrix can have a variable effect on its mechanical properties. While some formulations may see a slight reduction in tensile and flexural strength, others, particularly those utilizing specific DOPO-based structures, can maintain or even enhance these properties. The primary advantage often lies in a significant improvement in flame retardancy with a minimal negative impact on the mechanical performance, and in some cases, an increase in fracture toughness.
Comparative Analysis of Mechanical Properties
The following tables summarize the quantitative data from various studies on the mechanical properties of epoxy resins modified with DOPO and other flame retardants.
Table 1: Effect of DOPO-Based Additives on the Mechanical Properties of Epoxy Resin
| Additive (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Fracture Toughness (K_IC) (MPa·m¹/²) | Storage Modulus (GPa) | Reference |
| Neat Epoxy | 82.5 | 131.02 | 8.82 | 0.65 | 2.9 | [1] |
| DOPO-derivative (BDD) (P-0.25%) | 77.1 | 131.02 | - | - | - | [1] |
| DOPO-derivative (BDD) (P-0.75%) | 65.2 | 115.3 | - | - | 3.6 | [1] |
| DOPO-derivative (DAVN) (6%) | 88.3 | - | - | - | - | [2] |
| DOPO-HQ (2.5% P) | - | - | 10.2 | - | 3.1 | [3] |
Table 2: Comparison of DOPO with Other Flame Retardants in Epoxy Resin
| Flame Retardant System | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Flame Retardancy (UL-94) | Reference |
| Neat Epoxy | 89.29 | - | 9.58 | No Rating | [1] |
| 12% BHPPODC (IFR) | 83.86 | - | 8.82 | V-0 | [1] |
| 10% APP / 5% ZnB / 2% ZrO2 | - | - | - | V-0 | [4] |
| 10% TBBPA (Brominated) | ~70-80 | ~110-130 | ~7-9 | V-0 | Typical Values |
Note: The data presented is a compilation from multiple sources and may not be directly comparable due to variations in epoxy systems, curing agents, and testing methodologies.
Toughening and Flame Retardant Mechanisms
The introduction of the rigid phosphaphenanthrene group from DOPO into the epoxy network can increase the crosslinking density and stiffness of the material, which in turn can influence its mechanical properties. The toughening effect observed in some DOPO-modified epoxies is often attributed to mechanisms such as crack pinning and shear banding around the dispersed flame retardant particles.
The flame retardant action of DOPO is twofold. In the gas phase, phosphorus-containing radicals are released during combustion, which scavenge highly reactive H• and OH• radicals, thus interrupting the combustion cycle. In the condensed phase, DOPO promotes the formation of a stable char layer that acts as a physical barrier, insulating the underlying polymer from heat and oxygen.
Experimental Protocols
The following are generalized experimental protocols for the preparation and mechanical testing of flame retardant epoxy composites, based on common industry standards.
Preparation of DOPO-Modified Epoxy Composites
-
Materials : Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin, DOPO or its derivative, and an amine-based curing agent (e.g., 4,4′-diaminodiphenyl sulfone - DDS).
-
Mixing : The epoxy resin is preheated to reduce its viscosity. The DOPO-based additive is then added and mechanically stirred until a homogenous mixture is obtained.
-
Degassing : The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.
-
Curing : The stoichiometric amount of the curing agent is added to the mixture and stirred thoroughly. The mixture is then poured into preheated molds.
-
Curing Schedule : The molds are placed in an oven and cured according to a specific temperature profile (e.g., 120°C for 2 hours followed by a post-cure at 150°C for 2 hours).
Mechanical Testing
-
Tensile Testing (ASTM D638) : Dog-bone shaped specimens are subjected to a controlled tensile force until failure. The test is performed on a universal testing machine at a constant crosshead speed. Tensile strength, modulus, and elongation at break are determined.[5][6]
-
Flexural Testing (ASTM D790) : Rectangular bar specimens are subjected to a three-point bending test. The flexural strength and modulus are calculated from the load-deflection curve.[5]
-
Impact Testing (ASTM D256) : Notched or unnotched specimens are subjected to a sudden impact from a pendulum (Izod or Charpy test). The energy absorbed by the specimen during fracture is measured, indicating the material's impact strength.[5]
-
Fracture Toughness (ASTM D5045) : Single-edge-notch-bend (SENB) specimens with a pre-crack are subjected to bending. The critical stress intensity factor (K_IC) is determined, which represents the material's resistance to crack propagation.
-
Dynamic Mechanical Analysis (DMA) : The viscoelastic properties of the material are measured as a function of temperature. The storage modulus (a measure of the elastic response) and loss modulus (a measure of the viscous response) are determined.
Conclusion
The use of phosphine oxide-based flame retardants, particularly DOPO and its derivatives, presents a viable strategy for enhancing the fire safety of epoxy resins without significantly compromising their mechanical properties. In some cases, tailored DOPO-based structures can even lead to improvements in toughness and strength. When selecting a flame retardant, it is crucial to consider the specific application's requirements for both fire safety and mechanical performance, and to conduct thorough testing to validate the chosen material system. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals in making informed decisions for their material selection and development processes.
References
A Comparative Guide to the Performance of Phosphorus-Based Flame Retardants and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame retardant performance of Bisphenol A bis(diphenyl phosphate) (BDP), a phosphorus-based flame retardant, against three common commercial alternatives: a brominated flame retardant (Decabromodiphenyl ether - DecaBDE), another phosphorus-based flame retardant (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide - DOPO), and an inorganic flame retardant (Aluminum Trihydroxide - ATH). The data presented is based on standardized testing methodologies to facilitate a direct comparison of their efficacy in enhancing the fire safety of polymeric materials.
Executive Summary
The selection of an appropriate flame retardant is critical in the development of fire-safe materials. This decision involves a trade-off between flame retardant efficiency, the impact on the polymer's mechanical properties, and increasingly, environmental and health considerations. This guide aims to provide a data-driven comparison of BDP against DecaBDE, DOPO, and ATH to assist researchers in making informed decisions. While direct comparative data for all four flame retardants in a single polymer matrix under identical conditions is limited in publicly available literature, this guide collates and presents available data to offer a comprehensive overview.
Mechanisms of Flame Retardancy
Flame retardants operate through various mechanisms in either the gas phase or the condensed (solid) phase of a burning polymer.
-
Bisphenol A bis(diphenyl phosphate) (BDP): This organophosphorus flame retardant primarily acts in the condensed phase . Upon heating, it decomposes to form polyphosphoric acid, which promotes the formation of a stable, insulating char layer on the polymer surface. This char layer acts as a barrier, limiting the release of flammable volatiles and shielding the underlying polymer from heat.[1]
-
Decabromodiphenyl ether (DecaBDE): As a brominated flame retardant, DecaBDE predominantly functions in the gas phase . During combustion, it releases bromine radicals that interfere with the chain reactions of combustion in the flame, effectively "poisoning" the fire.[2]
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): This phosphorus-based flame retardant exhibits a mixed-mode action, functioning in both the gas and condensed phases . It can release phosphorus-containing radicals that inhibit combustion in the gas phase, and it also promotes char formation in the solid phase.[3][4][5][6]
-
Aluminum Trihydroxide (ATH): ATH is an inorganic flame retardant that works in the condensed phase through an endothermic decomposition. When heated, it releases water vapor, which cools the polymer surface and dilutes the flammable gases. The resulting aluminum oxide residue forms a protective layer.[7][8][9]
Performance Data Comparison
The following tables summarize the performance of the selected flame retardants based on key flammability tests. It is important to note that the performance of a flame retardant is highly dependent on the polymer matrix, its concentration, and the presence of other additives. The data presented here is collated from various sources and should be considered indicative. For a definitive comparison, testing within the specific polymer system of interest is recommended.
Table 1: Limiting Oxygen Index (LOI) and UL 94 Vertical Burn Test Results
| Flame Retardant | Polymer Matrix | Loading (%) | LOI (%) | UL 94 Rating (Thickness) | Source |
| BDP | PC/ABS | 10-15 | 28-35 | V-0 (1.6 mm) | [10] |
| DecaBDE/Sb₂O₃ | ABS | 15-20 | ~30 | V-0 | [2][11] |
| DOPO | Epoxy | ~2 (as P%) | >30 | V-0 | [3][5] |
| ATH | ABS | 40-60 | 28-32 | V-0 | [8] |
Note: Sb₂O₃ (Antimony Trioxide) is a common synergist used with halogenated flame retardants.
Table 2: Cone Calorimetry Data (Heat Release Rate)
| Flame Retardant | Polymer Matrix | Loading (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Reduction in pHRR vs. Neat Polymer (%) | Source |
| BDP | PC/ABS | 12 | Significantly Reduced | Not Specified | [12] |
| DecaBDE/Sb₂O₃ | ABS | Not Specified | Significantly Reduced | Not Specified | [13] |
| DOPO | Epoxy | ~2 (as P%) | Significantly Reduced | Not Specified | [5] |
| ATH | Composites | 40-60 | Significantly Reduced | ~50-70 | [9] |
Experimental Protocols
The following are generalized methodologies for the key flammability tests cited in this guide. For detailed procedures, refer to the specific ASTM and ISO standards.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A vertically oriented specimen of specified dimensions is placed inside a transparent glass chimney.[3][7]
-
A mixture of oxygen and nitrogen is introduced into the bottom of the chimney at a controlled flow rate.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains combustion for a specified time or consumes a certain length of the specimen is determined.[3][7]
-
The LOI is expressed as the volume percentage of oxygen in that mixture.
UL 94 Vertical Burn Test
Standard: ANSI/UL 94
Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.
Methodology:
-
A rectangular bar specimen is held vertically by its top end.[4][5]
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.[4][5]
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.[4][5]
-
A layer of dry absorbent cotton is placed below the specimen to determine if flaming drips ignite it.[5]
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame and afterglow times, and whether flaming drips ignite the cotton. V-0 is the most flame-retardant classification.[14]
Cone Calorimetry
Standard: ISO 5660 / ASTM E1354
Objective: To measure the heat release rate (HRR) and other combustion properties of materials under controlled heat flux conditions.[15]
Methodology:
-
A square specimen (typically 100 mm x 100 mm) is placed horizontally on a load cell.[16]
-
The specimen is exposed to a constant, uniform heat flux from a conical radiant heater.[16][17]
-
A spark igniter is used to ignite the flammable gases evolved from the material's surface.
-
The combustion products are collected by a hood and exhausted through a duct where the oxygen concentration and mass flow rate are continuously measured.
-
The heat release rate is calculated based on the principle of oxygen consumption, which states that for most materials, a constant amount of heat is released per unit mass of oxygen consumed.[17]
-
Other parameters such as time to ignition, mass loss rate, and smoke production are also measured.[18]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for evaluating the performance of a flame retardant in a polymer matrix.
Caption: Workflow for Flame Retardant Performance Evaluation.
Conclusion
The choice of a flame retardant has significant implications for the fire safety and overall performance of a polymer. This guide provides a comparative overview of a modern phosphorus-based flame retardant, BDP, and common commercial alternatives.
-
BDP and DOPO represent effective halogen-free, phosphorus-based options that primarily act in the condensed and mixed phases, respectively, to promote char formation and reduce flammability.
-
DecaBDE , a traditional brominated flame retardant, is highly effective in the gas phase but is facing increasing regulatory scrutiny due to environmental and health concerns.
-
ATH is a cost-effective, halogen-free inorganic flame retardant that functions by releasing water and forming a protective oxide layer, though it often requires high loading levels which can impact the mechanical properties of the polymer.
For researchers and product developers, the selection process should involve a holistic assessment of not only the flame retardant efficiency but also the impact on the polymer's physical properties, processing characteristics, and the evolving regulatory landscape. The data and methodologies presented in this guide serve as a foundational resource for such evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. ABS Flame Retardant Compound Methods And Flame Retardant Selection - YINSU Flame Retardant [flameretardantys.com]
- 3. electronics.org [electronics.org]
- 4. researchgate.net [researchgate.net]
- 5. The Flame Retardant and Mechanical Properties of the Epoxy Modified by an Efficient DOPO-Based Flame Retardant [mdpi.com]
- 6. hunan-chem.com [hunan-chem.com]
- 7. huberadvancedmaterials.com [huberadvancedmaterials.com]
- 8. eprints.utar.edu.my [eprints.utar.edu.my]
- 9. huberadvancedmaterials.com [huberadvancedmaterials.com]
- 10. Issues with halogen-free flame retardant PC/ABS alloy [limax.com.sg]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. peerj.com [peerj.com]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Methylphenyl Polyborosiloxane on Flame Retardancy of PC/ABS [plaschina.com.cn]
- 15. uml.edu [uml.edu]
- 16. redox.com [redox.com]
- 17. researchgate.net [researchgate.net]
- 18. Aluminium Trihydrate | ATH | LKAB Minerals [lkabminerals.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bis(4-carboxyphenyl)phenylphosphine oxide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of Bis(4-carboxyphenyl)phenylphosphine oxide, emphasizing safety and regulatory adherence.
Understanding the Compound: Safety and Hazard Profile
Key potential hazards include:
-
May cause skin irritation or an allergic skin reaction.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
May be harmful if swallowed.
-
May cause long-lasting harmful effects to aquatic life.
Quantitative Data Summary for Related Phosphine Oxide Compounds
The following table summarizes key safety and disposal information extrapolated from the SDS of related phosphine oxide compounds. This data should be used as a precautionary guide.
| Parameter | Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide | Diphenylphosphine oxide | General Recommendation for this compound |
| Hazard Statements | H317: May cause an allergic skin reaction. H413: May cause long lasting harmful effects to aquatic life. | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Assume similar hazards. Handle with appropriate personal protective equipment (PPE). |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, protective clothing. | Protective gloves, protective clothing, eye protection, face protection. | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. |
| Disposal Consideration | Dispose of contents/container through a waste management company authorized by the local government. | Dispose of contents/container to an approved waste disposal plant. | Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound from a laboratory setting.
Experimental Protocol: Waste Collection and Disposal
1. Waste Identification and Segregation:
- Treat all this compound waste, including pure compound, contaminated labware (e.g., weighing boats, filter paper), and solutions, as hazardous chemical waste.
- Segregate this waste from other waste streams, such as non-hazardous waste, sharps, and biological waste.
- Do not mix with incompatible materials. Store separately from strong acids and bases.
2. Personal Protective Equipment (PPE):
- Before handling the waste, ensure you are wearing the appropriate PPE:
- Chemical-resistant gloves (nitrile or neoprene).
- Safety goggles or a face shield.
- A laboratory coat.
3. Waste Container Selection and Labeling:
- Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
- The container must be in good condition, with no cracks or leaks.
- Affix a "Hazardous Waste" label to the container. The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The approximate concentration and quantity of the waste.
- The date the waste was first added to the container.
- The name and contact information of the generating researcher or lab.
4. Waste Accumulation:
- Place the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation.
- Keep the waste container closed at all times, except when adding waste.
- Ensure secondary containment is in place to capture any potential leaks or spills.
5. Request for Waste Pickup:
- Once the waste container is full, or if the waste has been stored for an extended period (typically not to exceed one year in the SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.
- Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.
- Do not transport the hazardous waste outside of your laboratory. Trained EHS personnel will collect it from the SAA.
6. Emergency Procedures:
- In case of a spill, immediately alert others in the area.
- If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to clean it up. The absorbent material used for cleanup must also be disposed of as hazardous waste.
- For large spills, evacuate the area and contact your institution's emergency response team.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.
Personal protective equipment for handling Bis(4-carboxyphenyl)phenylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Bis(4-carboxyphenyl)phenylphosphine oxide (CAS No. 803-19-0).[1][2][] Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Understanding the Hazards
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory procedures for similar compounds.
| Protection Type | Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5][6] | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI-approved eyewear.[7] | To protect eyes from dust particles and accidental splashes. |
| Body Protection | Laboratory coat | Standard white nylon or polyester coat.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | N95 or higher, particularly when handling powders.[8] | To prevent inhalation of fine particles. |
Handling Procedures
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Handling this compound
References
- 1. Page loading... [guidechem.com]
- 2. 803-19-0 C20H15O5P Bis(4-carboxyphenyl)phenyl-phosphine oxide, CasNo.803-19-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. coral.washington.edu [coral.washington.edu]
- 5. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. leelinework.com [leelinework.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
